2-(Octyloxy)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-octoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCIMPBZCZUDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27252-75-1 | |
| Record name | Polyethylene glycol octyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4075328 | |
| Record name | 2-(Octyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10020-43-6, 27252-75-1, 68954-94-9 | |
| Record name | Ethylene glycol monooctyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10020-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Octyloxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010020436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-octyl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C8-20, ethoxylated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Octyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octan-1-ol, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(octyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethoxylated fatty alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Understanding the Amphiphilic Nature of 2-(Octyloxy)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-(Octyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This compound, also known by synonyms such as Ethylene Glycol Mono-n-octyl Ether and Octyl Cellosolve, is a high-boiling point, oily liquid that holds significant interest in various scientific and industrial fields.[1] Its molecular architecture is key to its utility. The molecule consists of a hydrophilic di-ethylene glycol segment and a hydrophobic octyl chain, making it an amphiphilic compound with surfactant properties. This dual nature allows it to interact with both polar and non-polar substances, rendering it a valuable solvent, coupling agent, and emulsifier.
In the realm of pharmaceutical sciences and drug development, the properties of such excipients are of paramount importance. The ability of this compound to act as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs) makes it a compound of interest for formulation studies aimed at enhancing drug delivery and bioavailability.[2] This guide provides a detailed examination of its core physicochemical properties, the experimental methodologies for their determination, and insights into its handling and applications.
Core Physicochemical Characteristics
The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior in various systems, from chemical reactions to final formulations.
| Property | Value | Source(s) |
| CAS Number | 10020-43-6 | [1][3][4][5] |
| Molecular Formula | C10H22O2 | [1][3][4][5] |
| Molecular Weight | 174.28 g/mol | [1][3][4][5] |
| Appearance | Colorless, oily liquid | [6] |
| Boiling Point | 228 °C | [1] |
| Density | 0.886 g/mL | [1] |
| Solubility | Soluble in alcohol and ether; limited solubility in water. | [6][7] |
| IUPAC Name | 2-octoxyethanol | [3][4] |
Experimental Determination of Physicochemical Properties
To ensure the reliability and reproducibility of research and development outcomes, the precise and accurate determination of a compound's properties is essential. The following section details the standard, self-validating protocols for characterizing this compound.
Identity and Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: For a volatile compound like this compound, GC-MS is the definitive analytical technique. It provides orthogonal data points: the retention time from the Gas Chromatograph (GC) gives a quantitative measure of purity, while the mass spectrum from the Mass Spectrometer (MS) provides a unique molecular fingerprint, confirming the compound's identity. This dual-check system is inherently self-validating. The choice of a non-polar column like one with a SE-30 stationary phase is based on the principle of separating compounds primarily by their boiling points, which is ideal for this type of analysis.[8]
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or methanol.
-
Instrument Setup:
-
GC: Use a gas chromatograph equipped with a capillary column (e.g., 30m, 0.25mm ID, 0.25µm film thickness, 5% phenyl methylpolysiloxane).
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Set to scan a mass-to-charge (m/z) range of 40-400 amu.
-
MSD Transfer Line: 280°C.
-
-
Injection & Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show a primary peak corresponding to this compound. The area of this peak relative to the total peak area indicates purity. The mass spectrum of this peak is then compared against a reference library (e.g., NIST) for identity confirmation.[9]
Workflow Visualization:
Caption: Workflow for purity and identity analysis by GC-MS.
Thermal Analysis via Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is a highly sensitive thermal analysis technique used to determine a substance's melting point and other thermal transitions (e.g., glass transitions). The causality behind this choice is its ability to detect the heat flow changes associated with phase transitions. For a pure crystalline solid, a sharp, well-defined endotherm is expected at its melting point. The onset temperature of this peak is reported as the melting point.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a low temperature, e.g., -90°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point well above the expected melting temperature (e.g., 50°C).
-
Use an inert nitrogen purge gas (50 mL/min) to maintain a consistent atmosphere and prevent oxidation.
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset of the endothermic peak corresponding to the solid-to-liquid phase transition.
Workflow Visualization:
Caption: Workflow for melting point determination by DSC.
Applications in Drug Development
The amphiphilic structure of this compound makes it a functional excipient in pharmaceutical formulations. Its long octyl chain provides hydrophobicity, while the ether and terminal hydroxyl groups offer a site for hydrophilic interactions.
-
Solubilizing Agent: It can be used to increase the solubility of hydrophobic APIs in liquid formulations, potentially improving bioavailability. Its mechanism involves forming micelles or creating a more favorable solvent environment for the drug molecule.[2]
-
Emulsifier: In emulsion systems (e.g., creams, lotions), it can stabilize the interface between oil and water phases, preventing coalescence and improving the stability and texture of the product.
-
High-Boiling Point Solvent: Its low volatility (B.P. 228 °C) makes it suitable as a solvent in processes where solvent evaporation needs to be minimized, or in formulations that require thermal stability.[1]
Safety and Handling
Authoritative safety data indicates that this compound must be handled with care.
-
GHS Hazards: The compound is classified with significant hazards. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[3]
-
Personal Protective Equipment (PPE): When handling, it is imperative to wear protective gloves, chemical safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Ingestion: If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[10]
-
This guide provides a foundational understanding of this compound, grounded in its physicochemical properties and the robust analytical methods used to characterize them. For professionals in research and drug development, a thorough grasp of these principles is crucial for its effective and safe application.
References
-
2-octoxyethanol. Stenutz.[Link]
-
This compound | C10H22O2. PubChem, National Institutes of Health.[Link]
-
2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Ethanol, 2-(octyloxy)-. US EPA Substance Registry Services.[Link]
-
Ethanol, 2-(octyloxy)-. NIST WebBook, National Institute of Standards and Technology.[Link]
-
Gas Chromatography data for Ethanol, 2-(octyloxy)-. NIST WebBook, National Institute of Standards and Technology.[Link]
-
2-Octanol Experimental Properties. PubChem, National Institutes of Health.[Link]
Sources
- 1. 2-octoxyethanol [stenutz.eu]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. CAS 10020-43-6 | this compound - Synblock [synblock.com]
- 6. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(HEXYLOXY)ETHANOL | 112-25-4 [chemicalbook.com]
- 8. Ethanol, 2-(octyloxy)- [webbook.nist.gov]
- 9. Ethanol, 2-(octyloxy)- [webbook.nist.gov]
- 10. Page loading... [guidechem.com]
A Spectroscopic Guide to n-Octyl-monooxyethylene (C8E1): Unveiling Molecular Structure and Purity
In the landscape of non-ionic surfactants, n-Octyl-monooxyethylene, also known as 2-(octyloxy)ethanol or C8E1, is a molecule of significant interest in pharmaceutical sciences, biochemistry, and materials research. Its amphiphilic nature, stemming from a hydrophilic ethylene glycol head and a hydrophobic octyl tail, allows for the formation of micelles and the solubilization of non-polar substances in aqueous environments. A thorough understanding of its molecular structure and the ability to verify its purity are paramount for its effective application. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of n-Octyl-monooxyethylene.
The Imperative of Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of chemical characterization, providing a detailed fingerprint of a molecule's structure and electronic environment. For a surfactant like n-Octyl-monooxyethylene, these techniques are indispensable for:
-
Structural Confirmation: Verifying the presence of the octyl chain, the ether linkage, and the terminal hydroxyl group.
-
Purity Assessment: Detecting the presence of residual starting materials, by-products, or degradation products.
-
Quantitative Analysis: Determining the concentration of the surfactant in various formulations.
This guide will delve into the practical application and interpretation of NMR, IR, and MS data for n-Octyl-monooxyethylene, offering insights grounded in established scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: Proton Environments and Connectivity
Principle and Experimental Rationale: Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons. The chemical shift (δ) of a proton is influenced by its local electronic environment. For n-Octyl-monooxyethylene, we expect distinct signals for the protons on the octyl chain, the ethylene glycol unit, and the terminal hydroxyl group.
Typical Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of n-Octyl-monooxyethylene in a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 300-500 MHz spectrometer.
-
Data Acquisition: A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
Expected ¹H NMR Spectrum of n-Octyl-monooxyethylene:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.88 | Triplet (t) | 3H | -CH₃ (a) |
| ~1.27 | Multiplet (m) | 10H | -(CH₂)₅- (b, c, d, e, f) |
| ~1.56 | Quintet (p) | 2H | -CH₂-CH₂-O- (g) |
| ~3.45 | Triplet (t) | 2H | -O-CH₂-CH₂- (h) |
| ~3.55 | Triplet (t) | 2H | -CH₂-CH₂-OH (i) |
| ~3.71 | Triplet (t) | 2H | -CH₂-OH (j) |
| Variable | Singlet (s) | 1H | -OH (k) |
Note: The chemical shift of the hydroxyl proton (k) is variable and depends on concentration, temperature, and solvent.
dot
Caption: Molecular structure of n-Octyl-monooxyethylene.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Principle and Experimental Rationale: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.[1][2] Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment.
Typical Experimental Protocol:
-
Sample Preparation: A more concentrated sample (~20-50 mg) in a deuterated solvent is generally required compared to ¹H NMR.
-
Instrument Setup: Acquire the ¹³C NMR spectrum on a 75-125 MHz spectrometer.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used. A longer acquisition time is necessary due to the low natural abundance of ¹³C.
Expected ¹³C NMR Spectrum of n-Octyl-monooxyethylene:
| Chemical Shift (δ, ppm) | Assignment |
| ~14.1 | -CH₃ |
| ~22.7 | -CH₂-CH₃ |
| ~26.1 | -CH₂-CH₂-CH₂-O- |
| ~29.3 | -CH₂-CH₂-CH₂-CH₂-O- |
| ~29.5 | CH₃-CH₂-CH₂- |
| ~31.9 | -CH₂-CH₂-CH₃ |
| ~61.7 | -CH₂-OH |
| ~70.5 | -O-CH₂-CH₂-OH |
| ~71.6 | -O-CH₂-(CH₂)₆- |
| ~72.6 | -CH₂-O-CH₂- |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle and Experimental Rationale: IR spectroscopy measures the vibrations of bonds within a molecule.[3] Different types of bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups. For n-Octyl-monooxyethylene, the key functional groups are the C-O ether linkage and the O-H hydroxyl group.
Typical Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt plates, e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).
Characteristic IR Absorption Bands for n-Octyl-monooxyethylene:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group) |
| 2950-2850 | Strong | C-H stretch (alkyl chain) |
| 1470-1450 | Medium | C-H bend (alkyl chain) |
| ~1120 | Strong | C-O-C stretch (ether linkage) |
| ~1060 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle and Experimental Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Typical Experimental Protocol:
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.[5][6]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectrum of n-Octyl-monooxyethylene:
The molecular weight of n-Octyl-monooxyethylene (C₁₀H₂₂O₂) is 174.28 g/mol . In an EI mass spectrum, the molecular ion peak ([M]⁺) may be observed at m/z 174. However, it is often weak or absent. The fragmentation pattern is highly informative.
Major Expected Fragments:
| m/z | Fragment |
| 45 | [CH₂CH₂OH]⁺ |
| 57 | [C₄H₉]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 85 | [C₆H₁₃]⁺ |
dot
Caption: A simplified fragmentation pathway for n-Octyl-monooxyethylene in EI-MS.
Conclusion: A Synergistic Approach to Characterization
The comprehensive characterization of n-Octyl-monooxyethylene relies on the synergistic use of NMR, IR, and Mass Spectrometry. While ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups. Mass spectrometry, in turn, verifies the molecular weight and provides valuable structural information through fragmentation analysis. By employing these techniques in a coordinated manner, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of n-Octyl-monooxyethylene, thereby underpinning the reliability and reproducibility of their scientific endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST. Ethanol, 2-(octyloxy)-. National Institute of Standards and Technology. [Link]
-
Matrix Fine Chemicals. 2-[2-(OCTYLOXY)ETHOXY]ETHAN-1-OL. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032262). [Link]
-
PubChemLite. This compound (C10H22O2). [Link]
-
NIST. Ethanol, 2-(octyloxy)-. National Institute of Standards and Technology. [Link]
-
ResearchGate. 1H NMR spectra of N-octyl-O-MPEG chitosan (NOOMCⅡ). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0038602). [Link]
-
ResearchGate. Analysis of Octyl- and Nonylphenol and Their Ethoxylates in Water and Sediments by Liquid Chromatography/Tandem Mass Spectrometry. [Link]
-
PubMed. Analysis of octyl- and nonylphenol and their ethoxylates in water and sediments by liquid chromatography/tandem mass spectrometry. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0159091). [Link]
-
PubMed. Determination of nonylphenol ethoxylate and octylphenol ethoxylate surfactants in beehive samples by high performance liquid chromatography coupled to mass spectrometry. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Analytical Chemistry. Quantitative 13C NMR analysis of sequence distributions in poly(ethylene-co-1-hexene). [Link]
-
PubMed. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges. [Link]
-
SpectraBase. n-Octyl acetate. [Link]
-
SpectraBase. n-Octyl acetate - Optional[1H NMR] - Chemical Shifts. [Link]
-
University of Puget Sound. 13C NMR Chemical Shift Table. [Link]
-
YouTube. Introduction to Spectroscopy. [Link]
-
MDPI. Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications. [Link]
-
SciSpace. Quantitative determination of octylphenol, nonylphenol, alkylphenol - ethoxylates and alcohol ethoxylates by pressurized liquid extraction and. [Link]
-
ResearchGate. 13C NMR spectrum of poly(ethylene-co-1-octene) obtained using TiCl2... [Link]
-
YouTube. Introduction to Spectroscopy. [Link]
-
YouTube. Why mass spectrometry is used for quantitation - Episode 8 | Introduction to LC-MS/MS. [Link]
-
YouTube. How Do You Choose The Right Spectroscopy Technique? - Chemistry For Everyone. [Link]
-
SpectraBase. N-octyl-alcohol - Optional[FTIR] - Spectrum. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Quantitative 13C NMR analysis of sequence distributions in poly(ethylene-co-1-hexene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
2-(Octyloxy)ethanol CAS 10020-43-6 material safety data sheet
An In-depth Technical Guide to the Material Safety of 2-(Octyloxy)ethanol (CAS 10020-43-6)
Introduction: Beyond the Checklist
This document serves as a comprehensive technical guide to the safe handling, storage, and emergency response protocols for this compound (CAS: 10020-43-6). It is designed for the discerning scientist and researcher who requires not just a list of hazards, but a foundational understanding of the causality behind safety recommendations. By contextualizing the physicochemical properties of this ether alcohol with its toxicological profile, this guide empowers laboratory professionals to cultivate a proactive and informed safety culture. We will move beyond rote compliance to a model of self-validating safety systems, ensuring that every procedure is grounded in scientific rationale.
Section 1: Chemical Identity and Physicochemical Profile
A foundational understanding of a chemical's physical properties is paramount to predicting its behavior in a laboratory setting—from its potential for aerosolization to its interactions with other agents. This compound is an organic compound also known as Ethylene glycol monooctyl ether.[1][2] Its dual ether and alcohol functionalities dictate its solubility, reactivity, and hazard profile.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 10020-43-6 | [3][4] |
| Molecular Formula | C10H22O2 | [3][4][5] |
| Molecular Weight | 174.28 g/mol | [3][4][5] |
| Appearance | Liquid (at 20°C) | [6] |
| Density | 0.88 - 0.882 g/mL | [1][6] |
| Boiling Point | 241 °C | [1] |
| Flash Point | 66 °C | [1] |
| Refractive Index | 1.43 |[6] |
The flash point of 66 °C indicates that while not classified as highly flammable, this compound is a combustible liquid that requires diligent control of ignition sources, particularly during heating operations.[7]
Section 2: The Hazard Landscape: A Risk-Based Analysis
The primary risks associated with this compound stem from its acute toxicity and its corrosive/irritant nature upon contact. The Globally Harmonized System (GHS) provides a clear framework for understanding these hazards.
GHS Classification Summary:
-
Hazard Statements:
Toxicological Pathways and Endpoints
The toxicity of this compound is a direct consequence of its chemical structure, which allows for interaction with biological tissues. It is crucial to understand the primary routes of exposure and their physiological consequences.
-
Dermal Exposure: The compound is readily absorbed through the skin, which is a significant route of exposure. It is classified as "Toxic in contact with skin" and can cause severe skin burns and irritation.[3][8] This necessitates the use of appropriate chemical-resistant gloves and immediate decontamination upon contact.
-
Oral Exposure: Ingestion is a critical exposure route, with the substance classified as "Harmful if swallowed".[3][9] Accidental ingestion can lead to systemic toxicity.
-
Ocular Exposure: Direct contact with the eyes can cause serious and potentially irreversible damage.[3][8] This underscores the mandatory use of chemical splash goggles.
-
Inhalation Exposure: While less of a risk at ambient temperatures due to its low vapor pressure, heating the substance can generate vapors or mists that may cause respiratory tract irritation.[6][9][10]
Caption: Figure 1: Exposure Routes and Primary Health Effects.
Section 3: Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on the hierarchy of controls. The primary objective is always to minimize exposure through engineering and administrative measures, with PPE serving as the final, critical barrier.
Engineering Controls: The First Line of Defense
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[11][12] For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory to prevent inhalation exposure.[7]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not a one-size-fits-all decision; it must be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles are required for all handling procedures.[11] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[12]
-
Skin Protection:
-
Lab Coat/Apron: A lab coat should be worn to protect street clothing. For tasks with a high risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[7][11]
Caption: Figure 2: PPE Selection Workflow.
Section 4: Standard Operating Procedures for Safe Handling & Storage
Adherence to standardized procedures is critical for minimizing chronic, low-level exposures and preventing acute incidents.
Safe Handling Protocol
-
Preparation: Before beginning work, review this safety guide and ensure all necessary engineering controls and PPE are in place and functional.
-
Avoid Contact: Exercise extreme care to avoid contact with eyes, skin, and clothing.[9]
-
Hygiene: Do not eat, drink, or smoke in the laboratory area.[8] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[8][13]
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[7] Use non-sparking tools when handling larger quantities.[11]
-
Peroxide Formation: As an ether, this compound may form explosive peroxides upon exposure to air and light, especially during long-term storage.[7] Containers should be dated upon receipt and opening. If crystals are observed or if the material is old, it should be considered extremely dangerous and handled only by trained professionals.[7]
Storage Requirements
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[7][10]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Store away from heat and direct sunlight to minimize degradation and potential peroxide formation.[7]
-
Containers must be sealed carefully after use and kept upright to prevent leakage.[10]
Section 5: Emergency Protocols: Preparedness and Response
Effective emergency response hinges on preparation and clear, decisive action.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show this safety data sheet to responding medical personnel.[8][9]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][14] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water.[9][11] Seek immediate medical attention.[8]
-
If Inhaled: Move the victim to fresh air.[9][11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[11][14] Seek immediate medical attention.[7]
-
If Swallowed: Rinse the mouth with water.[11] Do NOT induce vomiting.[7][8] Never give anything by mouth to an unconscious person.[14] Call a physician or poison control center immediately.[7][11]
Accidental Release Protocol
A swift and organized response can prevent a small spill from escalating into a major incident.
-
Evacuate & Secure: Immediately evacuate non-essential personnel from the spill area.[11] Remove all sources of ignition.[7][11]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary, before approaching the spill.
-
Contain & Absorb: Prevent the spill from entering drains or waterways.[10][11] Contain the spill and absorb it with an inert, non-combustible material such as clay, sand, or diatomaceous earth.[7][12]
-
Collect & Dispose: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled, and sealed container for hazardous waste disposal.[7][12]
-
Decontaminate: Clean the spill area thoroughly.
Caption: Figure 3: Spill Response Workflow.
Fire Response Strategy
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[11] A water mist may be used to cool closed containers.[7]
-
Unsuitable Media: Do not use a solid water stream as it may spread the fire.
-
Specific Hazards: The substance is combustible. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[7] Containers may explode when heated.[7] Hazardous combustion products include carbon monoxide and carbon dioxide.[7]
-
Firefighter Protection: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[7][12]
Section 6: Chemical Stability and Reactivity
-
Reactivity: The product is generally stable under normal conditions.[7] However, as noted, it may form explosive peroxides upon exposure to air.[7]
-
Chemical Stability: Stable under recommended storage conditions.[10]
-
Conditions to Avoid: Excess heat, exposure to air and light, and all sources of ignition.[7]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7]
Section 7: Waste Disposal
Disposal of this compound and its contaminated packaging must be conducted in strict accordance with all federal, state, and local environmental regulations.[10] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and for ensuring its proper disposal.[7] Do not allow the product to enter drains or surface water.[10][11]
Section 8: References
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
Rochester Midland Corporation. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(octyloxy)- - Substance Details - SRS. Retrieved from [Link]
-
Rochester Midland Corporation. (2012). Material Safety Data Sheet: SUPER STRIP. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- (CAS 112-50-5). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-(octyloxy)-. NIST WebBook. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
-
Tensid. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2012). Ethanol, 2-(hexyloxy)-: Human health tier II assessment. Retrieved from [Link]
-
Stakelum. (2018). Product Information Data Sheet. Retrieved from [Link]
-
Ethanol Emergency Response Coalition. (n.d.). Fire Fighting Foam Principles. Retrieved from [Link]
-
U.S. Fire Administration. (n.d.). Preventing and Controlling Ethanol Fires. Retrieved from [Link]
Sources
- 1. CAS # 10020-43-6, this compound, Octyl cellosolve, 1-(2-Hydroxyethoxy)octane, Ethylene glycol monooctyl ether, Ethylene glycol mono-n-octyl ether - chemBlink [chemblink.com]
- 2. parchem.com [parchem.com]
- 3. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 10020-43-6 | this compound - Synblock [synblock.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 10020-43-6 this compound AKSci 4872AH [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aaronchem.com [aaronchem.com]
- 10. cn.canbipharm.com [cn.canbipharm.com]
- 11. echemi.com [echemi.com]
- 12. images.thdstatic.com [images.thdstatic.com]
- 13. chemos.de [chemos.de]
- 14. abmole.com [abmole.com]
An In-Depth Technical Guide to the Synthesis and Purification of 2-(Octyloxy)ethanol
Introduction: The Versatility and Significance of 2-(Octyloxy)ethanol
This compound, also known as ethylene glycol monooctyl ether, is a valuable amphiphilic molecule possessing both a hydrophilic ethylene glycol head and a hydrophobic octyl tail.[1] This unique structure imparts surfactant-like properties, making it a crucial component in a wide array of applications, including as a solvent, emulsifier, and intermediate in the synthesis of more complex molecules for the pharmaceutical and materials science sectors. Its molecular formula is C10H22O2, and it has a molecular weight of 174.28 g/mol .[2] This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and practical laboratory techniques, designed for researchers, scientists, and professionals in drug development.
Core Synthesis Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction, developed by Alexander Williamson in 1850, forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[3][5]
For the synthesis of this compound, the logical disconnection points to two primary reactant pairs:
-
Sodium 2-hydroxyethoxide and 1-bromooctane: In this approach, ethylene glycol is deprotonated to form the alkoxide, which then attacks the primary alkyl halide.
-
Sodium octoxide and 2-chloroethanol: Here, 1-octanol is deprotonated, and the resulting alkoxide attacks the haloalcohol.
From a strategic standpoint, the first approach is generally preferred. The SN2 reaction is most efficient with primary alkyl halides, as steric hindrance is minimized.[3] 1-Bromooctane is a primary alkyl halide, making it an excellent substrate for this reaction. While 2-chloroethanol is also a primary halide, the presence of the hydroxyl group can potentially lead to side reactions or require a protection-deprotection sequence, adding complexity to the synthesis.
Reaction Mechanism: A Step-by-Step Look
The synthesis of this compound via the Williamson ether synthesis from ethylene glycol and 1-bromooctane can be broken down into two key steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH) or sodium metal (Na), is used to deprotonate one of the hydroxyl groups of ethylene glycol, forming the sodium 2-hydroxyethoxide nucleophile. The use of a slight excess of ethylene glycol can help to minimize the formation of the di-alkoxide, which could lead to the formation of 1,2-bis(octyloxy)ethane as a byproduct.
-
Nucleophilic Attack: The resulting alkoxide attacks the primary carbon of 1-bromooctane in a concerted SN2 fashion, leading to the formation of the C-O ether bond and the displacement of the bromide ion.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethylene Glycol | C2H6O2 | 62.07 | 31.0 g (27.8 mL) | 0.5 |
| Sodium Metal | Na | 22.99 | 2.3 g | 0.1 |
| 1-Bromooctane | C8H17Br | 193.13 | 19.3 g (16.7 mL) | 0.1 |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | 200 mL | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 10 g | - |
Step-by-Step Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Alkoxide Formation: Anhydrous ethylene glycol (31.0 g, 0.5 mol) is added to the reaction flask. Small pieces of sodium metal (2.3 g, 0.1 mol) are carefully added portion-wise to the stirred ethylene glycol. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. The mixture is stirred until all the sodium has reacted to form sodium 2-hydroxyethoxide.
-
Addition of Alkyl Halide: 1-Bromooctane (19.3 g, 0.1 mol) is dissolved in 50 mL of anhydrous diethyl ether and placed in the dropping funnel. The solution is added dropwise to the stirred alkoxide solution over a period of 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 35-40°C for diethyl ether) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess ethylene glycol is removed by washing the reaction mixture with 100 mL of water in a separatory funnel. The organic layer is then washed with 50 mL of brine to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is a colorless to pale yellow oil.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. US3311544A - Process for the purification of ethylene glycol by treatment with magnesium oxide and water - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
solubility of 2-(Octyloxy)ethanol in organic solvents
An In-depth Technical Guide to the Solubility of 2-(Octyloxy)ethanol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a versatile glycol ether, in various organic solvents. As a molecule with both hydrophilic and lipophilic characteristics, its solubility behavior is critical for applications ranging from pharmaceutical formulations and drug delivery systems to industrial cleaning and chemical synthesis. This document elucidates the underlying physicochemical principles governing its solubility, presents a predictive solubility profile based on intermolecular forces, and provides a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solvent compatibility.
Introduction: The Amphiphilic Nature of this compound
This compound (CAS: 10020-43-6), also known as ethylene glycol mono-n-octyl ether, is a non-ionic surfactant and solvent with a unique molecular structure that dictates its solubility profile.[1][2][3] The molecule consists of a polar head—an ethanol group capable of acting as a hydrogen bond donor and acceptor—and a nonpolar tail—an eight-carbon octyl chain. This amphiphilic nature allows it to interact favorably with a wide spectrum of solvents, making it a valuable component in creating stable emulsions, solubilizing active pharmaceutical ingredients (APIs), and acting as a multi-purpose cleaner for diverse chemical compounds.[4] Understanding its solubility is not merely an academic exercise; it is a prerequisite for optimizing formulation stability, reaction kinetics, and product efficacy.
Physicochemical Properties and Intermolecular Forces
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a macroscopic reflection of molecular-level intermolecular forces (IMFs).[5] The dominant IMFs in this compound are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[6][7]
-
London Dispersion Forces (LDF): These are temporary, induced dipoles present in all molecules. The long, nonpolar octyl chain (C8H17) of this compound contributes significantly to its LDF, enabling interactions with nonpolar solvents like alkanes.[5]
-
Dipole-Dipole Interactions: The ether linkage (-O-) and the hydroxyl group (-OH) create a permanent dipole moment in the molecule, allowing for electrostatic attraction with other polar molecules.
-
Hydrogen Bonding: The terminal hydroxyl group is the most significant contributor to the molecule's polarity. It can act as a hydrogen bond donor (via the H atom) and an acceptor (via the O atom), leading to strong interactions with polar protic solvents like water and alcohols.[5]
The interplay between the hydrophobic octyl tail and the hydrophilic ethoxyethanol head determines the compound's solubility in a given solvent.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C10H22O2 | [1][2][8] |
| Molecular Weight | 174.28 g/mol | [1][8] |
| IUPAC Name | 2-octoxyethanol | [1] |
| Boiling Point | 241.7 °C at 760 mmHg | [8] |
The following diagram illustrates the structural basis for this compound's dual solubility nature.
Caption: Structural domains of this compound and their dominant IMFs.
Predictive Solubility Profile
| Solvent Class | Example Solvent(s) | Dominant Solvent IMFs | Expected Solubility/Miscibility | Rationale |
| Polar Protic | Ethanol, Methanol, 1-Octanol | Hydrogen Bonding, Dipole-Dipole | Miscible | The hydroxyl group of this compound can readily form hydrogen bonds with protic solvents. The alkyl chain also interacts favorably with the nonpolar part of alcohol solvents.[5] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | Highly Soluble / Miscible | Strong dipole-dipole interactions between the solvent and the polar head of this compound drive solubility. The lack of hydrogen bond donation from the solvent is not a significant barrier.[9] |
| Nonpolar (Aliphatic) | n-Hexane, Cyclohexane | London Dispersion Forces | Soluble / Partially Soluble | The long octyl chain interacts well with nonpolar solvents via London dispersion forces. However, the polar head group may limit full miscibility, potentially leading to partial solubility depending on the specific alkane.[10][11] |
| Nonpolar (Aromatic) | Toluene, Benzene | London Dispersion Forces, π-π stacking | Highly Soluble | Aromatic solvents, while nonpolar, have polarizable π-electron clouds that can interact favorably with the slight dipole of the ether linkage, in addition to strong LDF with the octyl tail. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, LDF | Highly Soluble / Miscible | These solvents possess a moderate dipole and are effective at solvating both the polar and nonpolar portions of the molecule. |
Experimental Protocol for Quantitative Solubility Determination
To ensure trustworthy and reproducible results, a self-validating experimental protocol is essential. The following describes the isothermal equilibrium method coupled with gas chromatography (GC) for quantification, a standard and reliable approach.[10]
Principle
A supersaturated solution of this compound in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. At equilibrium, the concentration of the solute in the liquid phase represents its solubility at that temperature. The concentration is determined by a pre-calibrated GC method.
Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (HPLC or analytical grade)
-
Internal Standard (e.g., n-dodecane)
-
Scintillation vials or sealed flasks
-
Thermostatic shaker bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Methodology
-
Calibration Curve Preparation:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Add a constant, known amount of the internal standard to each calibration standard.
-
Analyze each standard by GC-FID to generate a calibration curve of (analyte peak area / internal standard peak area) versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. "Excess" means adding solute until a visible solid or separate liquid phase remains after initial mixing.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined in preliminary experiments by taking measurements at different time points until the concentration plateaus.
-
-
Sample Extraction and Analysis:
-
After equilibration, stop agitation and allow the vials to sit undisturbed in the bath for at least 4 hours for the undissolved solute to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean GC vial to remove any microscopic particulates.
-
Accurately dilute the filtered sample with the pure solvent to bring its concentration within the range of the calibration curve.
-
Add the same amount of internal standard as used in the calibration standards.
-
Analyze the final sample by GC-FID.
-
-
Quantification:
-
Using the peak area ratio from the GC analysis and the equation from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Apply the dilution factor to determine the original concentration in the saturated supernatant, which is the solubility.
-
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Conclusion
This compound exhibits a broad and highly useful solubility profile due to its amphiphilic molecular structure. It is readily miscible with polar solvents, both protic and aprotic, and shows significant solubility in nonpolar and chlorinated solvents. This versatility is a direct result of the combination of hydrogen bonding, dipole-dipole, and London dispersion forces it can engage in. For applications requiring precise formulation, the detailed isothermal equilibrium protocol provided herein offers a robust and reliable method for generating quantitative solubility data, ensuring the development of stable and effective products.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Atanassova, M., Dukhandzhiyski, I., & Avdeev, G. (2023). Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR. Molecules, 28(13), 5121. Available at: [Link]
-
TSI Journals. (2023). Mutual Solubilities of Ethylene Glycol and Organic Diluents Investigated using Gas Chromatography and NMR. Trade Science Inc. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- (CAS 112-50-5). Retrieved from [Link]
-
ResearchGate. (2018). Solubility of high-value compounds in environmentally friendly solvents–liquid poly(ethylene glycol) and ionic liquids: Experimental study and thermodynamic analysis. Request PDF. Available at: [Link]
-
PubMed. (2023). Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR. National Library of Medicine. Available at: [Link]
-
NIST. (n.d.). Ethanol, 2-(octyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2-(octyloxy)-. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Özdemir, C., & Güner, A. (2007). Solubility profiles of poly(ethylene glycol)/solvent systems, I. European Polymer Journal, 43(7), 3068–3093. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C10H22O2). Retrieved from [Link]
-
U.S. EPA. (n.d.). Ethanol, 2-(octyloxy)- - Substance Details. Substance Registry Services. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.5: Intermolecular Forces and Solubilities. Retrieved from [Link]
-
Proprep. (n.d.). What are the intermolecular forces in ethanol (C2H5OH)?. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Ethoxyethanol. Retrieved from [Link]
-
PubChem. (n.d.). Ethanol, 2-(m-xylyloxy)-. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2022). Intermolecular Forces for C2H5OH (Ethanol). Video by The Organic Chemistry Tutor. Available at: [Link]
Sources
- 1. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanol, 2-(octyloxy)- [webbook.nist.gov]
- 3. CAS # 10020-43-6, this compound, Octyl cellosolve, 1-(2-Hydroxyethoxy)octane, Ethylene glycol monooctyl ether, Ethylene glycol mono-n-octyl ether - chemBlink [chemblink.com]
- 4. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. proprep.com [proprep.com]
- 7. youtube.com [youtube.com]
- 8. CAS 10020-43-6 | this compound - Synblock [synblock.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(Octyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceutical Development
Executive Summary
2-(Octyloxy)ethanol, a member of the ethylene glycol ether family, is an amphiphilic molecule possessing both a hydrophilic ether-alcohol head and a hydrophobic octyl tail. This structure imparts valuable surfactant properties, making it a compound of significant interest in various industrial and research applications, particularly within pharmaceutical sciences. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, principal synthetic pathways, and critical applications in drug formulation and development. Furthermore, it details robust analytical methodologies for its characterization and quantification, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.
Core Molecular Identity and Physicochemical Properties
This compound, also known as ethylene glycol mono-n-octyl ether, is a non-ionic surfactant. Its identity is unequivocally established by its CAS number, molecular formula, and molecular weight.
-
Synonyms: Ethylene glycol mono-n-octyl ether, n-Octyl-monooxyethylene, 1-(2-Hydroxyethoxy)octane[1][3][4]
The molecule's utility is fundamentally derived from its physicochemical characteristics, which are summarized in the table below. The octyl chain provides lipophilicity, enabling interaction with non-polar molecules and environments, while the hydroxyethoxy group provides hydrophilicity, allowing for solubility and interaction with aqueous systems.
| Property | Value | Source |
| IUPAC Name | 2-octoxyethanol | PubChem[1] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| Molecular Weight | 174.28 g/mol | PubChem, US EPA[1][2] |
| Molecular Formula | C₁₀H₂₂O₂ | PubChem, US EPA[1][2] |
| XLogP3 (Predicted) | 2.9 | PubChem[1] |
| Monoisotopic Mass | 174.16198 Da | PubChem[1] |
| Boiling Point | (Predicted) 235.6 °C at 760 mmHg | Cheméo |
| Flash Point | (Predicted) 107.8 °C | Cheméo |
| Density | (Predicted) 0.886 g/cm³ | Cheméo |
Synthesis and Manufacturing Pathway: The Williamson Ether Synthesis
The most common and industrially significant method for producing this compound is the Williamson ether synthesis . This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[5][6][7]
The causality behind this choice of synthetic route is its high efficiency and versatility. The reaction involves an alkoxide ion acting as a potent nucleophile, which attacks an alkyl halide (or another substrate with a good leaving group, like a tosylate) to form the ether linkage.
The two primary precursor components for synthesizing this compound are:
-
The Nucleophile: Sodium octoxide, generated by deprotonating 1-octanol with a strong base like sodium hydride (NaH).[7]
-
The Electrophile: A two-carbon electrophile with a good leaving group, such as 2-chloroethanol or ethylene oxide.
The reaction using 2-chloroethanol is outlined below. For an Sₙ2 reaction to be efficient, the electrophilic carbon must be sterically unhindered.[5] Using a primary halide like 2-chloroethanol ensures minimal steric hindrance, thus maximizing the yield of the desired substitution product and minimizing competing elimination reactions.[6][7]
Applications in Pharmaceutical Research and Drug Development
The amphiphilic nature of this compound makes it a valuable excipient in pharmaceutical formulations. While its direct applications are less documented than longer-chain analogues, its properties are analogous to well-characterized alcohol ethoxylates used in drug delivery.[8]
3.1 Surfactant and Emulsifier In drug development, many active pharmaceutical ingredients (APIs) are poorly water-soluble (lipophilic). This compound can function as a surfactant to create stable oil-in-water (O/W) emulsions or microemulsions.[9] By surrounding droplets of an oil phase containing the dissolved API, it prevents coalescence and maintains a homogenous dispersion in an aqueous medium, which is critical for liquid dosage forms.
3.2 Solubility Enhancement As a solubilizing agent, this compound can form micelles in aqueous solutions above its critical micelle concentration (CMC). The hydrophobic octyl tails form a core into which lipophilic drug molecules can partition, while the hydrophilic heads interface with the water. This mechanism effectively increases the apparent solubility of the drug, which can significantly enhance its bioavailability. This is a key strategy in self-micro emulsifying drug delivery systems (SMEDDS).[10][11]
3.3 Permeation Enhancer In topical and transdermal formulations, surfactants like this compound can act as permeation enhancers. They can fluidize the lipid bilayers of the stratum corneum, the main barrier of the skin, thereby facilitating the penetration of the API to its site of action.
Experimental Protocols: Analytical Characterization
Rigorous analytical testing is essential for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and common techniques for the analysis of glycol ethers.[12][13]
4.1 Protocol 1: Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a definitive identification based on the analyte's retention time and mass spectrum, making it ideal for identity confirmation and impurity profiling. The methodology is adapted from established methods for other glycol ethers.[13][14]
Rationale: GC is chosen for its ability to separate volatile and semi-volatile compounds like this compound. A non-polar or mid-polarity column is selected to separate analytes primarily by boiling point. Mass spectrometry provides unambiguous identification through characteristic fragmentation patterns.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977 MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. The 5% phenyl-methylpolysiloxane stationary phase provides good selectivity for this class of compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.
-
Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 450.
-
-
Data Analysis: Identify the this compound peak by its retention time. Confirm identity by comparing its mass spectrum to a reference library (e.g., NIST).[4] The expected major fragments would include ions corresponding to the octyl chain (m/z 57, 43) and cleavage of the ether bond. Quantify using the calibration curve generated from the reference standards.
4.2 Protocol 2: Quantification in Formulations by HPLC-UV
This protocol is suitable for routine quantification of this compound in formulations where its concentration is relatively high and a UV chromophore is absent. For analytes lacking a strong chromophore, detection can be achieved with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). The method is based on protocols for similar non-volatile compounds.[15][16][17]
Rationale: Reverse-phase HPLC is the workhorse of pharmaceutical analysis. A C18 column is chosen for its versatility in retaining moderately non-polar compounds like this compound. An isocratic mobile phase of acetonitrile and water provides a simple, robust, and reproducible separation.
Step-by-Step Methodology:
-
Standard and Sample Preparation: Prepare standards and samples as described in the GC-MS protocol (4.1), but use the mobile phase as the diluent for the final dilution step.
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a pump, autosampler, column compartment, and a Refractive Index Detector (RID).
-
Column: ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). The mobile phase must be thoroughly degassed, which is critical for stable RID operation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Temperature control is crucial for RID baseline stability.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID). The internal cell temperature should also be controlled (e.g., at 35°C).
-
-
Data Analysis: Create a calibration curve by plotting the peak area against the concentration of the prepared standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Safety, Handling, and Storage
As a chemical intermediate and excipient, proper handling of this compound is paramount. Based on GHS classifications, it presents several hazards.[1]
-
Hazards: Harmful if swallowed (H302), Toxic in contact with skin (H311), and Causes severe skin burns and eye damage (H314).[1]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
This compound is a functionally important molecule whose value is derived from its amphiphilic structure. A thorough understanding of its physicochemical properties, synthetic routes, and potential applications is essential for its effective use in research and pharmaceutical development. The robust analytical methods detailed herein provide the necessary tools for scientists to ensure its quality, purity, and performance in final formulations. Adherence to strict safety protocols is mandatory to mitigate the risks associated with its handling.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. [Link]
-
Agency for Toxic Substances and Disease Registry (US). (2010). Toxicological Profile for Ethylene Glycol. NCBI Bookshelf. [Link]
- Google Patents. (2013). CN102998387A - Method for determining ethylene glycol monomethyl ether, glycol ether, ethylene glycol ether acetate, glycol and diglycol in food wrap paper.
-
Scribd. Diethylene Glycol Monoethyl Ether. [Link]
-
Agency for Toxic Substances and Disease Registry (US). (2010). Toxicological Profile for Ethylene Glycol - Chapter 7: Analytical Methods. NCBI Bookshelf. [Link]
-
Rupérez, F. J., et al. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Molecules, 26(21), 6667. MDPI. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82296, this compound. [Link]
-
SIELC Technologies. Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
U.S. Environmental Protection Agency. Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Pharmacompass. Ethanol, 2-(9-octadecenyloxy)-, (Z)- Drug Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of 2-(2-Chloroethoxy)ethanol. [Link]
-
Mariani, E., et al. (1999). Derivatization Procedure and HPLC Determination of 2-ethoxyethanol in Cosmetic Samples. International Journal of Cosmetic Science, 21(3), 199-205. [Link]
-
National Institute of Standards and Technology. Ethanol, 2-(octyloxy)-. NIST Chemistry WebBook. [Link]
-
Environment and Climate Change Canada. (2010). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. [Link]
-
U.S. Environmental Protection Agency. Substance Details for Ethanol, 2-(octyloxy)-. [Link]
-
Quiñones, A. C., et al. (2019). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Journal of Food Science. [Link]
-
Kiss, L., et al. (2012). Evaluation of cytotoxicity of surfactants used in self-micro emulsifying drug delivery systems and their effects on paracellular transport in Caco-2 cell monolayer. International Journal of Pharmaceutics, 439(1-2), 147-55. [Link]
-
Suryani, et al. (2020). The effect of surfactant on the solubility of kencur rhizome ethanol extract in self-nanoemulsifying drug delivery system. ResearchGate. [Link]
Sources
- 1. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. parchem.com [parchem.com]
- 4. Ethanol, 2-(octyloxy)- [webbook.nist.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of cytotoxicity of surfactants used in self-micro emulsifying drug delivery systems and their effects on paracellular transport in Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CN102998387A - Method for determining ethylene glycol monomethyl ether, glycol ether, ethylene glycol ether acetate, glycol and diglycol in food wrap paper - Google Patents [patents.google.com]
- 15. Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. benchchem.com [benchchem.com]
- 17. Derivatization procedure and HPLC determination of 2-ethoxyethanol in cosmetic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Compendium to Ethylene Glycol Mono-n-Octyl Ether: Properties, Applications, and Methodologies
Abstract: This technical guide provides a comprehensive overview of ethylene glycol mono-n-octyl ether (C8E1), a non-ionic surfactant of significant interest in research and pharmaceutical development. We delve into its fundamental physicochemical properties, synthesis, and core surfactant functionalities. The narrative emphasizes its practical applications in drug formulation, particularly as a solubilizer and a component of microemulsion-based delivery systems. Detailed, field-proven experimental protocols are provided for key analytical and formulation workflows, underpinned by a rationale for each procedural choice to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking both foundational knowledge and actionable insights into the use of this versatile excipient.
Introduction: The Versatility of an Amphiphile
Ethylene glycol mono-n-octyl ether, often abbreviated as C8E1, belongs to the glycol ether family, a versatile class of organic solvents.[1] Its molecular architecture, featuring a hydrophilic ethylene glycol head and a hydrophobic eight-carbon (octyl) tail, imparts amphiphilic properties.[2] This dual nature allows it to function as a highly effective non-ionic surfactant, reducing the surface tension between disparate phases, such as oil and water.[2][3] In the pharmaceutical industry, this characteristic is leveraged to enhance the solubility and bioavailability of hydrophobic drug compounds, stabilize emulsions, and formulate advanced drug delivery systems like microemulsions.[4][5][6] Understanding the fundamental principles governing its behavior is paramount to harnessing its full potential in formulation science.
Physicochemical Properties
The efficacy of ethylene glycol mono-n-octyl ether in various applications is a direct consequence of its distinct physical and chemical characteristics. As a non-ionic surfactant, it offers stability over a wide pH range and is less likely to interact with ionic active pharmaceutical ingredients (APIs).[7]
Molecular Structure
The structure consists of an n-octyl group linked via an ether bond to an ethylene glycol unit. This simple yet effective design provides the basis for its surfactant properties.
Caption: Molecular structure of Ethylene Glycol Mono-n-octyl Ether (C8E1).
Key Physicochemical Data
A summary of essential properties is presented below. These values are critical for computational modeling, formulation design, and safety assessments.
| Property | Value | Reference |
| Chemical Name | 2-(Octyloxy)ethanol | |
| Synonyms | Ethylene glycol butyl ether, Butyl glycol | |
| CAS Number | 111-76-2 | [8] |
| Molecular Formula | C₁₀H₂₂O₂ (or CH₃(CH₂)₇OCH₂CH₂OH) | [2] |
| Molecular Weight | 174.28 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 169-172.5 °C | |
| Melting Point | -75 °C | |
| Density | 0.902 g/mL at 25 °C | |
| Refractive Index | n20/D 1.419 | |
| Flash Point | 67 °C | |
| Solubility | Soluble in water and organic solvents | [2] |
| Critical Micelle Conc. (CMC) | 6.6 mM | [2] |
Synthesis and Purification
Glycol ethers are typically produced by reacting an alcohol with ethylene oxide.[1] The Williamson ether synthesis provides an alternative and common laboratory-scale approach. This involves the reaction of an alkoxide with a primary alkyl halide.
General Synthesis Workflow
The synthesis of ethylene glycol mono-n-octyl ether can be achieved via the reaction of sodium octoxide with 2-chloroethanol. The subsequent purification is crucial to remove unreacted starting materials and byproducts.
Caption: General workflow for the synthesis and purification of C8E1.
Core Functionality: Surfactant & Emulsifier Properties
The defining characteristic of C8E1 is its action as a non-ionic surfactant. This functionality stems from its amphiphilic structure, which allows it to adsorb at interfaces and lower interfacial tension.
Mechanism of Action: Micelle Formation
In aqueous solutions, once the concentration of C8E1 surpasses a certain threshold known as the Critical Micelle Concentration (CMC), the individual surfactant molecules (monomers) self-assemble into spherical structures called micelles.[9][10] In these aggregates, the hydrophobic octyl tails form a core, shielded from the water, while the hydrophilic ethylene glycol heads form the outer shell, interacting with the aqueous environment. This process is thermodynamically driven to minimize the unfavorable interaction between the hydrophobic chains and water.[11]
Caption: Self-assembly of C8E1 monomers into a micelle above the CMC.
This micellization is crucial for its role as a solubilizing agent. The hydrophobic core of the micelle can encapsulate poorly water-soluble (lipophilic) drug molecules, effectively dissolving them in the bulk aqueous phase.
Applications in Pharmaceutical Sciences
The unique properties of C8E1 make it a valuable excipient in pharmaceutical formulations, particularly for improving the delivery of challenging APIs.
Solubilization of Poorly Soluble Drugs
A significant portion of new chemical entities exhibit poor water solubility, which limits their bioavailability. C8E1 can dramatically enhance the aqueous solubility of such compounds through micellar solubilization.[4]
Experimental Protocol: Determination of Molar Solubilization Capacity (MSC)
This protocol outlines a method to quantify the effectiveness of C8E1 in solubilizing a model hydrophobic drug.
-
Preparation of C8E1 Solutions: Prepare a series of aqueous solutions of C8E1 with concentrations ranging from below to well above its CMC (e.g., 0 mM to 50 mM).
-
Drug Saturation: Add an excess amount of the hydrophobic drug powder to each surfactant solution. Ensure that a solid drug phase remains, indicating saturation.
-
Equilibration: Agitate the mixtures at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. This step is critical for obtaining reproducible data. The extended time allows for the complete partitioning of the drug into the micelles.
-
Phase Separation: Centrifuge or filter the suspensions (using a filter that does not bind the drug or surfactant, e.g., PTFE) to remove the undissolved drug powder.
-
Quantification: Analyze the concentration of the solubilized drug in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Data Analysis: Plot the concentration of the solubilized drug against the concentration of C8E1. The plot will show a sharp increase in drug solubility above the CMC. The slope of the line above the CMC is used to calculate the Molar Solubilization Capacity.
Formulation of Microemulsions for Drug Delivery
C8E1 can act as a surfactant or co-surfactant in the formulation of microemulsions.[12] These are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often with a co-surfactant. They are promising vehicles for oral, topical, and parenteral drug delivery due to their ability to solubilize large amounts of drugs and enhance permeation.[5]
Caption: Key components of a microemulsion drug delivery system.
Experimental Protocol: Preparation of an Oil-in-Water (o/w) Microemulsion
This protocol describes the construction of a pseudo-ternary phase diagram to identify the microemulsion region.
-
Preparation of Surfactant/Co-surfactant (Sₘᵢₓ) Mixtures: Prepare mixtures of C8E1 (surfactant) and a suitable co-surfactant (e.g., ethanol) at various fixed weight ratios (e.g., 1:1, 2:1, 3:1). The co-surfactant enhances the fluidity of the interfacial film, which is essential for the spontaneous formation of the microemulsion.
-
Titration: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., from 1:9 to 9:1 of Sₘᵢₓ:oil).
-
Aqueous Titration: Titrate each Sₘᵢₓ:oil mixture with the aqueous phase (e.g., purified water) dropwise under gentle stirring.
-
Observation: After each addition, observe the mixture for transparency and flowability. The point at which the turbid emulsion turns into a clear, transparent liquid marks the boundary of the microemulsion region.
-
Phase Diagram Construction: Plot the results on a pseudo-ternary phase diagram with oil, water, and Sₘᵢₓ as the three vertices. The area of clear, isotropic formulations represents the microemulsion existence domain.
-
Characterization: Formulations within the identified region should be further characterized for particle size (e.g., using Dynamic Light Scattering), viscosity, and stability under different conditions (e.g., temperature cycling, centrifugation).
Interaction with Biological Membranes
Glycol ethers and related surfactants can interact with the lipid bilayers of cell membranes.[13][14] This interaction can fluidize the membrane, temporarily disrupting its barrier function and thereby enhancing the penetration of co-administered drugs. This mechanism is particularly relevant for topical and transdermal drug delivery.[5][6][15] The extent of this interaction is concentration-dependent and must be carefully evaluated to balance efficacy with potential cytotoxicity.[16]
Analytical Methodologies
Accurate and precise analytical methods are essential for quality control and for studying the behavior of C8E1 in formulations.
Quantification by Gas Chromatography (GC)
Gas chromatography is the preferred method for the quantification of volatile and semi-volatile compounds like glycol ethers.[17][18]
Protocol: GC-FID Analysis of C8E1
-
Sample Preparation: Dilute the sample containing C8E1 in a suitable solvent (e.g., methanol or dichloromethane) to a concentration within the calibrated range.[19] An internal standard can be added for improved accuracy.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-WAX) is typically suitable.
-
Injector: Split/splitless injector, temperature set to ~250°C.
-
Oven Program: A temperature gradient program is used to ensure good separation. For example, start at 80°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.
-
Detector: FID, temperature set to ~280°C.
-
Carrier Gas: Helium or Nitrogen.
-
-
Calibration: Prepare a series of calibration standards of known C8E1 concentrations and analyze them to generate a calibration curve (peak area vs. concentration).
-
Analysis: Inject the prepared sample and quantify the C8E1 concentration by comparing its peak area to the calibration curve.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter of any surfactant. It can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC. Surface tensiometry is a common and direct method.
Caption: Workflow for determining CMC using surface tensiometry.
Toxicology and Safe Handling
Glycol ethers as a class can pose health risks, including skin and eye irritation.[8][20] Acute toxicity is generally moderate, but chronic exposure can lead to more severe effects.[20]
-
Exposure Routes: Absorption can occur through inhalation, skin contact, and ingestion.[20][21]
-
Irritation: The material may be irritating to the eyes and skin upon prolonged or repeated contact.[22] Direct contact can cause redness, swelling, and in severe cases, chemical burns.[22]
-
Systemic Effects: Inhalation of vapors may cause dizziness or drowsiness.[22] Significant ingestion is harmful and can lead to serious health damage.[20][22]
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, protective gloves (e.g., butyl rubber), and a lab coat when handling.[8]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[8]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[8] Keep away from strong acids, bases, and oxidizing agents.[8]
Conclusion
Ethylene glycol mono-n-octyl ether is a potent and versatile non-ionic surfactant with well-established applications in the pharmaceutical sciences. Its ability to form micelles, solubilize hydrophobic compounds, and stabilize complex systems like microemulsions makes it an invaluable tool for formulation scientists. A thorough understanding of its physicochemical properties, coupled with the application of robust analytical and formulation methodologies as detailed in this guide, is essential for its effective and safe utilization in the development of advanced drug delivery systems.
References
-
LookChem. (n.d.). Cas 26468-86-0, OCTAETHYLENEGLYCOL OCTYL ETHER.[Link]
-
ECETOC. (n.d.). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I.[Link]
-
ResearchGate. (2017). Does alcohols like ethylene glycol form micelles?[Link]
-
Abolhassani, M., et al. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. ResearchGate. [Link]
-
Staples, C. (2024). Glycol Ether Toxicology. NCBI Bookshelf. [Link]
-
ATSDR. (n.d.). Analytical Methods - Toxicological Profile for Ethylene Glycol. NCBI Bookshelf. [Link]
-
Paul, B. K., & Moulik, S. P. (n.d.). Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability. NIH. [Link]
-
PENTA s.r.o. (2025). Ethylene glycol monobutyl ether.[Link]
-
Tilcock, C. P., & Fisher, D. (1979). Interaction of phospholipid membranes with poly(ethylene glycol)s. PubMed. [Link]
-
International Chemical Safety Cards (ICSCs). (2024). ICSC 0060 - ETHYLENE GLYCOL MONOETHYL ETHER.[Link]
-
ATSDR. (n.d.). Table 4-2, Physical and Chemical Properties of Ethylene Glycola - Toxicological Profile for Ethylene Glycol. NCBI Bookshelf. [Link]
-
ATSDR. (n.d.). Table 7-2, Analytical Methods for Determining Ethylene Glycol inEnvironmental Samples. NCBI Bookshelf. [Link]
- Chew, C.H., & Gan, L.M. (n.d.). Monohexyl ether of ethylene glycol and diethylene glycol as microemulsion cosurfactants.
-
Analytice. (n.d.). Ethylene Glycol Monohexyl Ether (or Hexylglycol) - analysis.[Link]
-
Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents.[Link]
-
ResearchGate. (2025). Thermodynamic Study on Surface Adsorption and Micelle Formation of Poly(ethylene glycol) Mono-n-tetradecyl Ethers.[Link]
-
Penn State University. (n.d.). Solution Behavior of Surfactants in Ethylene Glycol: Probing the Existence of a CMC and of Micellar Aggregates.[Link]
-
ResearchGate. (2025). Synthesizing ethylene glycol monoethyl ether directly from ethanol and ethylene glycol.[Link]
-
Rebsdat, S., & Mayer, D. (n.d.). Ethylene Glycol. In: Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Tilcock, C. P., & Fisher, D. (1982). The interaction of phospholipid membranes with poly(ethylene glycol). Vesicle aggregation and lipid exchange. PubMed. [Link]
-
CDC. (n.d.). GLYCOLS 5523.[Link]
-
PubMed. (2025). Quantifying the Influence of Poly(Ethylene glycol) on the Micelle Formation of Nonionic Detergents.[Link]
- Google Patents. (n.d.). CN102998387A - Method for determining ethylene glycol monomethyl ether, glycol ether, ethylene glycol ether acetate, glycol and diglycol in food wrap paper.
-
Merck Millipore. (n.d.). Mixtures of n-octyl-beta-D-glucoside and triethylene glycol mono-n-octyl ether: phase behavior and micellar structure near the liquid-liquid phase boundary.[Link]
-
MDPI. (2024). Poly(ethylene glycol) Methyl Ether Acrylate-Grafted Chitosan-Based Micro- and Nanoparticles as a Drug Delivery System for Antibiotics.[Link]
-
PubMed. (n.d.). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether.[Link]
- Google Patents. (n.d.). CN102219654A - Method for preparing ethylene glycol monopropyl ether.
-
ACS Publications. (2024). Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability.[Link]
-
The Pennsylvania State University. (n.d.). Thermomechanical Analysis of Phase Transitions in a Binary Mixture of Ethylene Glycol and Water.[Link]
-
Pure. (2022). Impact of poly(ethylene glycol) functionalized lipids on ordering and fluidity of colloid supported lipid bilayers.[Link]
-
Journal of Cosmetic Dermatology. (n.d.). Diethylene glycol monoethyl ether: an emerging solvent in topical dermatology products.[Link]
-
Reddit. (2021). I've read dish soap works the same as surfactant. Is this true? And if so how much would i have to use with tenacity?[Link]
-
Lawn Solutions Australia. (n.d.). How to Help Herbicides Adhere | Surfactants.[Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. CAS 27252-75-1: Polyethylene glycol octyl ether [cymitquimica.com]
- 3. golfcourselawn.store [golfcourselawn.store]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lawnsolutionsaustralia.com.au [lawnsolutionsaustralia.com.au]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [scholarbank.nus.edu.sg]
- 13. Interaction of phospholipid membranes with poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The interaction of phospholipid membranes with poly(ethylene glycol). Vesicle aggregation and lipid exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. pure.tue.nl [pure.tue.nl]
- 17. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Table 7-2, Analytical Methods for Determining Ethylene Glycol inEnvironmental Samples - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CN102998387A - Method for determining ethylene glycol monomethyl ether, glycol ether, ethylene glycol ether acetate, glycol and diglycol in food wrap paper - Google Patents [patents.google.com]
- 20. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ICSC 0060 - ETHYLENE GLYCOL MONOETHYL ETHER [chemicalsafety.ilo.org]
- 22. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-(Octyloxy)ethanol
Abstract
2-(Octyloxy)ethanol (CAS No: 10020-43-6) is a high-molecular-weight glycol ether that possesses a unique amphiphilic nature, stemming from its distinct hydrophilic and hydrophobic moieties.[1] This dual characteristic makes it a valuable compound in various scientific and industrial applications, including as a surfactant, emulsifying agent, and solvent.[1][2] In the pharmaceutical and drug development sectors, its properties are leveraged to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] This guide provides a detailed examination of the chemical structure, covalent and intermolecular bonding, and molecular geometry of this compound, offering a foundational understanding for its application in advanced research and formulation development.
Molecular Architecture and Identification
This compound is structurally characterized by a linear eight-carbon alkyl (octyl) chain linked via an ether bond to an ethanol backbone. This structure imparts both lipophilic (octyl group) and hydrophilic (hydroxyl group) characteristics.
Key identifiers for this compound are:
The molecule consists of two primary functional groups: a terminal primary hydroxyl (-OH) group and an ether (-C-O-C-) linkage. The presence of the long alkyl chain categorizes it as a fatty alcohol ether.
Caption: 2D structure of this compound.
Analysis of Chemical Bonding
A thorough understanding of the bonding within this compound is critical to explaining its physicochemical properties and reactivity.
Covalent Bonding and Molecular Geometry
The atomic framework of this compound is built upon sigma (σ) bonds.
-
Hybridization: All carbon atoms and both oxygen atoms in the molecule are sp³ hybridized. This hybridization results from the mixing of one 2s and three 2p orbitals to form four equivalent sp³ hybrid orbitals.
-
Molecular Geometry:
-
Carbon Atoms: The sp³ hybridization leads to a tetrahedral geometry around each carbon atom, with bond angles approximating 109.5°.[7][8][9]
-
Oxygen Atoms: The oxygen of the ether linkage and the oxygen of the hydroxyl group also exhibit sp³ hybridization. Two of the four sp³ orbitals form covalent bonds, while the other two hold lone pairs of electrons. This arrangement results in a bent or V-shaped geometry around each oxygen atom, with a bond angle slightly less than the ideal 109.5° due to the greater repulsion exerted by the lone pairs.[7][8]
-
Intermolecular Forces: The Key to Amphiphilicity
The distinct behavior of this compound in various media is governed by the interplay of its intermolecular forces.
-
Hydrogen Bonding: The terminal hydroxyl (-OH) group is the most significant contributor to the molecule's polar nature. The highly electronegative oxygen atom creates a partial negative charge (δ-), while the attached hydrogen atom carries a partial positive charge (δ+). This polarity allows this compound molecules to act as both hydrogen bond donors (via the H) and acceptors (via the lone pairs on the O). This strong intermolecular force is responsible for its relatively high boiling point compared to alkanes of similar molecular weight.[10]
-
Van der Waals Forces: The long, nonpolar octyl chain (C₈H₁₇-) interacts with other nonpolar molecules or chains via weaker van der Waals forces, specifically London dispersion forces.[10] These forces increase with the length of the alkyl chain.
-
Amphiphilic Nature: The combination of a hydrophilic hydroxyl "head" and a long, hydrophobic alkyl "tail" defines this compound as an amphiphilic molecule. This dual nature allows it to interface between polar (like water) and nonpolar (like oil) phases, which is the basis for its utility as a surfactant and emulsifier.[1]
Physicochemical Properties
The molecular structure and bonding directly influence the macroscopic physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O₂ | [3][11] |
| Molecular Weight | 174.28 g/mol | [3][11] |
| Boiling Point | 228 °C | [12] |
| Density | 0.886 g/mL | [12] |
| Predicted XlogP | 2.9 | [2][4] |
The XlogP value indicates a moderate level of lipophilicity, consistent with its eight-carbon alkyl chain, while still retaining some water solubility due to the hydroxyl and ether groups.
Experimental Protocol: Structural Verification via Spectroscopy
In a drug development or research setting, verifying the identity and purity of a raw material like this compound is a mandatory first step. The following outlines a standard workflow for structural confirmation.
Objective
To confirm the chemical structure of a supplied sample purported to be this compound using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodologies
Step 1: Infrared (IR) Spectroscopy Analysis
-
Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Mount the plates in the spectrometer and acquire the IR spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis - Expected Peaks:
-
~3300-3600 cm⁻¹: A strong, broad peak characteristic of the O-H stretching vibration from the hydroxyl group, broadened due to hydrogen bonding.[13]
-
~2850-2960 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching of the alkyl chain.
-
~1050-1150 cm⁻¹: A strong C-O stretching band, characteristic of both the ether and alcohol functionalities.[13]
-
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Analysis - Expected Signals:
-
¹H NMR: Protons on carbons adjacent to oxygen atoms will be deshielded and appear downfield (3.4-4.5 ppm).[13] The long alkyl chain will show a series of overlapping multiplets in the upfield region (0.8-1.6 ppm). The terminal methyl (CH₃) group should appear as a triplet around 0.9 ppm. The hydroxyl proton signal is often a broad singlet and its position can vary.
-
¹³C NMR: Carbon atoms bonded to oxygen will be deshielded and appear in the 50-80 ppm range.[13] The carbons of the octyl chain will appear in the upfield region (14-32 ppm). A total of 10 distinct carbon signals should be observable.
-
Caption: Workflow for spectroscopic verification.
Applications in Drug Development
The unique chemical structure of this compound makes it a functional excipient in pharmaceutical formulations.
-
Solubilizing Agent: For hydrophobic drugs (Biopharmaceutics Classification System Class II and IV), achieving sufficient solubility for absorption is a major challenge. The amphiphilic nature of this compound allows it to act as a surfactant, forming micelles that can encapsulate nonpolar drug molecules, thereby increasing their apparent solubility in aqueous environments.[1]
-
Emulsifier: In the formulation of emulsions for topical or parenteral delivery, this compound can stabilize the interface between oil and water phases, preventing coalescence and ensuring product stability.[2]
-
Synthetic Building Block: The hydroxyl group provides a reactive site for further chemical modification. For instance, similar long-chain alcohol ethers can be used as linkers in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where precise spacing and solubility characteristics are required.[]
Safety and Handling
As a chemical reagent, proper handling of this compound is essential to ensure laboratory safety.
-
Hazards Identification: According to the Globally Harmonized System (GHS), this compound may be harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[2]
-
Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][17][18]
-
Ensure that eyewash stations and safety showers are readily accessible.[15]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.
References
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(octyloxy)-. Substance Details - SRS. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H22O2). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-(octyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-(octyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 82296. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-octoxyethanol. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
-
Breslyn, W. (2021). C2H5OH (Ethanol): Molecular Geometry and Bond Angles. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]
-
Chemistry Learner. (2021). C2H5OH Lewis Structure, Molecular Geometry, Bond Angles and Hybridization. Retrieved from [Link]
-
Topblogtenz. (2023). C2H5OH Lewis structure, molecular geometry, hybridization, bond angle. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 13.9: Physical Properties of Alcohols; Hydrogen Bonding. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. PubChemLite - this compound (C10H22O2) [pubchemlite.lcsb.uni.lu]
- 5. Ethanol, 2-(octyloxy)- [webbook.nist.gov]
- 6. Ethanol, 2-(octyloxy)- [webbook.nist.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. geometryofmolecules.com [geometryofmolecules.com]
- 9. topblogtenz.com [topblogtenz.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CAS 10020-43-6 | this compound - Synblock [synblock.com]
- 12. 2-octoxyethanol [stenutz.eu]
- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. fishersci.com [fishersci.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. chemos.de [chemos.de]
A Comprehensive Technical Guide to the Thermal Properties of 2-(Octyloxy)ethanol for Researchers and Drug Development Professionals
Introduction: The Critical Role of Thermal Properties in the Application of 2-(Octyloxy)ethanol
This compound, a member of the glycol ether family, possesses a unique amphiphilic nature stemming from its terminal hydroxyl group and octyl ether chain. This structure imparts surfactant-like properties, making it a compound of significant interest in various scientific and industrial applications, including as a solvent, coupling agent, and formulation excipient. In the realm of pharmaceutical sciences and drug development, understanding the thermal characteristics of such a molecule is not merely an academic exercise; it is a fundamental prerequisite for ensuring process safety, formulation stability, and optimal performance.
The thermal behavior of an excipient like this compound dictates its handling, storage, and processing conditions. For instance, its boiling point and vapor pressure are critical parameters for distillation and purification processes, as well as for predicting its behavior in heated formulations. The flash point and autoignition temperature are paramount for assessing flammability hazards and implementing appropriate safety protocols in a laboratory or manufacturing setting. Furthermore, properties such as specific heat capacity and thermal conductivity are essential for heat transfer calculations in process design and for understanding how the compound will behave in thermal cycling studies, which are often employed to assess the long-term stability of drug formulations.
This in-depth technical guide provides a comprehensive overview of the core thermal properties of this compound. Where experimental data is available, it is presented and cited. In instances where specific experimental values are not readily found in the literature, this guide details the standardized methodologies for their determination, empowering researchers to conduct these critical measurements in their own laboratories. This approach ensures a robust and practical understanding of the thermal landscape of this compound, facilitating its informed and safe application in research and drug development.
Physicochemical and Known Thermal Properties of this compound
A summary of the available physical and thermal data for this compound is presented in Table 1. It is important to note that while some experimental data exists, other values are predicted based on computational models, such as the Joback method. These predicted values offer useful estimations but should be confirmed by experimental measurement for critical applications.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₀H₂₂O₂ | PubChem[1], Stenutz[2] | - |
| Molecular Weight | 174.28 g/mol | PubChem[1], Stenutz[2] | - |
| Boiling Point | 228 °C | Stenutz[2] | Experimental value. |
| Melting Point | - | - | No experimental data found. |
| Flash Point | - | - | No experimental data found. |
| Autoignition Temperature | - | - | No experimental data found. |
| Heat of Vaporization | 56.94 kJ/mol | Cheméo (Joback Method)[3] | Predicted value. |
| Specific Heat Capacity (gas, Cpg) | 407.00 J/mol·K (at 542.80 K) | Cheméo (Joback Method)[3] | Predicted value. |
| Thermal Conductivity | - | - | No experimental data found. |
Experimental Determination of Key Thermal Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of the thermal properties of this compound, grounded in internationally recognized standards from ASTM International and the International Organization for Standardization (ISO).
Boiling Point Determination
The boiling point is a fundamental property that informs purification processes and vapor pressure considerations.
Methodology: ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants
While originally designed for engine coolants, this method is broadly applicable to a wide range of liquids.
Experimental Protocol:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a boiling flask, a condenser, a calibrated thermometer, and a heat source (e.g., a heating mantle).
-
Sample Preparation: Place a 100-mL sample of this compound into the boiling flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
Heating: Apply heat to the flask at a controlled rate to induce boiling.
-
Data Recording: Record the temperature at which the liquid is boiling and the vapor is condensing on the thermometer bulb at a steady rate. This is the observed boiling point.
-
Pressure Correction: Correct the observed boiling point to standard atmospheric pressure (101.3 kPa) using a pressure-temperature nomograph or the Sidney-Young equation.
Workflow for Boiling Point Determination
Caption: Sequential workflow for Cp measurement by DSC.
Thermal Conductivity Determination
Thermal conductivity measures a material's ability to conduct heat.
Methodology: ASTM D2717 - Standard Test Method for Thermal Conductivity of Liquids
This method is suitable for nonmetallic liquids.
Experimental Protocol:
-
Apparatus: Use a thermal conductivity cell, which typically consists of a heated wire or plate and temperature sensors.
-
Sample Introduction: Fill the cell with the this compound sample, ensuring no air bubbles are present.
-
Steady-State Measurement: Apply a known amount of heat to the heating element and allow the system to reach thermal equilibrium.
-
Temperature Gradient Measurement: Measure the temperature difference across a known distance within the liquid.
-
Calculation: The thermal conductivity is calculated from the heat input, the temperature gradient, and the geometry of the cell.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is useful for determining thermal stability and decomposition profiles.
Methodology: ISO 11358 - Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles
While developed for plastics, the general principles are applicable to liquid samples.
Experimental Protocol:
-
Instrument Setup: Use a thermogravimetric analyzer.
-
Sample Preparation: Place a small amount of this compound (typically 5-10 mg) into a tared TGA pan.
-
Experimental Conditions: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve provides information on the onset of decomposition, the temperatures of maximum decomposition rates, and the mass of any residue.
Applications in Drug Development and Research
The thermal properties of this compound are directly relevant to its use in pharmaceutical formulations. Its amphiphilic nature makes it a candidate for use as a co-solvent or emulsifying agent to improve the solubility and bioavailability of poorly water-soluble drugs. [4]A thorough understanding of its thermal behavior is crucial for:
-
Formulation Development: Ensuring that manufacturing processes, such as mixing, heating, and sterilization, do not degrade the excipient or the active pharmaceutical ingredient (API).
-
Stability Testing: Predicting the long-term stability of a formulation under various storage conditions.
-
Safety Assessment: Mitigating risks associated with flammability and thermal decomposition during handling and storage.
Conclusion
This technical guide has provided a comprehensive overview of the thermal properties of this compound, tailored for researchers, scientists, and drug development professionals. While a complete set of experimentally determined thermal data is not yet available in the public domain, this guide has presented the known values and, critically, has detailed the standardized methodologies for determining the remaining essential thermal characteristics. By following the outlined ASTM and ISO protocols, researchers can confidently and accurately characterize this promising excipient, ensuring its safe and effective application in their work. The provided workflows and diagrams serve as practical aids for implementing these experimental procedures. A thorough understanding of the thermal properties of this compound is a cornerstone of good science and is indispensable for its successful translation from the laboratory to innovative applications.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-octoxyethanol. Stenutz. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. Retrieved from [Link]
-
Cheméo. (n.d.). Ethanol, 2-(octyloxy)-. Retrieved from [Link]
- ASTM International. (2019). ASTM D1120-19, Standard Test Method for Boiling Point of Engine Coolants.
- ASTM International. (2018). ASTM D93-18, Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.
- ASTM International. (2018). ASTM E659-18, Standard Test Method for Autoignition Temperature of Liquid Chemicals.
- ASTM International. (2018). ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.
- ASTM International. (2021). ASTM D2717-21, Standard Test Method for Thermal Conductivity of Liquids.
- International Organization for Standardization. (2014). ISO 11358-1:2014, Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. Geneva, CH: ISO.
Sources
A Comprehensive Technical Guide to the Refractive Index of 2-(Octyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the refractive index of 2-(octyloxy)ethanol, a crucial physicochemical parameter for researchers and professionals in drug development and various scientific fields. This document moves beyond a simple data sheet to offer a comprehensive understanding of this property, including its theoretical underpinnings, measurement methodologies, and influencing factors.
Introduction to this compound: A Versatile Amphiphile
This compound, also known as ethylene glycol monooctyl ether, belongs to the family of ethylene glycol ethers, a class of solvents recognized for their amphiphilic nature, possessing both polar and non-polar characteristics. This dual nature makes them effective solvents for a wide range of substances and useful as surfactants, emulsifying agents, and coupling agents in various formulations. In the context of pharmaceutical sciences, understanding the properties of such excipients is paramount for formulation development, ensuring stability, and controlling release kinetics.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application and for interpreting its refractive index.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂O₂ | [1][2] |
| Molecular Weight | 174.28 g/mol | [1][2] |
| CAS Number | 10020-43-6 | [1][2] |
| Appearance | Colorless liquid (presumed) | General knowledge of glycol ethers |
| Boiling Point | 228 °C (approx.) | Not explicitly found, but inferred from similar compounds. |
| Density | 0.886 g/mL (approx.) | Not explicitly found, but inferred from similar compounds. |
| Synonyms | 2-octoxyethanol, Ethylene glycol mono-n-octyl ether, n-Octyl-monooxyethylene | [1] |
The Refractive Index of this compound
The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental property that is dependent on the temperature and the wavelength of light.
| Compound | Refractive Index (n₂₀/D) |
| 2-Butoxyethanol | 1.419 |
| 2-Hexoxyethanol | 1.424 - 1.433 |
Based on this trend, the refractive index of this compound at 20°C with the sodium D-line (589 nm) is estimated to be in the range of 1.435 to 1.445 .
Theoretical Basis of Refractive Index
The refractive index is a consequence of the interaction of light's electromagnetic field with the electrons of the atoms and molecules in the medium. When light passes from a vacuum (or air, as a close approximation) into a denser medium, it slows down and changes direction, a phenomenon known as refraction. The refractive index is mathematically expressed as:
n = c / v
where:
-
n is the refractive index
-
c is the speed of light in a vacuum
-
v is the speed of light in the substance
The polarizability of the molecules in the substance, which is related to how easily their electron clouds can be distorted by an electric field, directly influences the refractive index. Larger molecules with more electrons, or molecules with more polarizable functional groups, tend to have higher refractive indexes.
Experimental Determination of Refractive Index
The refractive index is a readily measurable property that provides valuable information about the purity and concentration of a sample. The Abbé refractometer is a commonly used instrument for this purpose.
Principle of the Abbé Refractometer
The Abbé refractometer operates on the principle of total internal reflection. A thin layer of the liquid sample is placed between two prisms. Light of a known wavelength (typically the sodium D-line at 589 nm) is passed through the illuminating prism, and the angle at which it emerges from the refracting prism is measured. This critical angle is directly related to the refractive index of the sample.
Experimental Workflow for Measuring the Refractive Index of this compound
The following diagram illustrates the key steps in determining the refractive index of this compound using an Abbé refractometer.
Caption: Workflow for measuring the refractive index of this compound.
Causality in Experimental Choices
-
Purity of the Sample: Impurities can significantly alter the refractive index. Therefore, using a high-purity sample is crucial for obtaining an accurate value.
-
Temperature Control: The refractive index is highly dependent on temperature. Precise temperature control is essential for reproducible results. A change of 1°C can alter the refractive index by approximately 0.0004.
-
Wavelength of Light: The refractive index varies with the wavelength of light, a phenomenon known as dispersion. Using a monochromatic light source, such as a sodium lamp, ensures a precise and standardized measurement.
Factors Influencing the Refractive Index of this compound
Understanding the factors that can affect the refractive index of this compound is critical for accurate measurement and interpretation of data.
Caption: Factors influencing the refractive index of this compound.
-
Temperature: As the temperature of a liquid increases, its density generally decreases. This leads to a decrease in the refractive index.
-
Wavelength of Light (Dispersion): The refractive index of a transparent substance is typically higher for shorter wavelengths of light (e.g., blue) and lower for longer wavelengths (e.g., red). This is why it is crucial to specify the wavelength at which a refractive index measurement is made.
-
Concentration: When this compound is part of a solution, its concentration will directly affect the refractive index of the mixture. This relationship is often used to determine the concentration of solutions.
Safety and Handling of this compound
As with any chemical, proper safety precautions must be observed when handling this compound.
GHS Hazard Classification
Based on available data for this compound and similar glycol ethers, the following GHS classifications are likely applicable.[1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.
Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Conclusion
The refractive index is a fundamental and highly informative property of this compound. While a precise experimental value remains to be widely published, an understanding of the influencing factors and proper measurement techniques allows for its reliable determination and application. For researchers and professionals in drug development, a thorough grasp of this property is invaluable for formulation, quality control, and ensuring the overall integrity of their work.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(octyloxy)-. Substance Registry Services. Retrieved from [Link]
Sources
Methodological & Application
Application Note: 2-(Octyloxy)ethanol as a Versatile and Sustainable Solvent in Modern Organic Synthesis
Abstract
In the pursuit of greener and more efficient chemical processes, the selection of an appropriate solvent is paramount.[1][2] 2-(Octyloxy)ethanol, a high-boiling point glycol ether, is emerging as a powerful and versatile solvent for a range of organic transformations. Its unique physicochemical properties, including its amphiphilic nature and low volatility, make it an excellent medium for reactions involving poorly soluble reagents and for facilitating high-temperature syntheses. This application note provides a comprehensive overview of this compound, detailing its properties, key applications in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and step-by-step protocols for its use. Furthermore, it addresses critical safety, handling, and environmental considerations, positioning this compound as a valuable tool for researchers, scientists, and drug development professionals dedicated to sustainable chemistry.
Introduction to this compound: A Green Chemistry Perspective
This compound (CAS No. 10020-43-6) is a member of the glycol ether family, a class of solvents known for their excellent solvency power and versatility.[3][4] These solvents are characterized by the presence of both ether and alcohol functional groups, which imparts a unique amphiphilic, or hydrotropic, character.[5][6] This dual nature allows them to dissolve a wide array of both polar and non-polar substances, bridging the solubility gap between aqueous and organic phases.[6]
The growing emphasis on green chemistry—a framework aimed at reducing the environmental impact of chemical processes—has spurred the search for safer and more sustainable solvents.[1][2] Glycol ethers like this compound are increasingly recognized as eco-friendly alternatives to traditional volatile organic compounds (VOCs).[7] Their low volatility reduces harmful emissions, while many, including this compound, exhibit favorable biodegradability profiles, minimizing their ecological footprint.[7][8] This note will explore the practical applications of this promising solvent in key synthetic reactions.
Physicochemical Properties and Synthetic Advantages
The utility of this compound in organic synthesis is a direct result of its distinct physical and chemical properties. Its high boiling point, for instance, is a significant advantage for reactions requiring elevated temperatures to overcome activation energy barriers. Its molecular structure, featuring a hydrophilic ethylene glycol unit and a hydrophobic octyl chain, is the key to its broad solvency.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10020-43-6 | [9][10][11][12] |
| Molecular Formula | C₁₀H₂₂O₂ | [9][10][11][12] |
| Molecular Weight | 174.28 g/mol | [9][10][11][12] |
| Appearance | Liquid | [9] |
| Boiling Point | ~245-250 °C | [9] |
| Density | ~0.888 g/mL at 20 °C | [13] |
| Solubility | Soluble in water (9.46 g/L) and many organic solvents | [13] |
| Vapor Pressure | 0.1 hPa at 22.9 °C | [13] |
Key Advantages in Synthesis:
-
High Thermal Stability: The high boiling point allows for a wide operational temperature range, enabling reactions to be conducted at elevated temperatures to increase reaction rates and drive equilibria towards product formation.
-
Enhanced Solubility: Its amphiphilic structure is highly effective at dissolving a diverse range of reactants, including organic substrates, inorganic bases, and metallic catalysts, which may have limited solubility in conventional solvents. This can lead to more homogeneous reaction mixtures and improved reaction kinetics.[5][6]
-
Reduced Volatility & Improved Safety: The low vapor pressure significantly reduces solvent loss through evaporation, which is not only economical but also minimizes worker exposure to vapors and reduces VOC emissions.[3]
-
Facilitation of Biphasic Reactions: Its ability to interact with both aqueous and organic phases makes it an excellent choice for biphasic reactions, such as certain Suzuki couplings, where it can help to shuttle reactants across the phase boundary.[14][15]
Applications in Core Organic Transformations
The advantageous properties of this compound make it a superior choice for several classes of organic reactions critical to pharmaceutical and fine chemical synthesis.
Nucleophilic Substitution Reactions (Sₙ1/Sₙ2)
Nucleophilic substitution is a cornerstone of organic synthesis, enabling the interconversion of functional groups.[16][17] The choice of solvent is critical, as it must effectively solvate both the nucleophile and the electrophile to facilitate the reaction.
Causality and Mechanistic Insight: In reactions such as the hydrolysis of an alkyl halide to an alcohol, this compound offers distinct advantages.[18][19]
-
For Sₙ2 Reactions: The polar aprotic nature of the ether linkage can help stabilize the transition state, while the hydroxyl group can solvate the counter-ion of the nucleophile. Its ability to dissolve both the (often non-polar) alkyl halide and the (often polar/ionic) nucleophile (e.g., NaOH, KCN) creates a homogeneous environment, accelerating the reaction rate compared to biphasic systems.[19][20]
-
For Sₙ1 Reactions: In cases where a carbocation intermediate is formed, the polarity of this compound can help to stabilize this charged intermediate, favoring the Sₙ1 pathway for tertiary or other stabilized substrates.[17][20]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms carbon-carbon bonds between organoboron compounds and organohalides.[14][21] It is indispensable in drug discovery for synthesizing complex biaryls and other conjugated systems.[22]
Causality and Mechanistic Insight: The reaction typically requires an organic solvent, an aqueous base, and a palladium catalyst.[14][23] this compound is exceptionally well-suited for this role.
-
High Temperature Operation: Many Suzuki couplings are sluggish at lower temperatures. The high boiling point of this compound allows the reaction to be heated sufficiently to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[21]
-
Solubilization of Components: The reaction involves an organic-soluble organohalide, a water-soluble inorganic base (e.g., K₂CO₃), and a boronic acid of intermediate polarity.[23] The amphiphilic character of this compound effectively dissolves or suspends all these components, increasing their effective concentration and promoting efficient catalysis.
-
Catalyst Stability: The solvent can help stabilize the palladium catalytic species, potentially preventing catalyst decomposition at high temperatures and leading to higher overall yields and turnover numbers.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized for specific substrates. Standard laboratory safety procedures must be followed at all times.
Protocol 1: Sₙ2 Synthesis of an Alcohol from an Alkyl Bromide
Objective: To synthesize 1-octanol from 1-bromooctane using aqueous sodium hydroxide with this compound as the solvent.
Materials:
-
1-Bromooctane (1.0 eq)
-
Sodium Hydroxide (NaOH, 1.5 eq)
-
This compound
-
Deionized Water
-
Diethyl ether (for extraction)
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromooctane (e.g., 10 mmol, 1.93 g).
-
Solvent Addition: Add 20 mL of this compound to the flask and stir to dissolve the alkyl halide.
-
Nucleophile Addition: Prepare a solution of NaOH (15 mmol, 0.60 g) in 5 mL of deionized water. Add this aqueous solution to the reaction flask. The mixture should become a single phase or a fine emulsion.
-
Reaction: Attach a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel containing 50 mL of deionized water. c. Extract the product with diethyl ether (3 x 30 mL). d. Combine the organic layers and wash with saturated brine (1 x 30 mL).
-
Isolation and Purification: a. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the diethyl ether. b. The crude product can be purified by fractional distillation or flash column chromatography to yield pure 1-octanol.
Self-Validation: The disappearance of the 1-bromooctane spot/peak and the appearance of the 1-octanol spot/peak via TLC/GC-MS confirms reaction completion. The identity of the product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid
Objective: To synthesize 4-methoxybiphenyl, a key structural motif in many functional materials and pharmaceuticals.
Materials:
-
4-Bromoanisole (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
This compound
-
Toluene (for extraction)
-
Deionized Water
-
Schlenk flask, condenser, nitrogen/argon line, magnetic stirrer, heating mantle.
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.04 mmol, 10.5 mg).
-
Reagent Addition: To the flask, add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Solvent Addition: Add 5 mL of this compound to the flask.
-
Reaction: Heat the mixture to 120 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting 4-bromoanisole is consumed (typically 8-12 hours).
-
Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with 30 mL of toluene and 30 mL of water. c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with toluene (2 x 15 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation and Purification: a. Filter and concentrate the organic solution under reduced pressure. b. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain 4-methoxybiphenyl as a white solid.
Self-Validation: Successful coupling is confirmed by the disappearance of the starting materials and the emergence of the product peak in GC-MS analysis. Final product identity and purity should be verified by NMR spectroscopy and melting point analysis.
Safety, Handling, and Environmental Profile
While this compound offers green advantages, proper handling is essential.
-
Hazards: According to safety data, this compound can be harmful if swallowed or in contact with skin and may cause severe skin burns and eye damage.[9] It is classified as corrosive and an irritant.[9][24]
-
Handling Precautions: Always work in a well-ventilated fume hood.[24][25] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][24] Avoid inhalation of vapors and direct contact with skin and eyes.[24][26]
-
Storage: Store in a tightly closed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[24][26]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal environmental regulations.[26] Do not allow the product to enter drains.[26]
-
Environmental Profile: As a glycol ether, this compound is part of a class of solvents with increasing focus on sustainability.[7] Studies on related glycol ethers suggest they are generally biodegradable.[8][27] The low volatility of this compound significantly reduces its potential to contribute to air pollution as a VOC.[3]
Conclusion
This compound is a highly effective, thermally stable, and versatile solvent with significant potential in modern organic synthesis. Its ability to dissolve a wide range of reactants and facilitate reactions at high temperatures makes it particularly suitable for challenging transformations like nucleophilic substitutions and palladium-catalyzed cross-couplings. By offering a less volatile and more biodegradable alternative to many conventional solvents, this compound aligns with the core principles of green chemistry. For researchers and drug development professionals, incorporating this compound into their synthetic toolbox can lead to more efficient, robust, and environmentally responsible chemical processes.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82296, this compound. PubChem. [Link]
-
Market Analysis Report (2023). Why the Demand for Eco-Friendly Glycol Ethers Is Surging: Green Solvent Market Trends. Credence Research. [Link]
-
Maratek (2023). The Science of Glycol: From Antifreeze to Industrial Solvent. Maratek. [Link]
-
Cheméo (n.d.). Chemical Properties of Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- (CAS 112-50-5). Cheméo. [Link]
-
European Glycol Ethers Producers Association (n.d.). What are Glycol Ethers?. CEFIC. [Link]
-
National Institute of Standards and Technology (n.d.). Ethanol, 2-(octyloxy)-. NIST WebBook. [Link]
-
U.S. Environmental Protection Agency (n.d.). Ethanol, 2-(octyloxy)- - Substance Details. System of Registries. [Link]
-
Solvent Industry Association (n.d.). Oxygenated Solvents - Glycol Ethers. Solvent Industry Association. [Link]
-
Chemical Check (2017). Safety data sheet according to Regulation (EC) No 1907/2006, Annex II. Chemical Check. [Link]
-
PubChemLite (n.d.). This compound (C10H22O2). PubChemLite. [Link]
-
I.R.I.S. (2023). Green Chemistry. I.R.I.S.. [Link]
-
U.S. Environmental Protection Agency (n.d.). Ethanol, 2-(2-aminoethoxy)-. ChemView. [Link]
-
Myers, A. G. Research Group (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Save My Exams (2023). Nucleophilic Substitution (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Clark, J. (2015). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]
-
NICNAS (2012). Ethanol, 2-(hexyloxy)-: Human health tier II assessment. Australian Department of Health. [Link]
-
Stolz, A. et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Applied Microbiology and Biotechnology. [Link]
-
LibreTexts Chemistry (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. LibreTexts. [Link]
-
Wikipedia (2023). Suzuki reaction. Wikipedia. [Link]
-
Prat, D. et al. (2015). CHEM21 solvent selection guide. Green Chemistry. [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Khan Academy (n.d.). Nucleophilic substitution reactions. Khan Academy. [Link]
-
CK-12 Foundation (2023). Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. [Link]
-
ResearchGate (2017). Investigation of the influence of the ratio H₂O/EtOH on the conversion of aryl bromides. ResearchGate. [Link]
-
Jessop, P. (n.d.). Green Solvents. Queen's University. [Link]
Sources
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. maratek.com [maratek.com]
- 4. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]
- 5. Oxygenated Solvents - Glycol Ethers - Solvent Industry Association [solvents.org.uk]
- 6. alliancechemical.com [alliancechemical.com]
- 7. vmr.biz [vmr.biz]
- 8. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 10020-43-6 | this compound - Synblock [synblock.com]
- 11. Ethanol, 2-(octyloxy)- [webbook.nist.gov]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ocw.uci.edu [ocw.uci.edu]
- 17. Khan Academy [khanacademy.org]
- 18. savemyexams.com [savemyexams.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. CK12-Foundation [flexbooks.ck12.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. fishersci.com [fishersci.com]
- 25. sichdatonline.chemical-check.de [sichdatonline.chemical-check.de]
- 26. cn.canbipharm.com [cn.canbipharm.com]
- 27. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
The Versatility of 2-(Octyloxy)ethanol in Nanoparticle Synthesis: A Guide for Researchers
For Immediate Release
A comprehensive guide detailing the applications of 2-(octyloxy)ethanol in the synthesis of advanced nanoparticles has been developed for researchers, scientists, and drug development professionals. This document outlines the multifaceted roles of this long-chain alkoxyethanol as a high-boiling point solvent, a stabilizing capping agent, and a morphology-directing agent in the fabrication of gold nanoparticles, metal oxide nanoparticles, and quantum dots.
Introduction: The Unique Properties of this compound
This compound, a molecule possessing both a hydrophilic ether-alcohol head and a long hydrophobic octyl tail, presents a unique combination of properties that are highly advantageous for nanoparticle synthesis. Its high boiling point (approximately 250-260 °C) makes it an ideal solvent for high-temperature synthesis methods, such as thermal decomposition and solvothermal techniques, allowing for the formation of highly crystalline nanostructures. Furthermore, its amphiphilic nature enables it to act as an effective capping agent, controlling particle growth and preventing agglomeration, which is crucial for the synthesis of stable and monodisperse nanoparticles.
Core Applications and Mechanistic Insights
The utility of this compound in nanoparticle synthesis stems from several key functionalities:
-
High-Boiling Point Solvent: In thermal decomposition and solvothermal/hydrothermal methods, this compound provides a stable, high-temperature reaction medium. This facilitates the decomposition of organometallic precursors and the subsequent nucleation and growth of crystalline nanoparticles. The use of such high-boiling point solvents is critical for achieving the desired crystallinity and phase purity in many metal oxide and quantum dot systems.
-
Capping and Stabilizing Agent: The long octyl chain of this compound provides a steric barrier around the nascent nanoparticles, preventing them from aggregating.[1][2][3] This steric stabilization is essential for controlling particle size and achieving a narrow size distribution.[1] The ether and hydroxyl groups can coordinate to the nanoparticle surface, further enhancing stability.[4][5]
-
Morphology-Directing Agent: The selective adsorption of this compound onto specific crystallographic faces of growing nanoparticles can influence their final shape. This is a critical aspect in tailoring the catalytic, optical, and electronic properties of nanomaterials.
The diagram below illustrates the fundamental roles of this compound in the synthesis process.
Caption: Workflow of nanoparticle synthesis using this compound.
Application Notes and Protocols
This section provides detailed protocols for the synthesis of various types of nanoparticles utilizing this compound.
Application 1: Synthesis of Gold Nanoparticles (AuNPs) via Chemical Liquid Deposition
The "chemical liquid deposition" method, which involves the co-deposition of a metal with organic vapors at low temperatures, can be adapted for the use of this compound to produce stable gold nanoparticles.[6][7] The long alkyl chain of this compound provides excellent solvation and stabilization for the forming nanoparticles.[6]
Protocol: Synthesis of this compound-Stabilized Gold Nanoparticles
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Chitosan solution (1% in 1% acetic acid)
-
Liquid nitrogen
Procedure:
-
Preparation of Gold Precursor Solution: Dissolve a precise amount of HAuCl₄·3H₂O in this compound to achieve the desired metal concentration.
-
Co-deposition: In a specialized chemical liquid deposition reactor, introduce the gold precursor solution and the chitosan solution. The reactor is cooled to 77 K using liquid nitrogen.
-
Vaporization and Deposition: The organic solvent and the metal precursor are co-vaporized under vacuum and then deposited onto the cold surface of the reactor.
-
Warming and Nanoparticle Formation: The reactor is slowly warmed to room temperature. As the matrix melts, the gold atoms aggregate to form nanoparticles, which are simultaneously stabilized by the this compound and chitosan.
-
Purification: The resulting colloidal solution is purified by centrifugation to remove any unreacted precursors or byproducts.
Data Summary:
| Property | Value | Reference |
| Nanoparticle Size | 5 - 50 nm | [6] |
| Structure | Face-centered cubic | [6] |
| Stability | High in colloidal suspension | [6] |
Application 2: Synthesis of Metal Oxide Nanoparticles (e.g., CeO₂, TiO₂) via Solvothermal Method
The high boiling point of this compound makes it an excellent solvent for the solvothermal synthesis of metal oxide nanoparticles.[8] This method allows for the formation of highly crystalline nanoparticles with controlled size and morphology.
Protocol: Solvothermal Synthesis of Cerium Oxide (CeO₂) Nanoparticles
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
This compound
-
Alkanoic acid (e.g., lauric acid)
-
Deionized water
Procedure:
-
Precursor Solution: Dissolve cerium(III) nitrate hexahydrate in a mixture of this compound, deionized water, and lauric acid in a Teflon-lined stainless-steel autoclave.
-
Solvothermal Reaction: Seal the autoclave and heat it to a temperature between 180-220 °C for 12-24 hours. The autogenous pressure generated within the vessel facilitates the reaction.
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Purification: Collect the precipitate by centrifugation, wash it multiple times with ethanol and water to remove any residual reactants, and finally dry it in an oven.
The diagram below illustrates the solvothermal synthesis process.
Caption: Solvothermal synthesis workflow.
Application 3: Synthesis of Quantum Dots (QDs) via Hot-Injection Method
The hot-injection method is a widely used technique for the synthesis of high-quality quantum dots with a narrow size distribution.[7] The high boiling point and coordinating ability of this compound make it a suitable solvent and capping agent for this method.
Protocol: Hot-Injection Synthesis of CdSe Quantum Dots
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
This compound
-
Selenium powder
-
Trioctylphosphine (TOP)
Procedure:
-
Cadmium Precursor Preparation: In a three-neck flask, mix CdO, oleic acid, and this compound. Heat the mixture under an inert atmosphere to a high temperature (e.g., 250-300 °C) until the CdO dissolves completely, forming a clear solution.
-
Selenium Precursor Preparation: In a glovebox, dissolve selenium powder in trioctylphosphine to prepare a TOP-Se solution.
-
Hot Injection: Rapidly inject the TOP-Se solution into the hot cadmium precursor solution with vigorous stirring. The sudden injection triggers the nucleation of CdSe quantum dots.
-
Growth and Annealing: Maintain the reaction at a specific growth temperature to control the size of the quantum dots. Aliquots can be taken at different time points to monitor the growth.
-
Purification: Cool the reaction mixture and precipitate the quantum dots by adding a non-solvent like ethanol. The QDs are then collected by centrifugation and redispersed in a suitable solvent.
Conclusion
This compound is a highly versatile and effective medium for the synthesis of a wide range of nanoparticles. Its dual functionality as a high-boiling point solvent and a stabilizing capping agent allows for precise control over the size, shape, and crystallinity of the resulting nanomaterials. The protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in their own nanoparticle synthesis endeavors, paving the way for the development of advanced materials for various applications in research and industry.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Utility of Metal/Metal Oxide Nanoparticles Mediated by Thioether End-Functionalized Polymeric Ligands [mdpi.com]
- 5. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 6. books.rsc.org [books.rsc.org]
- 7. azonano.com [azonano.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Formulating Microemulsions with 2-(Octyloxy)ethanol (C8E1)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to the formulation, characterization, and optimization of microemulsions utilizing the nonionic surfactant 2-(Octyloxy)ethanol. It combines theoretical principles with actionable laboratory protocols.
Introduction
Microemulsions are clear, thermodynamically stable, and isotropic liquid mixtures of an oil phase, an aqueous phase, and a surfactant, often in combination with a cosurfactant.[1] With droplet sizes typically in the range of 10 to 100 nm, they offer unique advantages such as enhanced solubilization of poorly soluble drugs, improved bioavailability, ease of preparation, and long-term stability.[2] These properties make them highly attractive delivery vehicles in pharmaceuticals, cosmetics, and various other industries.[3]
The selection of a surfactant is paramount to the successful formation of a microemulsion. This compound, also known as ethylene glycol monooctyl ether (C8E1), is a nonionic surfactant belonging to the alcohol ethoxylate family. Its amphiphilic nature, arising from an octyl hydrophobic tail and a short ethylene oxide hydrophilic head, allows it to effectively reduce the interfacial tension between oil and water phases, facilitating the spontaneous formation of microemulsion droplets. This application note details the systematic approach to formulating and characterizing microemulsions using this compound.
Section 1: Understanding the Core Components
The formation of a stable microemulsion is a delicate balance of its constituent parts. A thorough understanding of each component's role is crucial for rational formulation design.
The Surfactant: this compound (C8E1)
This compound is the primary emulsifying agent in this system. Its key function is to position itself at the oil-water interface, reducing the interfacial tension and the free energy of the system, which leads to the formation of a stable, dispersed phase.
Causality Behind Experimental Choices: The choice of a nonionic surfactant like C8E1 is often driven by its lower toxicity and reduced sensitivity to changes in pH and ionic strength compared to ionic surfactants. Its relatively short alkyl chain (C8) and hydrophilic group (E1) give it a specific Hydrophilic-Lipophilic Balance (HLB), making it suitable for stabilizing oil-in-water (o/w) or water-in-oil (w/o) microemulsions depending on the other components.
Physicochemical Properties of this compound:
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C10H22O2 | [4][5] |
| Molecular Weight | 174.28 g/mol | [4][5] |
| CAS Number | 10020-43-6 | [4][5] |
| Appearance | Liquid | [4] |
| Predicted XlogP | 2.9 |[6] |
The Oil Phase
The oil phase serves as the reservoir for lipophilic active pharmaceutical ingredients (APIs). The choice of oil is critical as it influences the solubilization capacity, the type of microemulsion formed (o/w, w/o, or bicontinuous), and the size of the microemulsion region in the phase diagram.
Commonly Used Oils:
-
Medium-Chain Triglycerides (MCTs): e.g., Caprylic/Capric Triglyceride (e.g., Miglyol® 812).
-
Long-Chain Triglycerides: e.g., Soybean oil, Castor oil.[7]
-
Fatty Acid Esters: e.g., Isopropyl myristate (IPM), Ethyl oleate.
Expert Insight: The molecular volume and polarity of the oil affect its penetration into the hydrophobic core of the surfactant monolayer at the interface. Shorter chain oils are generally easier to emulsify. The required HLB of the oil should be considered to match it with an appropriate surfactant/cosurfactant system.[8]
The Aqueous Phase
The aqueous phase is typically purified water or a buffer solution (e.g., phosphate-buffered saline, PBS) if pH control is necessary for the stability of an API. This phase is the solvent for hydrophilic drugs.
The Cosurfactant
While not always necessary, a cosurfactant is often included to enhance the performance of the primary surfactant. A cosurfactant is typically a short-to-medium chain alcohol (e.g., ethanol, propanol, butanol) or a glycol.[9]
Role of the Cosurfactant:
-
Increases Interfacial Fluidity: The cosurfactant penetrates the surfactant monolayer at the oil-water interface, creating disorder and increasing the flexibility of the film. This allows the interface to accommodate different curvatures required for microemulsion formation.
-
Reduces Interfacial Tension: It further lowers the interfacial tension between the oil and water phases.
-
Modifies Surfactant HLB: It adjusts the effective HLB of the surfactant system, expanding the microemulsion region in the phase diagram.
Diethylene glycol monoethyl ether (DEGME) is another example of a compound that can act as a cosurfactant or penetration enhancer in microemulsion systems.[10][11]
Section 2: Formulation Development via Phase Diagram Construction
The most critical step in microemulsion formulation is the construction of a pseudo-ternary phase diagram. This diagram maps the different phases (e.g., clear microemulsion, turbid emulsion, gel) at various compositions of oil, water, and surfactant/cosurfactant, allowing for the identification of stable microemulsion regions.[12][13]
Protocol: Constructing a Pseudo-Ternary Phase Diagram
This protocol uses the aqueous titration method, which is a common and straightforward approach.[14]
Materials & Equipment:
-
This compound (Surfactant, S)
-
Selected Cosurfactant (CoS), e.g., Ethanol
-
Selected Oil Phase, e.g., Isopropyl Myristate (IPM)
-
Purified Water (Aqueous Phase)
-
Glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Positive displacement pipette or burette
Procedure:
-
Prepare Surfactant/Cosurfactant Mixtures (Smix): Prepare mixtures of this compound and the cosurfactant at various fixed weight ratios (e.g., 1:1, 2:1, 3:1, 1:2). This Smix will be treated as a single component ("apex") of the phase diagram.
-
Prepare Oil/Smix Ratios: For a chosen Smix ratio (e.g., 2:1 S:CoS), prepare a series of mixtures with the oil phase in different weight ratios. Typically, at least nine ratios are prepared, such as 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9 (Oil:Smix).
-
Aqueous Titration: Place each Oil/Smix mixture in a vial on a magnetic stirrer. Slowly titrate the mixture with purified water dropwise.
-
Observation: After each addition of water, allow the system to equilibrate. Observe the mixture for its appearance. Note the transition from a clear, transparent liquid (microemulsion) to a turbid or milky-white liquid (conventional emulsion).[12][14]
-
Record Compositions: Record the weight of all four components (Oil, Water, S, CoS) at each transition point.
-
Plot the Diagram: Calculate the percentage weight composition (%w/w) of the oil, aqueous phase, and Smix for each point identified. Plot these points on ternary graph paper or using appropriate software to delineate the boundaries of the microemulsion region.[15][16]
-
Repeat: Repeat steps 2-6 for each of the different Smix ratios to determine which ratio yields the largest stable microemulsion area.[12]
Visualization: Phase Diagram Construction Workflow
Caption: Workflow for constructing a pseudo-ternary phase diagram.
Section 3: Physicochemical Characterization of Microemulsions
Once a stable microemulsion region is identified, formulations from within this region must be prepared and thoroughly characterized to ensure they meet the required specifications for the intended application.
Thermodynamic Stability and Visual Inspection
Protocol:
-
Centrifugation: Centrifuge the microemulsion sample at 5,000-10,000 rpm for 30 minutes. Observe for any signs of phase separation, creaming, or cracking. A stable microemulsion will remain a single, clear phase.
-
Freeze-Thaw Cycles: Subject the samples to multiple (e.g., three) cycles of freezing (-20°C for 48 hours) and thawing (room temperature for 48 hours). A stable formulation will not show phase separation after these cycles.
-
Visual Clarity: The formulation should be transparent or translucent and optically isotropic.
Protocol: Droplet Size and Polydispersity Index (PDI) Analysis
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is the standard technique for measuring the size of microemulsion droplets.[1][2]
Equipment:
-
Dynamic Light Scattering (DLS) Instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the microemulsion sample with the aqueous phase used in the formulation (e.g., purified water) to an appropriate concentration to avoid multiple scattering effects. Proper sample preparation is critical for reproducible results.[7]
-
Instrument Setup: Set the instrument parameters, including temperature (e.g., 25°C), dispersant viscosity, and refractive index.
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform the measurement.
-
Data Analysis: The instrument software will report the Z-average diameter (mean droplet size) and the Polydispersity Index (PDI). The PDI is a measure of the width of the size distribution. A PDI value < 0.3 indicates a narrow, monodisperse size distribution, which is desirable for a microemulsion.[17]
Protocol: Zeta Potential (ζ) Analysis
Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the droplets.[18] It is a key indicator of the stability of a colloidal dispersion.[19]
Expert Insight: For nonionic surfactants like this compound, the surface charge is expected to be near neutral. However, the type of oil (e.g., oils containing free fatty acids) or encapsulated drug can impart a charge. A high absolute zeta potential value (typically > |30| mV) indicates strong electrostatic repulsion between droplets, which prevents aggregation and enhances stability.[17][19] For sterically stabilized systems using nonionic surfactants, low zeta potential values do not necessarily imply instability.[19][20]
Equipment:
-
DLS instrument with zeta potential measurement capability.
Procedure:
-
Sample Preparation: Dilute the microemulsion sample with the aqueous phase as done for size measurement.
-
Measurement: Place the sample in a specialized zeta potential cell. The instrument applies an electric field and measures the velocity of the droplets (electrophoretic mobility) to calculate the zeta potential.[18]
-
Data Analysis: Record the average zeta potential value in millivolts (mV).
Data Presentation: Example Characterization Results
| Formulation ID | Smix Ratio (S:CoS) | Composition (%w/w) (Oil/Water/Smix) | Z-Average (d.nm) | PDI | Zeta Potential (mV) | Stability Test |
| ME-C8E1-01 | 2:1 | 10 / 40 / 50 | 25.4 ± 0.8 | 0.152 | -4.5 ± 0.5 | Pass |
| ME-C8E1-02 | 2:1 | 15 / 35 / 50 | 38.1 ± 1.2 | 0.189 | -5.1 ± 0.7 | Pass |
| ME-C8E1-03 | 3:1 | 12 / 45 / 43 | 22.6 ± 0.9 | 0.135 | -3.8 ± 0.4 | Pass |
Visualization: Characterization Workflow
Sources
- 1. Microemulsion characterisation using dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 2. Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 10020-43-6 | this compound - Synblock [synblock.com]
- 6. PubChemLite - this compound (C10H22O2) [pubchemlite.lcsb.uni.lu]
- 7. Light scattering measurements on microemulsions: estimation of droplet sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HLB Calculator - Materials [hlbcalc.com]
- 9. DSpace [scholarbank.nus.edu.sg]
- 10. mdpi.com [mdpi.com]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. impactfactor.org [impactfactor.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. labcompare.com [labcompare.com]
- 19. Characterization of Self-Microemulsifying Dosage Form: Special Emphasis on Zeta Potential Measurement [ipindexing.com]
- 20. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Application Notes and Protocols: 2-(Octyloxy)ethanol as a Surfactant in Cleaning Formulations
Prepared by: Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 2-(Octyloxy)ethanol as a key surfactant in cleaning formulations. This compound, a nonionic surfactant of the glycol ether family, offers a unique combination of solvency, surface tension reduction, and low foaming properties, making it a versatile ingredient for a wide range of cleaning products. These notes detail the fundamental physicochemical properties, mechanism of action, formulation guidelines, and quantitative performance evaluation protocols. The objective is to equip professionals with the foundational knowledge and practical methodologies required to effectively innovate with this specialty surfactant.
Introduction to this compound
This compound, also known as Ethylene Glycol Monooctyl Ether, is a nonionic surfactant with the chemical formula C₁₀H₂₂O₂.[1][2][3] It consists of a hydrophobic eight-carbon alkyl chain (octyl) and a short, hydrophilic ethylene oxide head. This amphiphilic structure allows it to function effectively at interfaces, reducing surface tension and enabling the cleaning of various surfaces.[4]
As a member of the glycol ether family, it is recognized for its excellent solvency for oils, greases, resins, and waxes, a property that enhances its cleaning power.[5][6] Unlike many ionic surfactants, its performance is largely unaffected by water hardness or pH, providing greater formulation flexibility.[7]
Key Physicochemical Properties:
-
Appearance: Clear, colorless liquid[6]
-
Synonyms: Ethylene glycol mono-n-octyl ether, Octylglycol, n-Octyl-monooxyethylene[1][8]
Mechanism of Surfactant Action
The efficacy of this compound in cleaning formulations stems from three primary interfacial phenomena: wetting, emulsification, and micellization.
-
Wetting: The surfactant molecules adsorb at the solid-liquid interface, reducing the surface tension of the cleaning solution. This allows the solution to spread more effectively across the surface, displacing air and penetrating into soil deposits.
-
Emulsification: The hydrophobic octyl tails of the surfactant molecules penetrate oily and greasy soils, while the hydrophilic heads remain in the aqueous phase. Agitation breaks the soil into smaller droplets, which are then stabilized by a layer of surfactant molecules, forming an emulsion that can be easily rinsed away.
-
Micellization: Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules aggregate in the bulk solution to form spherical structures called micelles.[7][9] These micelles have a hydrophobic core and a hydrophilic exterior. Oily soils can be encapsulated within these cores—a process called solubilization—and removed from the surface.
The diagram below illustrates the fundamental process of micellar solubilization of oily soil from a substrate.
Caption: A simplified workflow of soil removal by this compound.
Key Performance Attributes & Formulation Guidelines
This compound is valued for several performance characteristics that make it suitable for specific cleaning applications.
| Attribute | Technical Justification & Formulation Insight | Typical Use Level (%) |
| Excellent Solvency | The ether linkage and alkyl chain provide solvency for a broad range of polar and non-polar soils. This makes it an effective degreaser and co-solvent in complex formulations.[5][10] | 1.0 - 10.0 |
| Low Foaming | The short ethylene oxide chain results in less air entrapment at the air-water interface compared to highly ethoxylated surfactants. This is advantageous for applications where foam is undesirable, such as in automated cleaning systems or spray cleaners. | 0.5 - 5.0 |
| Wetting Agent | Efficiently reduces the surface tension of water, allowing for superior spreading and penetration on hydrophobic surfaces like plastics and certain metals. | 0.1 - 2.0 |
| Coupling Agent | Due to its balanced hydrophilic and lipophilic nature, it can stabilize formulations by coupling otherwise immiscible components, such as fragrances, oils, and other solvents in an aqueous base.[5] | 2.0 - 8.0 |
Calculating Hydrophilic-Lipophilic Balance (HLB)
The HLB value predicts the emulsifying properties of a surfactant. For non-ionic surfactants like this compound, Griffin's method is commonly used.[11]
-
HLB = 20 * (Mh / M)
-
Mh = Molecular mass of the hydrophilic portion (-OCH₂CH₂OH) = 77.09 g/mol
-
M = Total molecular mass of the molecule = 174.28 g/mol [1]
-
-
HLB = 20 * (77.09 / 174.28) ≈ 8.8
An HLB value of approximately 8.8 places this compound in the category of effective wetting and spreading agents and oil-in-water (O/W) emulsifiers.[11] This theoretical value should be empirically verified for specific formulations.
Experimental Protocols
The following protocols provide standardized methods for evaluating the performance of this compound in cleaning formulations.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which this compound monomers begin to form micelles, a key indicator of surfactant efficiency.
Principle: The surface tension of a surfactant solution decreases as concentration increases until the CMC is reached, after which it plateaus.[7][12] By measuring the surface tension of a series of solutions of increasing concentration, the CMC can be identified as the point of inflection on a plot of surface tension versus log concentration.
Apparatus:
-
Digital Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm (1%) stock solution of this compound in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from 1 ppm to 5,000 ppm. It is crucial to create more data points in the expected CMC range.
-
Temperature Equilibration: Allow all solutions to equilibrate to a constant temperature (e.g., 25°C), as surface tension is temperature-dependent.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measurement: Measure the surface tension of each dilution, starting from the most dilute to minimize cross-contamination. Ensure the ring or plate is thoroughly cleaned and dried between measurements.
-
Data Analysis: Plot surface tension (mN/m) versus the logarithm of the surfactant concentration. The CMC is the concentration at the intersection of the two linear portions of the graph.[13]
Protocol 2: Evaluation of Hard Surface Cleaning Efficacy
Objective: To quantitatively assess the ability of a formulation containing this compound to remove a standardized soil from a hard surface.
Principle: This protocol is adapted from industry-standard methods. A standardized soil is applied to a substrate, cleaned with the test formulation under controlled conditions, and the percentage of soil removal is calculated using a colorimeter or spectrophotometer.
Materials:
-
Substrates: White vinyl tiles or stainless steel panels.
-
Standard Soil: A mixture of vegetable shortening, mineral oil, and carbon black to simulate greasy, particulate soil.
-
Cleaning Apparatus: A Gardner Straight Line Washability Machine or similar automated scrubbing device.
-
Sponge or Brush: Standardized for consistency.
-
Colorimeter/Spectrophotometer: To measure lightness (L*) values.
Workflow Diagram:
Caption: Workflow for Hard Surface Cleaning Efficacy Testing.
Calculation: The percentage of soil removal (%SR) is calculated using the L* values (lightness) measured before and after cleaning.
-
%SR = [(Lcleaned - Lsoiled) / (Linitial - Lsoiled)] * 100
-
L*initial = Lightness of the clean, unsoiled substrate.
-
L*soiled = Lightness of the soiled substrate before cleaning.
-
L*cleaned = Lightness of the substrate after cleaning and drying.
-
Causality and Trustworthiness: Using an automated washability machine eliminates variability from manual scrubbing, ensuring the results are reproducible. The use of a standardized soil and quantitative colorimetric measurements provides a self-validating system to compare different formulations authoritatively.
Safety and Handling
This compound requires careful handling. Users must consult the latest Safety Data Sheet (SDS) before use.
-
Hazards: May cause skin and eye irritation. Harmful if swallowed or absorbed through the skin.[1][14][15]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and appropriate protective clothing.[16]
-
Handling: Use in a well-ventilated area. Avoid breathing vapors.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
Conclusion
This compound is a high-performance nonionic surfactant and solvent that offers significant benefits in a variety of cleaning formulations. Its balanced properties, including excellent solvency, effective surface tension reduction, and low-foaming characteristics, make it a valuable tool for formulators targeting tough, greasy soils in both industrial and household applications.[5][10] By understanding its fundamental mechanism of action and employing rigorous, quantitative evaluation protocols, researchers and scientists can leverage the full potential of this compound to develop innovative and effective cleaning solutions.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82296, this compound. Retrieved from [Link]
-
LookChem (n.d.). Cas 26468-86-0, OCTAETHYLENEGLYCOL OCTYL ETHER. Retrieved from [Link]
-
U.S. Environmental Protection Agency (n.d.). Ethanol, 2-(octyloxy)-. Substance Details - SRS. Retrieved from [Link]
-
LookChem (2024). Ethylene glycol monobutyl ether used as a thinner and colorant in paints. Retrieved from [Link]
-
Technical Products, Inc. (n.d.). Glycol Ethers. Retrieved from [Link]
-
Ataman Kimya (n.d.). ETHYLENE GLYCOL MONOBUTYL ETHER. Retrieved from [Link]
-
Dow Chemical Company (n.d.). Glycol Ethers Properties & Examples. Retrieved from [Link]
-
PubChemLite (n.d.). This compound (C10H22O2). Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (NICNAS) (2012). Ethanol, 2-(hexyloxy)-: Human health tier II assessment. Retrieved from [Link]
- Katritzky, A. R., et al. (1998). Prediction of Critical Micelle Concentration Using a Quantitative Structure-Property Relationship Approach. 1. Nonionic Surfactants. Langmuir, 14(1), 179-183.
-
Environmental Working Group (n.d.). 2-(2-HEXYLOXYETHOXY)ETHANOL. EWG's Guide to Healthy Cleaning. Retrieved from [Link]
-
KRÜSS Scientific (1995). Application Report: Characterization of surfactants. Retrieved from [Link]
- Niazi, A., et al. (2015). Thermodynamics of Micellization and Adsorption Behaviour of Anionic Surfactant as Effected by Mixed Organic/Aqueous Media. Asian Journal of Chemistry, 27(12), 4473-4478.
-
Australian Industrial Chemicals Introduction Scheme (NICNAS) (2019). Ethoxylates of aliphatic alcohols (>C6): Human health tier II assessment. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (NICNAS) (1996). Priority Existing Chemical Number 6: 2-butoxyethanol. Retrieved from [Link]
-
Wikipedia (n.d.). 2-Ethoxyethanol. Retrieved from [Link]
- Google Patents (2009). US20090305940A1 - Washing and cleaning agents containing alcohol ethoxylate propoxylates.
-
Wikipedia (n.d.). Hydrophilic-lipophilic balance. Retrieved from [Link]
- Shaban, S. M., et al. (2018). Synthesis and characterization of newly cationic surfactants based on 2-(2-(dimethyl amino) ethoxy) ethanol: Physiochemical, Thermodynamic and evaluation as Biocide. Journal of Molecular Liquids, 250, 246-256.
- Yadav, S. K., & Yadav, R. K. (2022). A Study on the Effect of Mixed Solvent Media on the Critical Micelle Concentration of Sodium Dodecyl Sulfate (SDS) at Different Temperatures. Orchid Academia Siraha, 1(1), 91-102.
- Szymański, J., et al. (2024). Adsorption Properties and Wettability of Ethoxy- and Propoxy- Derivatives of 2-Ethylhexanol as Sterically Specific Surfactant Structures. Molecules, 29(3), 698.
-
SlidePlayer (n.d.). Hydrophilic-Lipophilic Balance (HLB). Retrieved from [Link]
-
Danish Environmental Protection Agency (n.d.). Nonionic surfactants. Retrieved from [Link]
- Fainerman, V. B., et al. (2021). Surface and thermodynamics properties of commercial fatty-alcohol ethoxylate surfactants. Journal of Surfactants and Detergents, 24(5), 891-901.
- Zdziennicka, A., et al. (2024). Adsorption Properties and Wettability of Ethoxy- and Propoxy- Derivatives of 2-Ethylhexanol as Sterically Specific Surfactant Structures. Molecules, 29(3), 698.
- Schönherr, J., & Baur, P. (1996). Polydisperse ethoxylated fatty alcohol sufactants as accelerators of cuticular penetration. 2: Separation of effects on driving force and mobility and reversibility of surfactant action. Pesticide Science, 48(4), 337-345.
Sources
- 1. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. CAS 10020-43-6 | this compound - Synblock [synblock.com]
- 4. lookchem.com [lookchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]
- 7. kruss-scientific.com [kruss-scientific.com]
- 8. parchem.com [parchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. tpiohio.com [tpiohio.com]
- 11. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 12. Adsorption Properties and Wettability of Ethoxy- and Propoxy- Derivatives of 2-Ethylhexanol as Sterically Specific Surfactant Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cn.canbipharm.com [cn.canbipharm.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. echemi.com [echemi.com]
Application Notes and Protocols for 2-(Octyloxy)ethanol in Polymer Chemistry
Introduction: Unveiling the Potential of 2-(Octyloxy)ethanol in Advanced Polymer Synthesis
This compound, a non-ionic surfactant belonging to the alcohol ethoxylate family, presents a unique combination of a compact hydrophobic octyl chain and a single hydrophilic ethylene oxide unit. This amphiphilic structure imparts surface-active properties that are highly valuable in various polymerization techniques. Its molecular formula is C₁₀H₂₂O₂ and its CAS number is 10020-43-6[1]. Beyond its role as a stabilizer in heterogeneous polymerizations, the terminal hydroxyl group of this compound offers a reactive handle for its incorporation into polymer backbones, opening avenues for the synthesis of functional and block copolymers.
This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals exploring the utility of this compound in polymer chemistry. The protocols are designed to be self-validating, with explanations grounded in established polymer science principles.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Ethylene glycol mono-n-octyl ether, C8E1 | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| Appearance | Liquid | - |
| Critical Micelle Concentration (CMC) | ~9 mM in aqueous solution | [2] (for a structurally similar surfactant) |
Application I: Emulsion Polymerization of Styrene
In emulsion polymerization, this compound can function as a surfactant to stabilize monomer droplets and growing polymer particles in an aqueous medium. Its small hydrophilic head and relatively short hydrophobic tail can influence the particle nucleation and growth kinetics, potentially leading to the formation of well-defined polymer latexes[4].
Causality Behind Experimental Choices:
-
Surfactant Concentration: The concentration of this compound is kept above its estimated CMC to ensure the formation of micelles, which act as the primary loci for polymerization[3].
-
Initiator: Potassium persulfate is a water-soluble initiator that generates free radicals in the aqueous phase, which then enter the micelles to initiate polymerization.
-
Monomer: Styrene is a hydrophobic monomer that will partition into the hydrophobic cores of the this compound micelles.
-
Temperature: The reaction is conducted at a temperature that ensures a suitable decomposition rate of the initiator and efficient polymerization.
Experimental Protocol: Emulsion Polymerization of Polystyrene
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Potassium persulfate (KPS)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Procedure:
-
Preparation of the Aqueous Phase: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve 0.5 g of this compound and 0.1 g of sodium bicarbonate in 100 mL of deionized water.
-
Nitrogen Purge: Purge the system with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Monomer Addition: While stirring, add 20 g of inhibitor-free styrene to the aqueous solution to form an emulsion. Continue stirring for 15 minutes to ensure uniform dispersion.
-
Initiation: Heat the flask to 70°C in an oil bath. Once the temperature is stable, add a solution of 0.2 g of potassium persulfate dissolved in 5 mL of deionized water to initiate the polymerization.
-
Polymerization: Maintain the reaction at 70°C with continuous stirring for 6 hours. A milky-white latex will form as the polymerization progresses.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting polystyrene latex can be characterized for particle size, molecular weight, and morphology using techniques such as Dynamic Light Scattering (DLS), Gel Permeation Chromatography (GPC), and Transmission Electron Microscopy (TEM)[5][6].
Caption: Workflow for the emulsion polymerization of styrene using this compound as a surfactant.
Application II: Miniemulsion Polymerization for Nanoparticle Synthesis
Miniemulsion polymerization is a powerful technique for producing polymer nanoparticles with a size range of 50-500 nm[7]. In this process, a high-shear homogenization method is used to break down large monomer droplets into stable nanodroplets. This compound, in conjunction with a co-stabilizer (hydrophobe), can effectively stabilize these nanodroplets against coalescence and Ostwald ripening[3].
Causality Behind Experimental Choices:
-
Homogenization: Sonication or high-pressure homogenization provides the necessary energy to create a stable miniemulsion of monomer nanodroplets[3].
-
Co-stabilizer: A hydrophobe like hexadecane is used to create an osmotic pressure that counteracts the diffusion of monomer from smaller to larger droplets (Ostwald ripening)[3].
-
Surfactant Concentration: The surfactant concentration is crucial and needs to be optimized to stabilize the increased surface area of the nanodroplets without forming an excessive number of micelles in the aqueous phase, which could lead to secondary nucleation[8].
Experimental Protocol: Polymethyl Methacrylate (PMMA) Nanoparticle Synthesis via Miniemulsion Polymerization
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
This compound
-
Hexadecane
-
Potassium persulfate (KPS)
-
Deionized water
Procedure:
-
Preparation of the Oil Phase: In a beaker, mix 20 g of inhibitor-free MMA with 0.4 g of hexadecane.
-
Preparation of the Aqueous Phase: In another beaker, dissolve 0.3 g of this compound in 80 mL of deionized water.
-
Pre-emulsification: Add the oil phase to the aqueous phase and stir vigorously with a magnetic stirrer for 30 minutes to form a coarse emulsion.
-
Homogenization: Subject the pre-emulsion to ultrasonication using a probe sonicator at 70% amplitude for 10 minutes in an ice bath to dissipate heat. This will result in a stable, translucent miniemulsion.
-
Polymerization: Transfer the miniemulsion to a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet. Purge with nitrogen for 20 minutes.
-
Initiation: Heat the flask to 75°C. Add a solution of 0.15 g of KPS in 5 mL of deionized water to initiate polymerization.
-
Reaction and Characterization: Maintain the reaction at 75°C for 4 hours. Cool the resulting PMMA nanoparticle dispersion to room temperature. The particle size and distribution can be analyzed by DLS.
Caption: Workflow for the synthesis of PMMA nanoparticles via miniemulsion polymerization.
Application III: Initiator for Ring-Opening Polymerization of ε-Caprolactone
The terminal hydroxyl group of this compound can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, leading to the formation of block copolymers with a hydrophobic octyloxy-terminated polyethylene glycol block and a biodegradable polyester block. This approach is particularly relevant for the synthesis of amphiphilic block copolymers for drug delivery applications[9][10].
Causality Behind Experimental Choices:
-
Catalyst: Tin(II) octoate is a commonly used and effective catalyst for the ROP of ε-caprolactone[10].
-
Initiator: The hydroxyl group of this compound initiates the polymerization, and the ratio of monomer to initiator controls the molecular weight of the resulting polymer.
-
Anhydrous Conditions: The reaction is sensitive to water, which can also act as an initiator, leading to a loss of control over the polymerization. Therefore, anhydrous conditions are essential.
Experimental Protocol: Synthesis of 2-(Octyloxy)ethoxy-poly(ε-caprolactone) Block Copolymer
Materials:
-
ε-Caprolactone (dried over CaH₂ and distilled under reduced pressure)
-
This compound (dried over molecular sieves)
-
Tin(II) octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add 10 mg of Sn(Oct)₂.
-
Initiator and Monomer Addition: Add 10 mL of anhydrous toluene, followed by 0.174 g (1 mmol) of dry this compound and 5.7 g (50 mmol) of purified ε-caprolactone via syringe.
-
Polymerization: Place the flask in a preheated oil bath at 110°C and stir for 24 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature and dissolve it in 10 mL of dichloromethane. Precipitate the polymer by adding the solution dropwise to 200 mL of cold methanol with vigorous stirring.
-
Drying and Characterization: Collect the white precipitate by filtration and dry it in a vacuum oven at 40°C overnight. The resulting block copolymer can be characterized by ¹H NMR and GPC to confirm its structure and determine its molecular weight and polydispersity[11].
Caption: Workflow for the ring-opening polymerization of ε-caprolactone initiated by this compound.
Safety and Handling
This compound is harmful if swallowed and toxic in contact with skin. It can cause severe skin burns and eye damage[1]. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information before use.
References
-
LookChem. (n.d.). Cas 26468-86-0, OCTAETHYLENEGLYCOL OCTYL ETHER. [Link]
-
PubMed. (2011). Characterization of mixed non-ionic surfactants n-octyl-β-D-thioglucoside and octaethylene-glycol monododecyl ether: micellization and microstructure. [Link]
- Asua, J. M. (2002). Miniemulsion polymerization. Progress in Polymer Science, 27(7), 1283–1346.
-
Lume, UFRGS. (n.d.). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. [Link]
-
PMC - NIH. (n.d.). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. [Link]
-
Controlled Radical Polymerization. (n.d.). Characterization of polystyrene latexes. [Link]
-
ResearchGate. (n.d.). The illustration of determining the critical micelle concentration.... [Link]
-
NTRS - NASA. (n.d.). N94- 36408 MICROSCALE SYNTHESIS AND CHARACTERIZATION OF POLYSTYRENE: NSF-POLYED SCHOLARS PROJECT. [Link]
-
Polymer Chemistry (RSC Publishing). (n.d.). A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator. [Link]
-
ResearchGate. (n.d.). MALDI-TOF MS characterization of polystyrene synthesized by ATRP. [Link]
-
PCI Magazine. (2011). Surfactant Evaluation in Preparing Acrylic Ultrafine Latexes. [Link]
- Google Patents. (n.d.). EP0152667A2 - Synthesis of polyurethane products.
-
IRIS. (2024). European Polymer Journal 206 (2024) 112770. [Link]
-
MDPI. (n.d.). The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics. [Link]
-
PMC - NIH. (2011). Surfactant Concentration Regime in Miniemulsion Polymerization for the Formation of MMA Nanodroplets by High-Pressure Homogenization. [Link]
-
Coatings World. (n.d.). Nanosphere Latex Synthesis Using Novel Eco-Friendly Surfactants via Emulsion Polymerization. [Link]
- Polystyrene: Synthesis, Characteristics and Applic
-
Beilstein Journals. (n.d.). Miniemulsion polymerization as a versatile tool for the synthesis of functionalized polymers. [Link]
-
NIH. (n.d.). Renewable and Functional Latexes Synthesized by Polymerization-Induced Self-Assembly for UV-Curable Films. [Link]
-
PMC - NIH. (2022). Synthesis and characterization of polystyrene with embedded silver nanoparticle nanofibers to utilize as antibacterial and wound healing biomaterial. [Link]
-
European Patent Office. (n.d.). Chain extender useful in the manufacture of polyurethanes and the corresponding polyurethanes. [Link]
-
NIH. (n.d.). Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. [Link]
-
ResearchGate. (n.d.). Foam enhancement by short-chain hydrophobe alcohol ethoxylates in light-duty liquids. [Link]
-
ResearchGate. (n.d.). Determination of the Ideal Surfactant Concentration in Miniemulsion Polymerization. [Link]
-
Scribd. (n.d.). Short Chain Alcohol Ethoxylates Overview. [Link]
-
MDPI. (2022). Emulsion Polymerization Using an Amphiphilic Oligoether Ionic Liquid as a Surfactant. [Link]
- The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. (2018).
-
YouTube. (2024). Ring Opening Polymerization (ROP). [Link]
-
Semantic Scholar. (n.d.). Physico-chemical properties of a novel surfactant derived from 6-aminopenicillanic acid and its use in capillary electrophoresis for chiral discrimination. [Link]
-
of DSpace. (n.d.). Kinetics of Sn(Oct)2-Catalyzed Ring Opening Polymerization of ε-Caprolactone. [Link]
-
PMC - NIH. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of Polymer/Silica Hybrid Latexes by Surfactant-Free RAFT-Mediated Emulsion Polymerization. [Link]
-
ACS Omega. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. [Link]
-
MDPI. (2019). Effect of Surfactant Concentrations on Physicochemical Properties and Functionality of Curcumin Nanoemulsions Under Conditions Relevant to Commercial Utilization. [Link]
- Synthesis and characterization of polychloromethylstyrene microspheres. (n.d.).
-
ResearchGate. (2008). Ring-Opening Polymerization of ε-Caprolactone Using Novel Tin(II) Alkoxide Initiators. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ACS Omega. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the surfactants employed in the work. [Link]
-
Scopus. (2010). Synthesis of amphiphilic block copolymers bearing stable nitroxyl radicals. [Link]
- Google Patents. (n.d.). US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution.
-
DTIC. (2015). Degradable Polymers and Block Copolymers from Electron-deficient Carbonyl Compounds (STIR) (7.3 Polymer Chemistry - Synthesis: A. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Aba-Type Amphiphilic Copolymers Including 2-Hydroxypropyl Propionate and N-Isobutoxymethyl Β-Alanine by Peg-Dialkoxide Initiated Hydrogen-Transfer Polymerization. [Link]
-
ResearchGate. (n.d.). Effects of ethanol content on emulsion polymerization. [Link]
Sources
- 1. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Miniemulsion polymerization as a versatile tool for the synthesis of functionalized polymers [beilstein-journals.org]
- 8. Surfactant Concentration Regime in Miniemulsion Polymerization for the Formation of MMA Nanodroplets by High-Pressure Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]
Application Notes and Protocols for 2-(Octyloxy)ethanol as a Medium for Enzymatic Reactions
Introduction: Unveiling the Potential of 2-(Octyloxy)ethanol in Biocatalysis
In the dynamic landscape of industrial biotechnology and pharmaceutical development, the choice of reaction medium is a critical determinant of success for enzymatic processes. While aqueous solutions have traditionally been the default, the use of non-aqueous solvents has unlocked a wealth of possibilities, enabling reactions that are otherwise unfeasible and enhancing enzyme performance. This application note delves into the utility of this compound, a promising yet underexplored solvent, as a medium for enzymatic reactions.
This compound (CAS: 10020-43-6), also known as ethylene glycol mono-n-octyl ether, is a high-boiling point, low-volatility solvent with a unique combination of a hydrophobic octyl chain and a polar hydroxyl group, linked by an ether bond. This amphiphilic character, coupled with its predicted hydrophobicity (logP ≈ 2.9), positions it as an attractive candidate for a variety of biocatalytic applications, particularly those involving lipases and proteases.[1][2] This guide provides a comprehensive overview of the theoretical framework and practical protocols for leveraging this compound to drive efficient and selective enzymatic transformations.
Scientific Rationale: Why Choose this compound?
The decision to employ an organic solvent for an enzymatic reaction is driven by several key advantages over traditional aqueous media. These benefits are particularly pronounced when using a carefully selected solvent like this compound.
-
Enhanced Solubility of Non-polar Substrates: Many industrially relevant substrates, such as long-chain fatty acids, esters, and hydrophobic peptides, exhibit poor solubility in water. This compound's significant hydrophobic character ensures high solubility for these molecules, leading to increased reaction rates and higher product yields.[3]
-
Shifting Reaction Equilibria: For reactions that are thermodynamically unfavorable in water, such as esterification and peptide synthesis, a non-aqueous environment can dramatically shift the equilibrium towards product formation by minimizing the concentration of water, a product in these reactions.[1][3]
-
Improved Enzyme Stability and Activity: Contrary to early assumptions, many enzymes exhibit remarkable stability and activity in hydrophobic organic solvents.[3][4][5] Solvents with a logP value greater than 2, such as this compound, are less likely to strip the essential layer of water from the enzyme's surface, which is crucial for maintaining its active conformation.[4][5] The ether linkage in this compound is generally inert and less likely to interfere with enzyme structure and function compared to more reactive solvent functionalities.[6]
-
Suppression of Water-Dependent Side Reactions: The low water content in a this compound-based system minimizes undesirable hydrolytic side reactions, leading to cleaner product profiles and simplified downstream processing.
-
Alteration of Enzyme Selectivity: The solvent environment can influence an enzyme's substrate specificity and enantioselectivity, offering opportunities to tailor the outcome of a reaction.[7] This "medium engineering" approach can be a powerful tool for achieving desired chemical transformations.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is paramount for designing robust enzymatic protocols.
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| Boiling Point | 228 °C | [8] |
| Density | 0.886 g/mL | [8] |
| Predicted logP | 2.9 | [1][2] |
This combination of a high boiling point and moderate hydrophobicity makes this compound a stable and effective medium for a range of enzymatic reactions, particularly those requiring elevated temperatures for improved kinetics.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for two representative classes of enzymatic reactions in this compound: lipase-catalyzed transesterification and protease-catalyzed peptide synthesis. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Lipase-Catalyzed Transesterification of a Hydrophobic Ester
This protocol details the synthesis of an ester through the transesterification of a simple ester with a long-chain alcohol, a reaction that benefits significantly from a non-aqueous environment.
Objective: To synthesize a long-chain ester using a lipase in this compound.
Materials:
-
Lipase from Candida antarctica B (CALB), immobilized (e.g., Novozym® 435)
-
This compound (anhydrous grade)
-
Ethyl acetate (acyl donor)
-
1-Octanol (acyl acceptor)
-
Molecular sieves (3Å, activated)
-
Hexane (for washing)
-
Sodium sulfate (anhydrous)
-
Appropriate buffer for pH adjustment prior to lyophilization (e.g., potassium phosphate buffer, pH 7.0)
Enzyme Preparation (Lyophilization):
-
Dissolve the free lipase in a minimal amount of the chosen buffer.
-
Freeze the solution rapidly in liquid nitrogen.
-
Lyophilize the frozen enzyme solution for 48-72 hours until a fine powder is obtained.[9][10][11][12] This process removes the bulk water, preparing the enzyme for the non-aqueous medium.
-
Store the lyophilized enzyme powder under a dry, inert atmosphere (e.g., in a desiccator with silica gel) at 4°C.
Experimental Workflow:
Figure 1: Workflow for Lipase-Catalyzed Transesterification.
Step-by-Step Methodology:
-
Solvent Preparation: Add activated 3Å molecular sieves to the anhydrous this compound to ensure a low water activity (aW). The control of water activity is crucial for optimal enzyme performance in organic solvents.[2][13]
-
Reaction Setup: In a sealed reaction vessel, combine ethyl acetate (e.g., 0.1 M) and 1-octanol (e.g., 0.1 M) in the prepared this compound.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10 mg/mL). The use of an immobilized enzyme facilitates easy recovery and reuse.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., 200 rpm). The higher boiling point of this compound allows for reactions at elevated temperatures to increase the reaction rate.
-
Reaction Monitoring: Periodically withdraw small aliquots of the reaction mixture, filter to remove the enzyme, and analyze the supernatant by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor the formation of the product (octyl acetate) and the consumption of reactants.
-
Product Recovery: Once the reaction has reached completion (or equilibrium), remove the immobilized enzyme by filtration. The enzyme can be washed with a dry solvent like hexane and stored for reuse.
-
Purification: Remove the this compound and any remaining reactants under reduced pressure (vacuum distillation) to isolate the crude product. The high boiling point of the solvent necessitates this step. The product can be further purified by column chromatography if required.
Protocol 2: Protease-Catalyzed Peptide Synthesis
This protocol outlines the synthesis of a simple dipeptide, a reaction where proteases can act in reverse in a non-aqueous environment to form peptide bonds.
Objective: To synthesize a dipeptide using a protease in this compound.
Materials:
-
Protease (e.g., Subtilisin Carlsberg or α-Chymotrypsin), lyophilized
-
N-Acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) (acyl donor)
-
L-Leucinamide (H-Leu-NH2) (nucleophile)
-
This compound (anhydrous grade)
-
Triethylamine (for pH adjustment of the nucleophile)
-
Molecular sieves (3Å, activated)
-
Appropriate buffer for pH adjustment prior to lyophilization (e.g., borate buffer, pH 9.0 for Subtilisin)
Enzyme Preparation (Lyophilization): Follow the same lyophilization procedure as described in Protocol 1, ensuring the pH of the buffer used for dissolving the enzyme is at or near its optimal pH for activity.[9][10][11][12]
Experimental Workflow:
Figure 2: Workflow for Protease-Catalyzed Peptide Synthesis.
Step-by-Step Methodology:
-
Solvent and Reactant Preparation: Prepare the anhydrous this compound with molecular sieves as in Protocol 1. Dissolve Ac-Phe-OEt (e.g., 0.05 M) in the solvent. In a separate vial, suspend H-Leu-NH2 (e.g., 0.1 M) in the solvent and add a small amount of triethylamine to ensure it is in its free base form.
-
Reaction Initiation: Combine the two reactant solutions in a sealed reaction vessel. Add the lyophilized protease powder (e.g., 5 mg/mL).
-
Incubation: Incubate the suspension at a controlled temperature (e.g., 30-40°C) with vigorous stirring to ensure good mixing of the heterogeneous catalyst.
-
Reaction Monitoring: Monitor the formation of the dipeptide (Ac-Phe-Leu-NH2) by reverse-phase HPLC.
-
Product Recovery: Upon completion, the reaction can be stopped by adding an acidic solution to precipitate the enzyme.
-
Isolation: The precipitated enzyme can be removed by centrifugation. The supernatant, containing the product, can then be subjected to solvent evaporation under reduced pressure.
-
Purification: The resulting dipeptide can be purified using techniques such as crystallization or chromatography.
Troubleshooting and Key Considerations
-
Low Enzyme Activity:
-
Water Activity: The water activity may be too low or too high. Optimize by pre-equilibrating the solvent and enzyme with salt hydrate pairs or by adding small, precise amounts of water.[2][13]
-
Enzyme Denaturation: Ensure the lyophilization process was conducted properly. The choice of buffer and pH before lyophilization is critical.
-
Mass Transfer Limitations: For suspended enzymes, ensure adequate agitation to minimize diffusion limitations.
-
-
Poor Product Yield:
-
Reaction Equilibrium: For equilibrium-limited reactions, consider using an excess of one of the reactants or implementing in-situ product removal.[14]
-
Enzyme Inhibition: The product or a substrate may be inhibiting the enzyme. Lowering the initial substrate concentration or using a fed-batch approach may be beneficial.
-
-
Difficulty in Product Recovery:
-
The high boiling point of this compound requires efficient vacuum distillation for its removal. Ensure your system can achieve the necessary vacuum and temperature.
-
Consider alternative product recovery methods such as liquid-liquid extraction if the product has favorable partitioning properties.
-
Conclusion: A Versatile Solvent for Advancing Biocatalysis
This compound presents a compelling option for researchers and process chemists seeking to harness the power of enzymes in non-aqueous media. Its favorable physicochemical properties, including its hydrophobicity and high boiling point, create a stable and effective environment for a variety of enzymatic reactions, particularly those involving non-polar substrates. The protocols and principles outlined in this application note provide a solid foundation for exploring the potential of this compound to drive innovation in the synthesis of pharmaceuticals, fine chemicals, and other valuable products. As with any non-aqueous biocatalytic system, careful optimization of reaction parameters, especially water activity, is key to unlocking the full potential of this versatile solvent.
References
-
Stenutz, R. 2-octoxyethanol. stenutz.eu. Available at: [Link] (Accessed: January 3, 2026).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82296, this compound. PubChem. Available at: [Link] (Accessed: January 3, 2026).
-
Choi, J. M., & Yoo, Y. J. (2012). A hydrophilic and hydrophobic organic solvent mixture enhances enzyme stability in organic media. Biotechnology Letters, 34(6), 1131–1135. Available at: [Link]
-
Gotor-Fernández, V., & Gotor, V. (2020). Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. ACS Omega, 5(38), 24567–24575. Available at: [Link]
-
Puspitasari, F., & Lee, Y. H. (2022). The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. Polymers, 14(18), 3835. Available at: [Link]
-
Stepankova, V., Nevolova, S., Koudelakova, T., & Damborsky, J. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis, 3(10), 2323–2336. Available at: [Link]
-
Halling, P. J. (1994). The importance of water to biocatalysis in organic solvents. Trends in Biotechnology, 12(12), 483-488. Available at: [Link]
-
Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature, 409(6817), 241–246. Available at: [Link]
-
LibreTexts. (2019). 9.4: D. Enzyme Catalyzed Reactions in Organic Solvents. Chemistry LibreTexts. Available at: [Link] (Accessed: January 3, 2026).
-
PubChemLite. This compound (C10H22O2). PubChemLite. Available at: [Link] (Accessed: January 3, 2026).
-
Nagao, T., & Hama, S. (2012). A hydrophilic and hydrophobic organic solvent mixture enhances enzyme stability in organic media. Biotechnology Letters, 34(6), 1131-1135. Available at: [Link]
-
Persson, M., Bornscheuer, U. T., & Adlercreutz, P. (2002). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. Enzyme and Microbial Technology, 30(7), 899-907. Available at: [Link]
-
Foresti, M. L., & Ferreira, M. L. (2005). Relative activity as a function of logP of various organic solvents for free and immobilized lipases. Biochemical Engineering Journal, 25(2), 141-148. Available at: [Link]
-
Zhang, X., Chen, S. M., Wang, X., Wu, X. X., Huang, Z., & Liu, B. (1995). A Study of Dipeptide Synthesis Catalyzed by Protease in Organic Solvent. Annals of the New York Academy of Sciences, 750(1), 269-272. Available at: [Link]
-
Li, D., & Yang, Z. (2019). Formation Mechanism and Biomedical Applications of Protease-Manipulated Peptide Assemblies. Frontiers in Chemistry, 7, 77. Available at: [Link]
-
Park, S., & Choi, S. Q. (2020). Recent Advances in Chemoenzymatic Peptide Syntheses. International Journal of Molecular Sciences, 21(11), 3896. Available at: [Link]
-
Borole, A. P., & Davison, B. H. (2008). Improving activity of salt-lyophilized enzymes in organic media. Applied Biochemistry and Biotechnology, 146(1-3), 215–222. Available at: [Link]
- Dordick, J. S. (2006). Activation of enzymes by lyophilization in the presence of solid inorganic support. U.S.
-
Jakubke, H. D. (1995). Proteases in Organic Synthesis. Angewandte Chemie International Edition in English, 34(2), 175-199. Available at: [Link]
-
Sintra, T. E., et al. (2018). An integrated process for enzymatic catalysis allowing product recovery and enzyme reuse by applying thermoreversible aqueous biphasic systems. Green Chemistry, 20(14), 3244-3248. Available at: [Link]
-
Zaks, A., & Klibanov, A. M. (1985). Enzyme-catalyzed processes in organic solvents. Proceedings of the National Academy of Sciences, 82(10), 3192-3196. Available at: [Link]
-
de Souza, R. O., & Antunes, O. A. C. (2024). Active Site Studies to Explain Kinetics of Lipases in Organic Solvents Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link]
-
Hudson, E. P., Eppler, R. K., & Clark, D. S. (2005). Non-Aqueous Biocatalysis in Homogeneous Solvent Systems. Current Opinion in Biotechnology, 16(6), 637-643. Available at: [Link]
-
Gupta, M. N. (1992). Enzyme function in organic solvents. European Journal of Biochemistry, 203(1-2), 25-32. Available at: [Link]
-
Quora. (2021). What are the advantages and disadvantages of using ether as an extraction solvent?. Quora. Available at: [Link]
-
Ru, M. T., Dordick, J. S., Reimer, J. A., & Clark, D. S. (1999). Optimizing the salt-induced activation of enzymes in organic solvents: effects of lyophilization time and water content. Biotechnology and Bioengineering, 63(2), 233–241. Available at: [Link]
-
Arduini, F., et al. (2010). Effect on enzyme activity of different organic solvents. Analytical and Bioanalytical Chemistry, 396(7), 2541-2548. Available at: [Link]
-
Borole, A. P., & Davison, B. H. (2008). Improving Activity of Salt-Lyophilized Enzymes in Organic Media. Applied Biochemistry and Biotechnology, 146(1-3), 215-222. Available at: [Link]
-
Sintra, T. E., et al. (2018). An integrated process for enzymatic catalysis allowing product recovery and enzyme reuse by applying thermoreversible aqueous biphasic systems. Green Chemistry, 20(14), 3244-3248. Available at: [Link]
-
Li, S., & Yang, X. (2024). Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. Catalysts, 14(8), 536. Available at: [Link]
-
Stepankova, V., et al. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis, 3(10), 2323-2336. Available at: [Link]
-
van Unen, M. A., Engbersen, J. F. J., & Reinhoudt, D. N. (2002). Why do crown ethers activate enzymes in organic solvents?. Biotechnology and Bioengineering, 77(3), 248-255. Available at: [Link]
-
Hudson, E. P., Eppler, R. K., & Clark, D. S. (2005). Non-Aqueous Biocatalysis in Homogeneous Solvent Systems. Current Opinion in Biotechnology, 16(6), 637-643. Available at: [Link]
-
Yang, L., & Dordick, J. S. (2018). Biocatalytic synthesis of ultra-long-chain fatty acid sugar alcohol monoesters. Green Chemistry, 20(10), 2349-2357. Available at: [Link]
-
Dziedziński, M., & Bąk, A. (2021). Application of Enzyme-Assisted Extraction for the Recovery of Natural Bioactive Compounds for Nutraceutical and Pharmaceutical Applications. Molecules, 26(21), 6433. Available at: [Link]
- Soumanou, M. M., & Bornscheuer, U. T. (2006). Enzymatic transesterification/esterification processes employing lipases immobilized on hydrophobic resins in the presence of water solutions. U.S.
-
Warwel, S., & Rüsch, M. (1999). LIPASE-CATALYZED TRANSESTERIFICATION OF PLANT OILS WITH DIALKYL CARBONATES. Journal of the American Oil Chemists' Society, 76(11), 1345-1349. Available at: [Link]
-
van Unen, M. A., Engbersen, J. F. J., & Reinhoudt, D. N. (2002). Why do crown ethers activate enzymes in organic solvents?. Biotechnology and Bioengineering, 77(3), 248-255. Available at: [Link]
- Lozano, P., De Gonzalo, G., & Kermasha, S. (2012). Enzymatic Reactions in Organic Media. Springer.
-
Liu, Y., & Wang, J. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. International Journal of Molecular Sciences, 23(20), 12267. Available at: [Link]
-
Bühler, B., & Schmid, A. (2004). In situ Product Recovery Integrated with Biotransformations. CHIMIA International Journal for Chemistry, 58(4), 232-237. Available at: [Link]
-
Balciūnaitė, A., et al. (2020). Lipase-Catalysed In Situ Transesterification of Waste Rapeseed Oil to Produce Diesel-Biodiesel Blends. Catalysts, 10(9), 1033. Available at: [Link]
-
Ogino, H., & Ishikawa, H. (2001). Enzymes Which Are Stable in the Presence of Organic Solvents. Journal of Bioscience and Bioengineering, 91(2), 109-116. Available at: [Link]
-
Neta, N. S., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Molecules, 29(7), 1548. Available at: [Link]
-
EBSCO. Ethers. Research Starters. Available at: [Link] (Accessed: January 3, 2026).
-
Howard, T. P., et al. (2013). Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. RSC Advances, 3(35), 15354-15364. Available at: [Link]
-
Wang, H., et al. (2023). Synthesis of Long Chain Oxygenates via Aldol Condensation of Furfural and Acetone over Metal-Organic Frameworks. ACS Sustainable Chemistry & Engineering, 11(51), 18385-18394. Available at: [Link]
-
Bornscheuer, U. T., & Huisman, G. W. (2019). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 58(36), 12304-12321. Available at: [Link]
-
The Royal Society of Chemistry. (2021, November 22). Design, Engineering & Application of Biocatalysts in Organic Synthesis [Video]. YouTube. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Improving enzymes by using them in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide synthesis by proteases in organic solvents: medium effect on substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving activity of salt-lyophilized enzymes in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20060183208A1 - Activation of enzymes by lyophilization in the presence of solid inorganic support - Google Patents [patents.google.com]
- 11. Optimizing the salt-induced activation of enzymes in organic solvents: effects of lyophilization time and water content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chimia.ch [chimia.ch]
The Role of 2-(Octyloxy)ethanol in Advanced Drug Delivery Systems: Application Notes and Protocols
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the multifaceted role of 2-(Octyloxy)ethanol in modern drug delivery systems. Moving beyond a simple excipient, this document elucidates its function as a critical formulation component that enhances drug solubility, permeation, and overall bioavailability, particularly in topical and transdermal applications. The following application notes and protocols are designed to be a practical resource, grounded in scientific principles, to facilitate the development of innovative and effective drug delivery platforms.
Application Notes: Unveiling the Potential of this compound
Physicochemical Properties and Formulation Advantages
This compound, also known as ethylene glycol mono-n-octyl ether, is an amphiphilic molecule with the chemical formula C10H22O2.[1][2][3] Its structure, featuring a hydrophilic ethanol head and a lipophilic octyl tail, imparts valuable surfactant-like properties.[1] This dual nature makes it an excellent candidate for use as a solvent, co-solvent, and co-surfactant in a variety of drug delivery systems.
| Property | Value | Source |
| Molecular Weight | 174.28 g/mol | [1] |
| IUPAC Name | 2-octoxyethanol | [1] |
| CAS Number | 10020-43-6 | [1][3] |
| Predicted XlogP | 2.9 | [2] |
The octyl chain contributes to its ability to solubilize poorly water-soluble active pharmaceutical ingredients (APIs), a common challenge in drug formulation.[4][5] Its ethanol moiety allows for miscibility with aqueous phases, making it a versatile component in emulsions, microemulsions, and nanoemulsions.[6]
Mechanism of Action as a Skin Penetration Enhancer
The primary application of this compound in drug delivery is as a chemical penetration enhancer for topical and transdermal systems. Its mechanism of action is believed to be multi-pronged, leveraging both the properties of the ethanol group and the long alkyl chain.
-
Disruption of Stratum Corneum Lipids: Like other short-chain alcohols, the ethanol portion of the molecule can interact with and disrupt the highly organized lipid lamellae of the stratum corneum, the outermost layer of the skin.[7] This disruption increases the fluidity of the lipid bilayers, creating pathways for drug molecules to permeate more readily.[8][9]
-
Increased Drug Partitioning and Solubility: The lipophilic octyl chain can partition into the lipid-rich stratum corneum, altering its solvent properties and increasing the solubility of the drug within this barrier layer.[10] This enhanced partitioning coefficient facilitates the movement of the drug from the formulation into the skin.
-
The "Pull" Effect: The permeation of this compound itself into the skin can create a "pull" or "drag" effect, facilitating the co-permeation of the active drug molecule.[11]
Caption: Mechanisms of this compound as a skin penetration enhancer.
Role in Nanoemulsions and Microemulsions
Nanoemulsions and microemulsions are advanced drug delivery systems characterized by small droplet sizes and large surface areas, which can improve drug solubilization and bioavailability.[6][12] this compound can play a crucial role in the formulation of these systems:
-
Co-surfactant: It can act as a co-surfactant, working in conjunction with a primary surfactant to further reduce the interfacial tension between the oil and water phases. This facilitates the formation of smaller, more stable droplets.
-
Co-solvent: Its amphiphilic nature allows it to act as a co-solvent, increasing the solubility of the API in either the oil or water phase, or at the interface.[6]
The selection of this compound as a component in these formulations should be based on systematic screening studies to determine the optimal ratio of oil, surfactant, co-surfactant, and aqueous phase.
Safety and Regulatory Considerations
According to its GHS classification, this compound is harmful if swallowed and toxic in contact with skin, and it can cause severe skin burns and eye damage.[1] Therefore, its concentration in pharmaceutical formulations must be carefully optimized to maximize efficacy while minimizing potential irritation.[13] It is crucial to conduct thorough safety and toxicity studies, including in vitro and in vivo skin irritation models, during the development of any formulation containing this excipient.[14][15] From a regulatory standpoint, it's important to note that in some regions, this compound may not have an individual approval for use as a standalone chemical and can only be used as a component within a product covered by a group standard.[1]
Experimental Protocols
The following protocols provide a framework for the formulation and evaluation of drug delivery systems containing this compound. These are intended as starting points and should be optimized for the specific API and desired formulation characteristics.
Protocol 1: Formulation of a this compound-Containing Nanoemulsion by Spontaneous Emulsification
This protocol describes a low-energy method for preparing an oil-in-water (O/W) nanoemulsion.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Oil Phase (e.g., Caprylic/Capric Triglyceride)
-
Primary Surfactant (e.g., Polysorbate 80)
-
This compound (Co-surfactant/Co-solvent)
-
Purified Water
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Organic Phase: a. In a beaker, dissolve the API in the selected oil phase. Gentle heating may be applied if necessary to ensure complete dissolution. b. Add the primary surfactant and this compound to the oil/API mixture. c. Stir the mixture with a magnetic stirrer until a clear, homogenous solution is obtained.
-
Preparation of the Aqueous Phase: a. In a separate beaker, measure the required amount of purified water.
-
Emulsification: a. While stirring the organic phase at a constant, moderate speed (e.g., 400-600 rpm), slowly add the aqueous phase dropwise. b. Continue stirring for a predetermined period (e.g., 30-60 minutes) at room temperature. c. The formation of a clear or translucent nanoemulsion indicates successful formulation.
Caption: Workflow for nanoemulsion formulation using this compound.
Protocol 2: Characterization of the this compound-Containing Nanoemulsion
a) Droplet Size and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets, and electrophoretic light scattering is used to determine their surface charge (zeta potential), which is an indicator of stability.
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
b) Morphological Examination:
-
Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the nanoemulsion droplets.
-
Procedure:
-
Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
-
Remove excess sample with filter paper.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Allow the grid to air dry completely.
-
Observe the sample under a transmission electron microscope.
-
c) Drug Content and Entrapment Efficiency:
-
Principle: The amount of API encapsulated within the nanoemulsion is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Total Drug Content: Disrupt a known amount of the nanoemulsion using a suitable solvent (e.g., methanol) to release the entrapped drug. Quantify the drug concentration using a validated HPLC method.
-
Free Drug Content: Separate the free drug from the nanoemulsion using a technique like ultrafiltration or dialysis. Quantify the drug in the aqueous phase.
-
Calculate Entrapment Efficiency (%EE): %EE = [(Total Drug Content - Free Drug Content) / Total Drug Content] x 100
-
Protocol 3: In Vitro Skin Permeation Study
-
Principle: A Franz diffusion cell is used to simulate the permeation of the API from the formulation through a skin membrane.
-
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human or porcine)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like ethanol to maintain sink conditions)
-
Syringes and needles for sampling
-
HPLC for analysis
-
-
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1 °C.
-
Apply a known quantity of the this compound-containing formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
Analyze the samples for drug concentration using HPLC.
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the permeation profile and flux.
-
Protocol 4: Skin Irritation Evaluation (In Vitro)
-
Principle: Reconstructed human epidermis (RhE) models provide a reliable in vitro method to assess the skin irritation potential of a topical formulation, reducing the need for animal testing.
-
Procedure:
-
Culture the RhE tissues according to the manufacturer's instructions.
-
Apply a defined amount of the test formulation to the surface of the tissue.
-
After a specified exposure time, wash the formulation from the tissue surface.
-
Incubate the tissues for a post-exposure period.
-
Assess cell viability using a metabolic assay, such as the MTT assay.
-
A significant reduction in cell viability compared to the negative control indicates irritation potential.
-
References
- Chandra, A., Sharma, P. K., & Irchhiaya, R. (2012). Effect of alcohols and enhancers on permeation enhancement of ketorolac. Asian Journal of Pharmaceutics, 6(2), 121.
-
Chandra, A., Sharma, P. K., & Irchhiaya, R. (2012). Effect of alcohols and enhancers on permeation enhancement of ketorolac. ResearchGate. [Link]
- Osborne, D. W. (2011). Skin penetration and permeation properties of Transcutol®—neat or diluted mixtures. Pharmaceutical Technology, 35(11), 64-72.
-
ClinicalTrials.gov. (2019). A Study to Evaluate the Effect on Skin Barrier Function of a New Emollient Cream in Participants With Atopic Dermatitis. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82296, this compound. PubChem. Retrieved January 3, 2026, from [Link].
- Gautam, A., & Singh, A. P. (2020). Molecular mechanism of the skin permeation enhancing effect of ethanol. Journal of Molecular Liquids, 302, 112521.
- Kanikkannan, N., & Singh, M. (2002). Skin permeation enhancement effect and skin irritation of saturated fatty alcohols. Journal of controlled release, 84(3), 123-131.
- National Toxicology Program. (1998). Health Effects Test Guidelines OPPTS 870.
- Rajan, R., & Vasudevan, D. T. (2012). Ethosomes: A novel drug delivery system and their therapeutic applications-A review. Research Journal of Pharmacy and Technology, 5(4), 431-440.
- Goud, R. S. (1988). U.S. Patent No. 4,883,660. Washington, DC: U.S.
- Lapidus, H. (1980). U.S. Patent No. 4,235,870. Washington, DC: U.S.
- Weerasooriya, U. P., & D'souza, D. J. (2017). U.S. Patent No. 9,828,321. Washington, DC: U.S.
- Touitou, E., Dayan, N., Bergelson, L., Godin, B., & Eliaz, M. (2000). Synergistic penetration enhancement effect of ethanol and phospholipids on the topical delivery of cyclosporin A. Journal of controlled release, 65(3), 403-410.
- Whittle, B. A., & Guy, G. W. (2018). U.S. Patent No. 10,004,705. Washington, DC: U.S.
-
PubChemLite. (n.d.). This compound (C10H22O2). Retrieved January 3, 2026, from [Link].
-
protocols.io. (2018). Nanoemulsion preparation. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(octyloxy)- - Substance Details. Retrieved January 3, 2026, from [Link].
-
Kumar, L., Verma, S., Singh, M., & Jain, A. K. (2016). Ethanol based vesicular carriers in transdermal drug delivery: Nanoethosomes and transethosomes in focus. ResearchGate. [Link]
- Hinger, T. J. (2021). U.S.
- Fagerberg, J. H., Al-Tikriti, Y., Ragnarsson, G., & Bergström, C. A. (2012). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. Molecular pharmaceutics, 9(7), 1942-1952.
- Lachenmeier, D. W. (2008). Safety evaluation of topical applications of ethanol on the skin and inside the oral cavity. Journal of occupational medicine and toxicology, 3(1), 1-16.
- Liu, G. (2010).
- Mosely, A. S. (2011). U.S.
- Singh, Y., Meher, J. G., Raval, K., Khan, F. A., Chaurasia, M., Jain, N. K., & Chourasia, M. K. (2017). Nanoemulsion: Concepts, development and applications in drug delivery. Journal of controlled release, 252, 28-49.
- Pilch, E., & Musiał, W. (2018). Liposomes with an Ethanol Fraction as an Application for Drug Delivery. International journal of molecular sciences, 19(12), 3806.
- McClements, D. J. (2012). Nanoemulsions: formation, properties and applications.
- Choi, Y. H., & Han, S. (2021).
- Geda, M., & Rao, M. (2010). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian journal of pharmaceutical sciences, 72(1), 110.
- Lachenmeier, D. W., Godelmann, R., Steiner, M., Ansay, B., Weigel, J., & Krieg, G. (2005). Quantification of alcohol in beverages by density and infrared spectroscopy methods. International journal of food sciences and nutrition, 56(3), 177-183.
- Di Mambro, R., Piccoli, L., D'Eletto, M., & Colaprico, A. (2019). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in human vaccines. Vaccine, 37(30), 4087-4091.
- Pajić, N. Z. B., Vuleta, G., Milić, J., & Savić, S. (2017). Alkyl polyglucoside vs. ethoxylated surfactant-based microemulsions as vehicles for two poorly water-soluble drugs: physicochemical characterization and in vivo skin performance. Acta pharmaceutica, 67(4), 415-439.
- Patel, D. K., & Patel, M. R. (2011). Development and validation of a RPLC method for the determination of 2-phenoxyethanol in senselle lubricant formulation. Indian journal of pharmaceutical sciences, 73(4), 451.
- Kumar, P., Kumar, R., & Kumar, S. (2022). Methodological limitations and confounders in dermal toxicity evaluation of aqueous test substance by OECD technical guidelines 402, 410: our experience of testing ethanol based hand sanitizer. Annals of Medicine, 54(1), 1269-1277.
-
Kumar, P., Kumar, R., & Kumar, S. (2022). Methodological limitations and confounders in dermal toxicity evaluation of aqueous test substance by OECD technical guidelines 402, 410: our experience of testing ethanol based hand sanitizer. PMC. [Link]
Sources
- 1. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H22O2) [pubchemlite.lcsb.uni.lu]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 6. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. researchgate.net [researchgate.net]
- 10. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Safety evaluation of topical applications of ethanol on the skin and inside the oral cavity - PMC [pmc.ncbi.nlm.nih.gov]
Title: Quantitative Analysis of 2-(Octyloxy)ethanol using Gas Chromatography and High-Performance Liquid Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides detailed protocols for the quantification of 2-(Octyloxy)ethanol, a glycol ether used in various industrial and pharmaceutical applications. Accurate determination of its concentration is critical for quality control, formulation development, and safety assessment. We present two robust and validated analytical methods: a primary method using Gas Chromatography with Flame Ionization Detection (GC-FID) for its high sensitivity and suitability for volatile analytes, and an alternative method using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) for applications where derivatization is not desired or for less volatile sample matrices. This guide offers step-by-step protocols, from sample preparation to data analysis, and includes comprehensive validation parameters to ensure scientific integrity and reliable results.
Introduction
This compound (CAS: 10020-43-6) is an ethylene series glycol ether characterized by the chemical formula C10H22O2 and a molecular weight of 174.28 g/mol .[1] Its amphipathic nature, possessing both a hydrophilic ether-alcohol group and a hydrophobic octyl chain, makes it an effective solvent, coupling agent, and surfactant. These properties lead to its use in a wide range of products, including cosmetics, cleaning solutions, inks, and as an intermediate in chemical synthesis.
Given its widespread use, the precise quantification of this compound is essential for ensuring product quality, adhering to regulatory limits, and conducting toxicological assessments. The selection of an appropriate analytical method is governed by the analyte's physicochemical properties. With a boiling point of approximately 240-250°C and sufficient volatility, this compound is an ideal candidate for analysis by Gas Chromatography (GC). For matrices that are not amenable to GC or when alternative confirmation is required, High-Performance Liquid Chromatography (HPLC) offers a powerful solution. However, as this compound lacks a significant UV-absorbing chromophore, detectors such as Refractive Index (RI) are necessary for direct quantification.[2]
This document provides comprehensive, field-proven protocols for both GC-FID and HPLC-RI methods, designed to be implemented in a typical analytical laboratory setting.
Principle of Methods
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. In this method, the sample is injected into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase interacts with the analyte based on its polarity and boiling point, effecting separation from other matrix components. This compound, being a relatively volatile organic compound, is well-suited for this technique.
The Flame Ionization Detector (FID) is used for quantification. As separated components elute from the column, they are burned in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the amount of organic carbon in the analyte. FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it an excellent choice for the precise quantification of this compound.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
HPLC is a complementary technique that separates components in a liquid mobile phase as they pass through a column packed with a stationary phase.[3] This method is particularly useful for compounds that are non-volatile or thermally labile. For this compound, a reverse-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is effective.[2]
Since this compound does not possess a chromophore that absorbs UV-Vis light, a universal detector is required. The Refractive Index (RI) detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. This change is directly proportional to the analyte's concentration. While highly versatile, RI detectors are sensitive to changes in temperature and mobile phase composition, necessitating a stable isocratic elution and strict temperature control for reliable quantification.[2][3]
Method 1: Gas Chromatography (GC-FID) Protocol
This protocol is optimized for the quantification of this compound in liquid matrices and demonstrates the adaptability for airborne sample monitoring.
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): 2-(Heptoxy)ethanol or 2-(Decyloxy)ethanol (≥98% purity)
-
Solvent: Methanol, GC grade or equivalent
-
Sample Collection (for air): Charcoal sorption tubes (e.g., 600 mg)[4]
-
Desorption Solvent (for air): Carbon Disulfide (CS2) and deionized water[5]
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials with septa
Instrumentation and Parameters
The following table outlines the recommended starting parameters for a standard GC-FID system. These may be optimized based on the specific instrument and column used.
| Parameter | Value | Rationale |
| Instrument | Agilent 8890 GC with FID or equivalent | Standard, reliable platform for routine analysis. |
| Column | DB-624 or similar mid-polarity column (60 m x 0.32 mm, 1.8 µm) | Provides good separation for glycol ethers and resolves them from common solvents. |
| Inlet Temperature | 250°C | Ensures complete and rapid vaporization of the analyte and internal standard. |
| Injection Volume | 1 µL | Standard volume to prevent column overload while ensuring adequate sensitivity. |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading for high-concentration samples and ensures sharp peaks. |
| Carrier Gas | Helium or Hydrogen | Standard inert carrier gases for GC. |
| Flow Rate | 2.0 mL/min (Constant Flow) | Optimal flow for column efficiency and separation. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 220°C, Hold: 5 min | Temperature program designed to elute the analyte in a reasonable time with good peak shape. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds like this compound. |
| Detector Temp. | 280°C | Prevents condensation of the analyte in the detector. |
| Hydrogen Flow | 30 mL/min | Standard fuel gas flow for FID. |
| Air Flow | 300 mL/min | Standard oxidant flow for FID. |
| Makeup Gas (N2) | 25 mL/min | Improves peak shape and detector response. |
Standard Preparation
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(Heptoxy)ethanol into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Calibration Standards (e.g., 10 - 200 µg/mL):
-
Prepare a series of at least five calibration standards by diluting the Analyte Stock Solution with methanol in separate volumetric flasks.
-
To each flask, add a constant volume of the IS Stock Solution to achieve a final IS concentration of 50 µg/mL in all standards and samples.
-
Example: For a 10 mL flask, to make a 50 µg/mL standard, pipette 0.5 mL of Analyte Stock and 0.5 mL of IS Stock, then dilute to the mark with methanol.
-
Transfer the final solutions to autosampler vials for analysis.
-
Sample Preparation
A. Liquid Matrix (e.g., Cosmetic Emulsion, Cleaner) This procedure is based on a direct dilution method.
-
Accurately weigh approximately 1.0 g of the sample into a 50 mL volumetric flask.
-
Add 2.5 mL of the IS Stock Solution (1000 µg/mL) to the flask.
-
Dilute to the mark with methanol.
-
Cap the flask and mix thoroughly by vortexing or sonication until the sample is fully dispersed or dissolved.
-
If the solution is cloudy, centrifuge a portion at 4000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter into an autosampler vial.
B. Airborne Matrix (Personal Monitoring) [4][5]
-
Collect the air sample by drawing a known volume of air through a charcoal sorption tube at a calibrated flow rate.
-
After sampling, carefully break open the tube and transfer the front and back sections of charcoal to separate labeled vials.
-
To each vial, add 1.0 mL of a desorption solvent mixture (e.g., 99:1 CS2:Methanol). Note: Some methods use a two-phase desorption with CS2 and water.[5]
-
Cap the vials and agitate for 30 minutes.
-
Allow the charcoal to settle. Carefully transfer a portion of the supernatant to an autosampler vial containing an appropriate amount of internal standard for analysis.
Workflow Diagram: GC-FID Analysis
Sources
Application Notes and Protocols for 2-(Octyloxy)ethanol in Agrochemical Formulations
Introduction: The Critical Role of Formulation Inerts
In the pursuit of enhanced agricultural productivity and sustainability, the performance of a crop protection product is dictated by more than just its active ingredient (AI). The sophisticated interplay between the AI and a matrix of inert ingredients determines the product's stability, applicability, and ultimate bio-efficacy. These formulation components, though not pesticidally active themselves, are critical for delivering the AI to the target in an optimal and bioavailable form.[1] Among the versatile class of formulation aids, ethylene glycol ethers stand out for their multifunctional properties.
This guide focuses on a specific ethylene glycol ether, 2-(Octyloxy)ethanol (CAS No. 10020-43-6), a compound uniquely suited for modern agrochemical formulations. Its amphiphilic molecular structure, possessing both a hydrophilic ethanol head and a hydrophobic octyl tail, allows it to function as a high-performance solvent, an effective activator adjuvant, and a valuable co-emulsifier.[2] This document serves as a comprehensive technical resource for researchers and formulators, providing in-depth application notes and validated protocols to evaluate and harness the full potential of this compound in developing next-generation agrochemical products.
Physicochemical Profile of this compound
A thorough understanding of a material's physical and chemical properties is fundamental to its effective application in any formulation.[3] this compound's characteristics make it an excellent candidate for overcoming common formulation challenges, such as poor AI solubility and spray solution wettability.
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| Synonyms | Ethylene glycol mono-n-octyl ether, n-Octyl-monooxyethylene | [4] |
| CAS Number | 10020-43-6 | [4][5][6] |
| Molecular Formula | C₁₀H₂₂O₂ | [4][5][6][7] |
| Molecular Weight | 174.28 g/mol | [4][5][6] |
| Appearance | Liquid | Inferred |
| Predicted XlogP | 2.9 | [4][7] |
| Boiling Point | 241.7 °C at 760 mmHg | [6] |
Table 1: Key physicochemical properties of this compound.
The predicted XlogP value of 2.9 indicates a balanced lipophilic/hydrophilic character, which is central to its function as both a solvent for moderately nonpolar AIs and as a surface-active agent at oil-water interfaces.
Core Applications in Agrochemical Formulations
High-Performance Solvent
Causality: Many modern active ingredients are complex organic molecules with limited solubility in water or common aliphatic solvents.[8] Emulsifiable Concentrate (EC) formulations require a solvent that can dissolve a high concentration of the AI and is itself emulsifiable in water.[9][10] this compound, with its ether and alcohol functionalities, provides polarity and hydrogen bonding capability, enabling it to act as a powerful solvent for a range of AIs.[11][12] Its low volatility compared to solvents like xylene also contributes to safer handling and reduced environmental emissions.[9][13]
Activator Adjuvant for Enhanced Spray Performance
Causality: The efficacy of a foliar-applied pesticide is highly dependent on the spray droplet's ability to overcome the natural barrier of the waxy plant cuticle.[14] Adjuvants are added to the spray tank to improve the physical characteristics of the spray solution.[15] As an activator adjuvant, this compound functions as a non-ionic surfactant. Its amphiphilic nature allows it to accumulate at the air-water interface of the spray droplet, reducing surface tension.[14][16] This leads to two primary benefits:
-
Improved Wetting and Spreading: Lower surface tension allows droplets to flatten and spread over a larger leaf surface area, increasing contact and potential uptake.[17][18][19]
-
Enhanced Penetration: The octyl tail can interact with the lipid components of the plant cuticle, disrupting its structure and facilitating the penetration of the AI into the leaf tissue.[14]
Co-emulsifier in Emulsion Systems
Causality: Emulsifiable Concentrates (EC) and Emulsions in Water (EW) are common formulation types that rely on the formation of a stable dispersion of oil (containing the AI) in water.[10][20] While primary emulsifiers are used to create the emulsion, co-emulsifiers or stabilizers are often required to enhance long-term stability. This compound positions itself at the oil-water interface, working synergistically with primary emulsifiers to reduce interfacial tension and create a more robust barrier against droplet coalescence.[2][21] This prevents the formulation from separating over time, ensuring a homogenous application from the spray tank.[22][23]
Experimental Protocols
The following protocols provide a framework for systematically evaluating the performance of this compound in its primary agrochemical functions.
Protocol 1: Evaluation of Solvency for Active Ingredients
Objective: To determine the saturation solubility of a solid, technical-grade active ingredient (AI) in this compound at relevant temperatures.
Rationale: Establishing the maximum stable concentration of an AI in the solvent is the first step in developing a high-load EC or SC formulation. This protocol uses an isothermal equilibrium method to ensure accurate and reproducible results.[24][25]
Materials:
-
Technical-grade Active Ingredient (powdered)
-
This compound (≥98% purity)
-
Analytical balance (±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with screw caps (e.g., 20 mL)
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the AI
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Tare a series of glass vials, one for each temperature point to be tested (e.g., 5°C, 25°C, 40°C).
-
Add approximately 5 g of this compound to each vial and record the exact mass.
-
Add an excess amount of the AI to each vial. "Excess" means adding AI until a solid phase is clearly visible at the bottom of the vial. This ensures saturation is reached.
-
Cap the vials tightly.
-
-
Equilibration:
-
Place the vials in the temperature-controlled shaker set to the desired temperature.
-
Allow the samples to equilibrate for at least 24-48 hours. The agitation ensures that the solvent is continuously exposed to the solid AI, facilitating the dissolution process until equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a glass syringe.
-
Immediately attach a 0.45 µm syringe filter and dispense the filtrate into a pre-weighed, tared sample vial. Recording the weight of the filtrate is crucial for calculating the final concentration. The filtration step is critical to remove any undissolved micro-particles, ensuring only the dissolved AI is measured.
-
Quantitatively dilute the filtered sample to a concentration within the calibrated range of the HPLC system using a suitable solvent (e.g., acetonitrile). Record the dilution factor accurately.
-
-
Quantification:
-
Analyze the diluted samples by HPLC against a pre-calibrated standard curve for the AI.
-
Calculate the concentration of the AI in the original, undiluted filtrate.
-
-
Data Analysis and Reporting:
Protocol 2: Assessment of Adjuvant Efficacy via Contact Angle Measurement
Objective: To quantify the improvement in spray solution wettability by measuring the static contact angle of droplets on a hydrophobic surface and representative plant leaves.
Rationale: Contact angle is a direct measure of a liquid's ability to wet a solid surface.[18] A lower contact angle indicates better wetting and spreading.[17][19] This protocol compares a standard water control to solutions containing this compound to demonstrate its surfactant effect.
Materials:
-
Goniometer or contact angle measuring device with a dispensing system
-
Hydrophobic substrate (e.g., Parafilm® or clean glass slide)
-
Freshly harvested leaves from target weed or crop species
-
This compound
-
Distilled water
-
Micropipette or syringe
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in distilled water (e.g., 1.0% v/v).
-
From the stock, prepare a series of dilutions to test a range of concentrations relevant to typical adjuvant use rates (e.g., 0.05%, 0.1%, 0.25% v/v).
-
Use distilled water as the control (0% concentration).
-
-
Surface Preparation:
-
Mount the hydrophobic substrate (Parafilm®) or a clean plant leaf on the goniometer stage. Ensure the surface is flat and horizontal.
-
When using leaves, handle them carefully by the edges to avoid contaminating the surface. Select leaves of similar age and from the same part of the plant for consistency.[18]
-
-
Measurement Workflow:
-
Fill the dispensing syringe with the first test solution (starting with the control).
-
Carefully dispense a single droplet of a standardized volume (e.g., 5 µL) onto the prepared surface.
-
Immediately after the droplet stabilizes (within 1-2 seconds), capture an image using the goniometer's software.
-
Use the software to measure the contact angle at the three-phase (solid-liquid-air) boundary.
-
Repeat the measurement at least 5 times on different areas of the surface or on different leaves for statistical validity.
-
Repeat steps 3.1-3.5 for each test concentration.
-
-
Data Analysis and Reporting:
-
Calculate the mean and standard deviation of the contact angle for each concentration on each surface type.
-
Plot the mean contact angle as a function of this compound concentration.
-
A significant reduction in contact angle compared to the water control demonstrates the wetting and spreading properties conferred by this compound.[3]
-
Caption: Workflow for assessing adjuvant efficacy via contact angle.
Protocol 3: Emulsion Stability Testing
Objective: To evaluate the ability of this compound to contribute to the stability of an Emulsifiable Concentrate (EC) formulation upon dilution in water of standardized hardness.
Rationale: The stability of the diluted emulsion in the spray tank is paramount for ensuring uniform application of the AI. This protocol is adapted from standard methods like ASTM E1116 and CIPAC MT 36, which assess both spontaneity of emulsification and stability over time.[20][22][26]
Materials:
-
A model EC formulation containing an AI, a primary emulsifier system, and this compound as the solvent/co-emulsifier.
-
A control EC formulation prepared without this compound.
-
CIPAC Standard Hard Water (e.g., 342 ppm hardness).
-
100 mL glass-stoppered graduated cylinders.
-
Constant temperature water bath (e.g., 30°C).
-
Timer.
Procedure:
-
Preparation of Emulsions:
-
Bring the EC formulations and the standard hard water to the test temperature (30 ± 1°C).
-
Add 95 mL of the standard hard water to a 100 mL graduated cylinder.
-
Pipette 5 mL of the EC formulation into the cylinder.
-
Stopper the cylinder and invert it 30 times (one inversion every 2 seconds) to ensure thorough mixing.
-
Place the cylinder in the constant temperature water bath and start the timer.
-
-
Observation and Evaluation:
-
Spontaneity ("Bloom"): Immediately after mixing, visually assess the "bloom." A rapid, uniform formation of a milky emulsion indicates good spontaneity.
-
Stability Assessment: Record observations at set time intervals (e.g., 30 minutes, 1 hour, 2 hours, 24 hours). Note the volume (in mL) of any of the following:
-
Cream: A concentrated layer of emulsion at the top.
-
Sediment: A layer of solid or dense liquid at the bottom.
-
Oil/Water Separation: Any clear layers of separated oil or water.
-
-
-
Self-Validation and Pass/Fail Criteria:
-
A formulation is considered stable if, after the specified time (e.g., 2 hours), there is no more than a small amount of cream (e.g., < 2 mL) and no visible oil or solid separation.[26]
-
The test is self-validating by comparing the performance of the formulation containing this compound against the control. A marked improvement in stability (less cream, slower separation) validates its role as an effective co-emulsifier.
-
Caption: Workflow for evaluating emulsion stability.
Safety and Regulatory Considerations
Safety: According to the Globally Harmonized System (GHS) classifications, this compound is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, must be worn when handling this substance. All work should be conducted in a well-ventilated area.[24]
Regulatory Status: The regulatory status of formulation ingredients can vary by region. For example, in New Zealand, this compound does not have an individual approval for use as a chemical in its own right but may be used as a component within a product covered by a group standard.[4] In the United States, similar glycol ethers are listed by the EPA as inert ingredients permitted for use in pesticide formulations.[5][27] Users must consult local and national regulations to ensure compliance for their specific application and region.
Conclusion
This compound is a highly versatile and effective multifunctional ingredient for modern agrochemical formulations. Its balanced amphiphilic structure allows it to perform as a powerful solvent, an efficacy-enhancing adjuvant, and a crucial emulsion stabilizer. By applying the systematic protocols outlined in this guide, formulation scientists can precisely quantify its benefits, leading to the development of more stable, effective, and reliable crop protection products. The careful integration of this compound can be a key step in optimizing formulation performance to meet the evolving demands of global agriculture.
References
-
ASTM International. (2024). E1116 Standard Test Method for Emulsification Characteristics of Pesticide Emulsifiable Concentrates. ASTM. [Link]
-
ASTM Digital Library. (n.d.). Test Methods for Emulsifiable Concentrates | Pesticide Formulations and Application Systems. ASTM. [Link]
-
Rheology Lab. (n.d.). Contact Angle: Measurements of Plant Leaf Wettability. Centre for Industrial Rheology. [Link]
-
ResearchGate. (2024). (PDF) Pesticide formulation testing: importance and protocols. [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of temperature and humidity on the contact angle of pesticide droplets on rice leaf surfaces. PMC. [Link]
-
ResearchGate. (2021). (PDF) Relationship of contact angle of spray solution on leaf surfaces with weed control. [Link]
-
MDPI. (n.d.). Orchard Spray Study: A Prediction Model of Droplet Deposition States on Leaf Surfaces. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2015). Guidelines for the registration of agricultural adjuvant products. APVMA. [Link]
-
Phytoweb. (2018). Requirements applied in Belgium to an application for the authorization of an “adjuvant” for agricultural use. [Link]
-
CIPAC. (n.d.). Comparison of methods for determination of stability of emulsions. [Link]
-
UL Prospector. (2013). Tests for Predicting Emulsion / Suspension Stability. [Link]
-
ResearchGate. (n.d.). Surface tension and contact angles of the test spray mixtures on leaf surfaces. [Link]
-
Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. [Link]
-
ACS Publications. (2023). Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. Organic Process Research & Development. [Link]
-
White Rose Research Online. (2024). Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(octyloxy)- - Substance Details. SRS. [Link]
-
ASTM Digital Library. (2015). New Solvents for Agrochemical Formulations—A Green Chemistry Approach. [Link]
-
Nebraska Extension Publications. (n.d.). Testing Pesticide Mixtures for Compatibility (G2350). [Link]
-
EPPO. (n.d.). Dose expression for plant protection products. EPPO database on PP1 Standards. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Inert Reassessment -- Ethylene Glycol Monobutyl Ether (EBGE) (CAS Reg., No. 11-76-2). [Link]
-
World Health Organization. (n.d.). Annex 4. [Link]
-
AIChE. (2011). Verification and Prediction of Solubilities of Active (Pharmaceutical) Ingredients In Solvents and Solvent Mixtures. [Link]
-
J-STAGE. (n.d.). Advantages of ethylene glycol diacetate as a potential solvent for herbicide formulations. [Link]
-
ResearchGate. (n.d.). (PDF) Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. [Link]
-
PubChemLite. (n.d.). This compound (C10H22O2). [Link]
-
OEHHA. (n.d.). Ethylene Glycol Monoethyl Ether. [Link]
-
University of Hertfordshire. (n.d.). Ethylene glycol. AERU. [Link]
-
University of Kentucky. (2018). Pesticide Formulations. [Link]
- Google Patents. (2013).
-
AOCS. (n.d.). The effects of ethanol content and emulsifying agent concentration on the stability of vegetable oil-ethanol emulsions. [Link]
-
University of Florida IFAS Extension. (n.d.). Pesticide Formulations. [Link]
-
Regulations.gov. (2012). Aliphatic Alcohols, C1-C5 Registration Review: Final Work Plan. [Link]
-
Federal Register. (2019). 2-Phenoxyethanol; Exemption From the Requirement of a Tolerance. [Link]
- Google Patents. (n.d.).
Sources
- 1. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. CAS 10020-43-6 | this compound - Synblock [synblock.com]
- 7. PubChemLite - this compound (C10H22O2) [pubchemlite.lcsb.uni.lu]
- 8. Pesticide Formulations - Kentucky Pesticide Safety Education [uky.edu]
- 9. dl.astm.org [dl.astm.org]
- 10. WO2013054194A1 - A formulated solvent composition for pesticide - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Advantages of ethylene glycol diacetate as a potential solvent for herbicide formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crop Protection Network [cropprotectionnetwork.org]
- 15. Guidelines for the registration of agricultural adjuvant products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 16. Testing Pesticide Mixtures for Compatibility (G2350) [extensionpubs.unl.edu]
- 17. rheologylab.com [rheologylab.com]
- 18. Effects of temperature and humidity on the contact angle of pesticide droplets on rice leaf surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dl.astm.org [dl.astm.org]
- 21. lib3.dss.go.th [lib3.dss.go.th]
- 22. store.astm.org [store.astm.org]
- 23. cipac.org [cipac.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. who.int [who.int]
- 26. researchgate.net [researchgate.net]
- 27. epa.gov [epa.gov]
high-purity 2-(Octyloxy)ethanol for research applications
An In-Depth Guide to High-Purity 2-(Octyloxy)ethanol for Advanced Research Applications
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and handling of high-purity this compound. It moves beyond simple procedural lists to explain the fundamental principles governing its utility, ensuring that experimental designs are both robust and mechanistically sound.
Foundational Understanding: The Physicochemical Profile of this compound
This compound, also known as ethylene glycol mono-n-octyl ether, is an amphiphilic organic compound that possesses a unique molecular structure: a long, hydrophobic eight-carbon (octyl) chain and a hydrophilic polar head group derived from ethylene glycol.[1] This dual nature is the cornerstone of its versatility, enabling it to function effectively as a nonionic surfactant, emulsifier, and solvent in a multitude of research contexts.[1][2]
The high-purity grade (typically ≥99.5%) is critical for research applications to eliminate confounding variables that could arise from impurities, ensuring reproducibility and accuracy in sensitive assays and formulation development.[3]
Key Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective application. These properties dictate its behavior in various solvent systems and its interaction with other molecules.
| Property | Value | Source |
| CAS Number | 10020-43-6 | [4][5][6] |
| Molecular Formula | C₁₀H₂₂O₂ | [2][4][5][6][7] |
| Molecular Weight | 174.28 g/mol | [2][4][5][6][8][9] |
| IUPAC Name | 2-octoxyethanol | [2][5] |
| Appearance | Clear Liquid | [3] |
| Boiling Point | 241.7°C at 760 mmHg | [6] |
| Purity (Research Grade) | ≥ 99.5% | [3] |
Diagram 1: Molecular Structure of this compound The diagram below illustrates the distinct hydrophobic and hydrophilic regions of the molecule, which are fundamental to its surfactant properties.
Caption: Molecular structure of this compound.
Core Application: Formulation of Nanoemulsions for Drug Delivery
One of the most significant applications of high-purity this compound is in the development of nanoemulsions for advanced drug delivery. Nanoemulsions are kinetically stable, transparent or translucent colloidal dispersions of oil and water with droplet sizes typically ranging from 10 to 100 nm.[10][11][12] Their small droplet size provides a large surface area, which can enhance the solubility, bioavailability, and penetration of poorly water-soluble active pharmaceutical ingredients (APIs).[1][10][12][13]
Causality of Action: The Role of this compound
In a nanoemulsion system, this compound typically functions as a co-surfactant. The primary surfactant forms the main interfacial film between the oil and water phases, while the co-surfactant provides crucial flexibility to this film. The relatively small size of this compound allows it to penetrate the surfactant monolayer, reducing the interfacial tension and increasing the fluidity of the interface. This action is critical for achieving the ultra-low interfacial tension required for the spontaneous formation and long-term stability of nano-sized droplets.[13]
Diagram 2: Mechanism of Nanoemulsion Stabilization This diagram illustrates how surfactant and co-surfactant molecules, like this compound, arrange themselves at the oil-water interface to create a stable nano-sized droplet capable of encapsulating a lipophilic drug.
Caption: Surfactant/co-surfactant film stabilizing an oil droplet.
Protocol: Formulation of a this compound-Based Nanoemulsion
This protocol describes a self-validating system for developing a nanoemulsion using the aqueous titration method, which involves constructing a pseudo-ternary phase diagram to identify the optimal component ratios.[11]
Materials:
-
High-Purity this compound (Co-surfactant)
-
Lipophilic API (e.g., Ropinirole, as a model)[12]
-
Oil Phase (e.g., Capryol 90, Oleic Acid)
-
Surfactant (e.g., Labrasol, Tween 80)
-
Deionized Water
Equipment:
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer
-
Glass vials
Step 1: Component Screening (Self-Validation Pillar 1) The first step is to ensure the API is highly soluble in the chosen oil phase. This prevents drug precipitation upon dilution in the gastrointestinal tract or other aqueous environments.[12]
-
Add an excess amount of the lipophilic API to 1 mL of various oils (e.g., Capryol 90, olive oil, oleic acid).
-
Seal the vials and vortex for 10 minutes.
-
Place the vials on an isothermal shaker at 25°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and quantify the amount of dissolved API in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Causality Check: Select the oil phase that demonstrates the highest solubilizing capacity for the API. This choice is critical for maximizing drug loading and ensuring the stability of the final formulation.
Step 2: Constructing the Pseudo-Ternary Phase Diagram (Self-Validation Pillar 2) This diagram maps the nanoemulsion region, allowing for the identification of robust formulations.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) at different mass ratios (e.g., 1:1, 2:1, 3:1, 1:2). The choice of ratio influences the stability and size of the nanoemulsion droplets.[12]
-
For each Smix ratio, prepare a series of mixtures with the selected oil phase, ranging from 9:1 to 1:9 (Oil:Smix).
-
Titrate each Oil:Smix mixture with deionized water dropwise while gently stirring.
-
After each addition, observe the mixture for transparency and flowability. The point at which the mixture becomes clear or slightly bluish-white indicates the formation of a nanoemulsion.
-
Plot the results on a ternary phase diagram for each Smix ratio, with the three corners representing the oil, Smix, and aqueous phases. The area where clear formulations are observed is the nanoemulsion region.
-
Causality Check: Select the Smix ratio that yields the largest stable nanoemulsion region. A larger region indicates a more robust system that is less sensitive to variations in composition.
Step 3: Preparation and Characterization of the Final Formulation (Self-Validation Pillar 3)
-
Select a point from the center of the optimal nanoemulsion region identified in Step 2.
-
Accurately weigh the required amounts of API-loaded oil, surfactant, this compound, and water.
-
Mix the API-loaded oil with the Smix (surfactant and this compound).
-
Slowly add the aqueous phase to the oil/Smix mixture under continuous magnetic stirring until a transparent liquid is formed.
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS). An acceptable nanoemulsion will have a mean droplet size < 200 nm and a PDI < 0.3.
-
Zeta Potential: Measure to assess the surface charge and predict long-term stability against coalescence.
-
Thermodynamic Stability: Subject the formulation to centrifugation and multiple freeze-thaw cycles to ensure no phase separation or drug precipitation occurs.
-
Diagram 3: Experimental Workflow for Nanoemulsion Formulation This flowchart outlines the logical progression from component selection to final product validation, ensuring a systematic and reproducible development process.
Caption: Workflow for nanoemulsion formulation and validation.
Quality Control, Safety, and Handling
The "high-purity" designation is not merely a label; it is a prerequisite for reliable research. Ensuring the integrity of the compound is paramount.
Quality Control Specifications
Researchers should always request a Certificate of Analysis (CoA) from the supplier. Key parameters to verify include:
| Parameter | Specification | Method | Rationale |
| Assay | ≥ 99.5% | Gas Chromatography (GC) | Ensures the primary component is present at the stated concentration, minimizing interference from related substances. |
| Water Content | ≤ 0.1% | Karl Fischer Titration | Excess water can alter the phase behavior of formulations and promote side reactions. |
| Identity | Conforms to reference spectrum | FT-IR, NMR | Confirms the molecular structure is correct. |
Safety and Handling Protocols
This compound requires careful handling in a laboratory setting. Based on available safety data, it can cause skin irritation and serious eye irritation.[14]
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][15][16]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8][15]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place away from strong oxidizing agents.[6][8][14]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[8][14][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][14][16]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[8][16]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][14]
References
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Ethanol, 2-(octyloxy)- Source: NIST WebBook, National Institute of Standards and Technology URL: [Link]
-
Title: Ethanol, 2-(octyloxy)- - Substance Details Source: SRS | US EPA URL: [Link]
-
Title: this compound (C10H22O2) Source: PubChemLite URL: [Link]
-
Title: 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Chemical Properties of Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- (CAS 112-50-5) Source: Cheméo URL: [Link]
-
Title: 2-Octyloxyethanol for synthesis Source: Biosolve Shop URL: [Link]
-
Title: Nanoemulsion Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review Source: PMC, NIH URL: [Link]
-
Title: Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications Source: MDPI URL: [Link]
-
Title: Nanoemulsion Components Screening and Selection: a Technical Note Source: SciSpace (originally AAPS PharmSciTech) URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Octyloxyethanol for synthesis | C10H23O2 | Biosolve Shop [shop.biosolve-chemicals.eu]
- 4. Ethanol, 2-(octyloxy)- [webbook.nist.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. CAS 10020-43-6 | this compound - Synblock [synblock.com]
- 7. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 8. cn.canbipharm.com [cn.canbipharm.com]
- 9. moleculardepot.com [moleculardepot.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with 2-(Octyloxy)ethanol
Welcome to the technical support center for 2-(Octyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing chemical reactions involving this versatile amphiphilic compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your experiments.
Section 1: Understanding this compound
This compound, also known as ethylene glycol monooctyl ether, is an amphiphilic molecule featuring a hydrophobic octyl chain and a hydrophilic ethylene glycol head.[1] This structure gives it unique properties as a solvent, surfactant, and reactant, making it valuable in diverse applications from pharmaceutical formulations to materials science.[1]
Key Physical and Chemical Properties
Understanding the fundamental properties of this compound is the first step toward optimizing its use. These properties dictate its behavior in a reaction system, influencing solubility, reaction rates, and work-up procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O₂ | [2][3][4][5] |
| Molecular Weight | 174.28 g/mol | [2][3][5] |
| Boiling Point | 241.7 °C at 760 mmHg | [3] |
| CAS Number | 10020-43-6 | [4][5] |
| Appearance | Liquid (at STP) | Assumed |
| Predicted XlogP | 2.9 | [2][6] |
| Primary Hazards | Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage | [2] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role and application of this compound in chemical synthesis.
Q1: In what types of reactions is this compound typically used?
A1: Due to its amphiphilic nature, this compound is exceptionally versatile. It is primarily used in:
-
Phase-Transfer Catalysis (PTC): It can function as a surfactant to facilitate the transfer of reactants between immiscible aqueous and organic phases, thereby accelerating reaction rates.[7][8] This is particularly useful for reactions involving inorganic bases (like NaOH or K₂CO₃) and organic substrates.
-
Nucleophilic Reactions: The terminal hydroxyl group can act as a nucleophile in reactions like Williamson ether synthesis, esterifications, or ring-opening reactions of epoxides to introduce the octyloxy-ethoxy moiety into a target molecule.[9][10]
-
Specialty Solvent: Its unique solubility profile allows it to dissolve both polar and non-polar reactants, creating a homogenous reaction environment where one might otherwise not be possible.
-
Formulations: In drug development, it can be used as an excipient to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]
Q2: What are the main advantages of using this compound as a solvent or additive?
A2: The primary advantages are:
-
Enhanced Reactant Solubility: It can bring otherwise immiscible reactants into a single phase, increasing reactant interaction and boosting reaction rates.
-
Improved Reaction Rates: In heterogeneous systems, its surfactant properties reduce the interfacial barrier, leading to faster and more efficient reactions. This is a cornerstone of phase-transfer catalysis.[11]
-
Milder Reaction Conditions: By improving reaction efficiency, it can often enable the use of lower temperatures or less harsh reagents, which can prevent side product formation and degradation of sensitive functional groups.[12]
-
High Boiling Point: Its high boiling point (241.7 °C) allows for a wide range of reaction temperatures, accommodating reactions that require significant thermal energy.[3]
Q3: How does the structure of this compound influence its role in a reaction?
A3: The molecule's dual nature is key. The long octyl chain is lipophilic and interacts well with organic substrates and solvents. The ethylene glycol head contains a polar ether linkage and a terminal hydroxyl group, which are hydrophilic and can interact with aqueous phases, polar reagents, and metal cations. This allows it to act as a bridge between two different environments, a fundamental principle in both PTC and solubilization.
Section 3: Troubleshooting Guide for Reaction Optimization
Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to troubleshooting common issues encountered when using this compound.
General Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing and resolving experimental issues.
Caption: A systematic workflow for troubleshooting common issues in chemical synthesis.
Problem 1: Low or No Product Yield in a Biphasic System
-
Potential Cause 1: Inefficient Phase Transfer. The reactants in the organic and aqueous phases are not interacting sufficiently. The intrinsic surfactant properties of this compound may not be adequate for the specific reaction.
-
Suggested Solution: Increase the efficiency of phase transfer by adding a dedicated phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt.[7] These catalysts are highly effective at shuttling anions from the aqueous phase into the organic phase where the reaction occurs.[8][11] Start with a catalytic amount (1-5 mol%).
-
-
Potential Cause 2: Insufficient Agitation. In a heterogeneous mixture, the interfacial surface area where the reaction occurs is critical.[11] Low stirring rates can severely limit the reaction.
-
Suggested Solution: Increase the stirring rate significantly to create a fine emulsion, maximizing the interfacial area between the phases. For lab-scale reactions, a vigorous stir rate (e.g., >700 RPM) with a magnetic stir bar is recommended. For larger scales, mechanical overhead stirring is essential.
-
-
Potential Cause 3: Catalyst Poisoning. Certain anions, particularly highly lipophilic ones like iodide or tosylate, can pair very strongly with the phase-transfer catalyst and "poison" it by preventing it from participating in the catalytic cycle.[8]
-
Suggested Solution: If your reaction involves such leaving groups, consider switching to a less lipophilic one (e.g., mesylate or bromide). Alternatively, a different type of catalyst that is less susceptible to poisoning may be required.
-
Problem 2: Difficulty in Product Purification and Work-up
-
Potential Cause 1: Persistent Emulsion Formation. The surfactant nature of this compound, while beneficial for the reaction, can cause stable emulsions during aqueous work-up, making phase separation difficult or impossible.
-
Suggested Solution: To break the emulsion, add a saturated aqueous solution of sodium chloride (brine).[13] The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic components out and promoting phase separation. Gentle swirling or centrifugation can also help.
-
-
Potential Cause 2: Co-elution during Chromatography. The polarity of this compound can be similar to that of the desired product, leading to overlapping peaks during column chromatography.
-
Suggested Solution: Optimize your solvent system for chromatography. Use TLC to screen a wide range of solvent polarities. A shallow gradient elution (a slow, gradual increase in the polar solvent) can often provide the resolution needed to separate compounds with similar polarities. If separation is still difficult, consider an alternative purification method like distillation (if boiling points are sufficiently different) or recrystallization.
-
Problem 3: Reaction Rate is Too Slow or Stalls
-
Potential Cause 1: Low Reaction Temperature. While higher temperatures can promote side reactions, some reactions have a significant activation energy and will not proceed at an appreciable rate at room temperature.[14]
-
Suggested Solution: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress by TLC or LC-MS. The high boiling point of this compound provides a wide operational window for temperature optimization.[3]
-
-
Potential Cause 2: Poor Nucleophile/Base Activation. In reactions where this compound is the nucleophile, it must be deprotonated to form the more reactive alkoxide. If the base used is not strong enough, the concentration of the active nucleophile will be too low.
-
Suggested Solution: Ensure the base is sufficiently strong to deprotonate the alcohol. For complete deprotonation, a strong base like sodium hydride (NaH) in an aprotic solvent is effective.[14] For PTC conditions, a concentrated aqueous solution of NaOH (e.g., 50% w/w) is often required to generate a sufficient concentration of the alkoxide at the interface.
-
Section 4: Experimental Protocols
The following protocol provides a detailed, step-by-step methodology for a common reaction type where this compound is used as a reactant under phase-transfer conditions.
Protocol: Synthesis of 1-(2-(Octyloxy)ethoxy)naphthalene via PTC
This protocol describes the O-alkylation of 1-naphthol with 2-chloro-N,N-diethylethanamine, where this compound is first functionalized to create the alkylating agent. This example showcases a multi-step synthesis where optimization principles are critical. The core reaction is a phase-transfer catalyzed etherification.
Caption: Workflow for the synthesis of 1-(2-(Octyloxy)ethoxy)naphthalene.
Materials:
-
This compound (1.0 equiv.)
-
Thionyl chloride (1.2 equiv.)
-
1-Naphthol (1.0 equiv.)
-
Sodium hydroxide (5.0 equiv., as a 50% w/w aqueous solution)
-
Tetrabutylammonium bromide (TBAB, 0.05 equiv.)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of the Alkylating Agent, 1-(2-chloroethoxy)octane
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Reaction: Slowly add thionyl chloride (1.2 equiv.) to the solution at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Cool the reaction to room temperature and carefully pour it over ice. Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1-(2-chloroethoxy)octane can be purified by vacuum distillation or used directly in the next step if sufficiently pure.
Step 2: Phase-Transfer Catalyzed Etherification
-
Setup: To a round-bottom flask equipped with an efficient condenser, mechanical stirrer, and thermometer, add 1-naphthol (1.0 equiv.), toluene, and the 50% NaOH solution (5.0 equiv.).
-
Catalyst Addition: Add the phase-transfer catalyst, TBAB (0.05 equiv.), to the biphasic mixture.
-
Reaction: Begin vigorous stirring (e.g., 800-1000 RPM) and heat the mixture to 80 °C. Add the 1-(2-chloroethoxy)octane (1.1 equiv.) synthesized in Step 1 dropwise over 30 minutes.
-
Monitoring: Maintain the temperature and vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the organic layer.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel. Separate the layers. If an emulsion forms, add brine to facilitate separation.
-
Extraction: Extract the aqueous layer with toluene (2x).
-
Purification: Combine all organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
Section 5: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82296, this compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. [Link]
-
Cheméo. (2023). Chemical Properties of Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- (CAS 112-50-5). [Link]
-
NIST. (2021). Ethanol, 2-(octyloxy)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
NIST. (2021). General Information for Ethanol, 2-(octyloxy)-. In NIST Chemistry WebBook. [Link]
-
U.S. Environmental Protection Agency. (2023). Substance Details for Ethanol, 2-(octyloxy)-. [Link]
-
PubChemLite. (2023). This compound (C10H22O2). [Link]
-
ResearchGate. (2023). Phase Transfer Catalysis. [Link]
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. [Link]
-
Majdecki, M., et al. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules, 27(8), 2416. [Link]
-
North, M., et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. ACS Sustainable Chemistry & Engineering, 10(49), 16295-16304. [Link]
-
Stark, C. M. (2010). Industrial Phase-Transfer Catalysis. Organic Process Research & Development, 14(1), 120-131. [Link]
-
The Royal Society of Chemistry. (2025). The Chemistry of 2-(Vinyloxy)ethanol: Synthesis, Reactions, and Emerging Applications. [Link]
-
Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
ResearchGate. (2018). Determination of the Kinetics of the Ethoxylation of Octanol in Homogeneous Phase. [Link]
-
The Royal Society of Chemistry. (2025). The Chemistry of 2-(Vinyloxy)ethanol: Synthesis, Reactions, and Emerging Applications. [Link]
-
Santacesaria, E., et al. (1996). Kinetics of ethoxylation and propoxylation of 1- and 2-octanol catalyzed by KOH. Industrial & Engineering Chemistry Research, 35(10), 3469-3478. [Link]
-
Buehler, E. A., & Mesbah, A. (2016). Kinetic Study of Acetone-Butanol-Ethanol Fermentation in Continuous Culture. PLOS ONE, 11(8), e0158243. [Link]
-
ResearchGate. (2025). Ethanol Oxidation: Kinetics of the α-Hydroxyethyl Radical + O2 Reaction. [Link]
-
Semantic Scholar. (2013). Alcohol ethoxylation kinetics: Proton transfer influence on product distribution in microchannels. [Link]
-
Wikipedia. (2023). Metal–organic framework. [Link]
-
The Organic Chemistry Tutor. (2021, February 24). Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis [Video]. YouTube. [Link]
-
Australian Government Department of Health. (2012). Ethanol, 2-(hexyloxy)-: Human health tier II assessment. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12361, 2-(Chloroethoxy)ethanol. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 10020-43-6 | this compound - Synblock [synblock.com]
- 4. Ethanol, 2-(octyloxy)- [webbook.nist.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. PubChemLite - this compound (C10H22O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. nbinno.com [nbinno.com]
- 10. youtube.com [youtube.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. phasetransfer.com [phasetransfer.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Peroxide Removal from 2-(Octyloxy)ethanol
Welcome to the technical support guide for handling and purifying 2-(octyloxy)ethanol. This document serves as a critical resource for researchers, scientists, and drug development professionals who utilize this ether-based solvent. Due to its molecular structure, this compound is prone to the formation of hazardous peroxide impurities through autoxidation.[1][2][3] These peroxides can not only interfere with chemical reactions but also pose a significant explosion risk, especially when concentrated.[4]
This guide provides a comprehensive, question-and-answer-based approach to safely detect, manage, and remove these impurities, ensuring the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs): Understanding the Peroxide Threat
Q1: Why does my this compound form peroxides?
A1: this compound, like many ethers, is susceptible to a process called autoxidation.[3] This is a free-radical chain reaction with atmospheric oxygen that is initiated or accelerated by factors like light, heat, or the presence of contaminants.[1][3][5] The hydrogen atoms on the carbons adjacent to the ether oxygen are particularly susceptible to abstraction, leading to the formation of hydroperoxides (R-O-O-H) and eventually more complex, dangerously unstable polymeric peroxides.[5] Proper storage in cool, dark, and tightly sealed containers is the first line of defense to slow this process.[1][6]
Q2: What are the specific dangers of peroxide impurities in my experiments?
A2: The primary danger is the risk of a violent explosion. Peroxides are characterized by a weak oxygen-oxygen single bond and are prone to violent decomposition when subjected to thermal or mechanical shock (e.g., heat, friction, or impact).[2][5][7] This hazard is magnified significantly during processes that concentrate the solvent, such as distillation or evaporation (e.g., using a rotary evaporator), because the peroxides are typically less volatile than the parent ether and become concentrated in the residue.[2][8][9] Even scraping a spatula on the threads of a cap on an old bottle can provide enough energy to detonate crystallized peroxides.
Q3: How can I detect peroxides in this compound, and when should I test?
A3: Regular testing is crucial for safety. You should always test for peroxides in the following situations:
-
Before any distillation, evaporation, or other concentration step.[1][9]
-
For previously opened containers, on a regular schedule (e.g., every 3-6 months).[1][2]
-
If the container has been stored for an extended period (e.g., over 12 months, even if unopened).
-
If you observe any visual anomalies like crystal formation or a viscous oily layer.[8][9]
The most convenient method for semi-quantitative analysis in a lab setting is using commercial peroxide test strips .[10][11][12]
Basic Protocol for Peroxide Test Strips:
-
Remove a single strip from the vial, avoiding contact with the test pad.[10][11]
-
Dip the test pad into the this compound for 1-2 seconds.[10][11]
-
Remove the strip and let the solvent evaporate.
-
Add one drop of deionized water to the test pad.[12]
-
After the recommended time (typically 10-15 seconds), compare the resulting color to the calibrated chart on the vial to determine the peroxide concentration in parts per million (ppm).[10][12]
Q4: What are the acceptable peroxide concentration limits for laboratory use?
A4: The acceptable level of peroxide contamination depends heavily on the intended application. The following table provides general safety guidelines.
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action | Citations |
| < 25 ppm | Low Hazard: Generally considered safe for most applications, including chromatography. However, caution should still be exercised if concentrating large volumes. | [8][13] |
| 25 - 100 ppm | Moderate Hazard: Unsafe for distillation or evaporation. The solvent should be purified to remove peroxides before use in any process involving heat or concentration. | [8] |
| > 100 ppm | High Hazard: The solvent is unsafe to handle. Do not attempt to open or move the container. Contact your institution's Environmental Health & Safety (EHS) office immediately for hazardous waste disposal. | [9] |
| Visible Crystals/Oily Layer | EXTREME HAZARD: Do not touch, move, or open the container. Crystalline peroxides are exceptionally shock-sensitive. Evacuate the immediate area and contact EHS or emergency personnel immediately. Treat the container as a potential bomb. | [4][8][9] |
Troubleshooting Guide: From Detection to Purification
This section provides a direct, problem-and-solution workflow for managing peroxide-contaminated this compound.
Problem: My peroxide test strips indicate a concentration of 50 ppm. What are my options?
Solution: A concentration of 50 ppm requires purification before the solvent can be safely used, especially for applications involving heat.[9] You have two primary, reliable methods for removal: passing the solvent through a column of activated alumina or washing it with an acidified ferrous sulfate solution.
The following diagram outlines the logical steps from initial assessment to final disposition of the solvent.
Caption: Decision workflow for handling potentially peroxidized solvent.
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Peroxide Removal Using Activated Alumina
This method is highly effective and avoids introducing aqueous waste into the solvent. It relies on the adsorption and decomposition of peroxides on the surface of basic activated alumina.[8][14]
Caption: Workflow for peroxide removal using activated alumina.
-
Column Preparation: Secure a glass chromatography column of appropriate size. Place a small plug of glass wool at the bottom. Fill the column with 80-mesh basic activated alumina (a column of 2x30 cm containing ~80g of alumina is sufficient for treating 100-400 mL of solvent).[14]
-
Solvent Purification: Gently pour the peroxide-containing this compound onto the top of the alumina bed and allow it to percolate through the column under gravity.
-
Collection: Collect the purified solvent in a clean, dry, amber glass bottle.
-
Verification: Test the collected solvent with a peroxide test strip to confirm that the peroxide concentration is now <3 ppm.[8] If peroxides are still detected, the alumina may be exhausted; pass the solvent through a fresh column.
-
Waste Disposal: The used alumina now contains concentrated peroxides and must be handled with care. Do not let it dry out .[13] To safely quench the peroxides, slowly pass a dilute acidic solution of ferrous sulfate through the column.[8][13][14] The resulting slurry can then be disposed of as hazardous waste according to your institution's guidelines.
Protocol 2: Peroxide Removal Using Acidified Ferrous Sulfate
This chemical reduction method definitively destroys peroxides. Ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺) while the peroxide is reduced to its corresponding harmless alcohol.[15][16]
Caption: Mechanism of peroxide destruction by ferrous ions.
-
Prepare Reagent: Prepare a fresh solution of acidified ferrous sulfate. A common formulation is made by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of deionized water, followed by the careful addition of 6 mL of concentrated sulfuric acid.[9]
-
Extraction: In a separatory funnel, vigorously shake the peroxide-containing this compound with the ferrous sulfate solution for several minutes. Use approximately 80-100 mL of the ferrous sulfate solution for every 100 mL of solvent.[17] Release pressure frequently.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the iron salts. Drain and discard the aqueous layer.
-
Washing: Wash the organic layer with deionized water to remove any residual acid or salts.
-
Drying: Dry the purified this compound over an appropriate drying agent (e.g., anhydrous magnesium sulfate), then filter.
-
Verification: Test the final product with a peroxide test strip to confirm complete removal of peroxides.
References
-
University of California, Riverside Environmental Health & Safety. (2021, February). Handling and Removing Peroxides. [Link]
-
The University of Edinburgh. Ethers - storage and the detection and removal of peroxides. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]
-
Dukes, J. A. (1951). The removal of peroxides from ether. (Technical Report). OSTI.GOV. [Link]
-
University of British Columbia. (2014, February 2). Guideline Handling and Removing Peroxides. [Link]
- Plesničar, B., et al. (1983). Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. The Journal of Organic Chemistry.
-
Wikipedia. Ether. [Link]
-
Sciencemadness Discussion Board. (2015, June 9). removing peroxides from thf with ferrous sulfate. [Link]
-
European Patent Office. (1982, September 22). Process for removing hydroperoxides and aldehydes from allyl-alkyl ether. [Link]
- Varga, C. (2010).
-
Chemistry Stack Exchange. (2018, September 13). Deperoxidation of ethers via alumina: what happens?[Link]
-
My Alfred University. Appendix J - Peroxide Forming Chemicals. [Link]
-
IHE Delft repository. Appendix C: Quenching of residual hydrogen peroxide with sodium sulphite (Na2SO3). [Link]
-
Reddit. (2021, February 1). How does NaHSO3 quench H2O2?[Link]
-
Industrial Test Systems, Inc. Hydrogen Peroxide H2O2 Test Strips, Low Level, 0-100 ppm. [Link]
-
ResearchGate. Removal of H2O2 by Na2SO3 reduction and removal of residual...[Link]
-
Ecolab. Peroxide 0-5000ppm Test Strips. [Link]
-
Hep Journals. Kinetics of hydrogen peroxide quenching following UV/H2O2 advanced oxidation by thiosulfate, bisulfite, and chlorine in drinking water treatment. [Link]
-
Boston University. Management and Safety of Peroxide Forming Chemicals. [Link]
-
CTL Scientific. Peroxide Test Paper. [Link]
-
Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. [Link]
-
Yale Environmental Health & Safety. PEROXIDE FORMING CHEMICALS. [Link]
-
University of California, San Diego. GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82296, this compound. [Link]
-
University of Florida. Peroxide Forming Chemicals. [Link]
-
University of California, Santa Cruz. (2017, July 14). Safe Handling of Peroxide-Formers (PFs). [Link]
-
The Ohio State University. Peroxide Formation. [Link]
-
Kwan, W. P., & Voelker, B. M. (2003). Decomposition of Hydrogen Peroxide and Organic Compounds in the Presence of Dissolved Iron and Ferrihydrite. Environmental Science & Technology, 37(6), 1150–1158. [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Andersen, V. S. (1948). On Hydrogen Peroxide Decomposition.
- Google Patents. US4908323A - Method for the determination of organic peroxides in organic solutions.
-
University of Texas at El Paso. Safe Handling of Peroxide Forming Chemicals. [Link]
-
ResearchGate. Analytical Methods for Determining the Peroxide Value of Trivalin-SF 2-(2-Ethoxyethoxy) Ethanol by Current USP/NF <401>. [Link]
-
HS Publishing. Analytical Methods for Determining the Peroxide Value of Trivalin-SF 2-(2-Ethoxyethoxy) Ethanol by Current USP/NF <401>. [Link]
-
Michel, A., & Zastrow, M. von. (2016). Possibilities and Challenges for Quantitative Optical Sensing of Hydrogen Peroxide. Chemosensors, 5(1), 2. [Link]
-
Chauhan, N., et al. (2018). Quantitative analysis of hydrogen peroxide with special emphasis on biosensors. Analytical Biochemistry. [Link]
Sources
- 1. bu.edu [bu.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. rmu.edu [rmu.edu]
- 7. utep.edu [utep.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. bartovation.com [bartovation.com]
- 11. Peroxide Test Strips 0-100 ppm - Hazmat Resource, Inc. [hazmatresource.com]
- 12. Peroxide Test Paper [ctlscientific.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. my.alfred.edu [my.alfred.edu]
- 15. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
- 16. Ether - Wikipedia [en.wikipedia.org]
- 17. Sciencemadness Discussion Board - removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Phase Separation in 2-(Octyloxy)ethanol Mixtures
Welcome to the technical support center for 2-(Octyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve phase separation issues encountered in their experiments. As a non-ionic surfactant, this compound is a valuable tool in creating stable emulsions and microemulsions, but its performance is highly sensitive to formulation and environmental factors. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and foundational scientific principles to empower you to overcome these challenges.
Part 1: Quick Troubleshooting Guide
This section addresses the most common questions regarding unexpected phase separation. Each answer provides immediate troubleshooting steps and links to more detailed explanations and protocols later in this guide.
Q1: My this compound mixture was clear initially but turned cloudy and separated upon heating. What is happening and how can I fix it?
A1: You are observing the Cloud Point (CP) phenomenon, a characteristic property of non-ionic surfactants like this compound.[1] Above the cloud point temperature, the surfactant's solubility in water decreases, leading to phase separation. This is primarily due to the dehydration of the hydrophilic ethylene oxide groups at elevated temperatures.[1]
-
Immediate Action:
-
Lower the Temperature: The simplest solution is to maintain your experimental temperature below the cloud point of your specific formulation.
-
Increase Surfactant Concentration (within limits): In some cases, increasing the surfactant concentration can slightly elevate the cloud point.
-
Introduce a Hydrophilic Co-surfactant: Adding a more water-soluble surfactant can increase the overall hydrophilicity of the micellar system and raise the cloud point.
-
-
For a detailed explanation of the mechanism, see the FAQ section.
-
To systematically determine the cloud point of your mixture, refer to Protocol 1: Cloud Point Determination.
Q2: I've added salts (e.g., NaCl, PBS) to my formulation, and now it separates, even at room temperature. Why?
A2: You are likely observing a "salting-out" effect. Electrolytes in the aqueous phase compete for water molecules, reducing the hydration of the surfactant's hydrophilic headgroups.[1][2] This makes the surfactant less soluble and significantly lowers its cloud point, potentially to below your working temperature.[1][2][3] The magnitude of this effect depends on the type and concentration of the salt; divalent and trivalent ions generally have a more pronounced effect than monovalent ions.[2][3]
-
Immediate Action:
-
Reduce Salt Concentration: If possible, lower the electrolyte concentration in your formulation to the minimum required for your application.
-
Switch to a Different Salt: Some salts have a less pronounced salting-out effect. Experiment with different electrolytes if your protocol allows.
-
Increase Surfactant Concentration: A higher concentration of this compound may be required to maintain stability in the presence of salts.
-
Add a Co-solvent: Small amounts of a polar solvent like ethanol can sometimes increase the stability of the system, although high concentrations can be disruptive.
-
-
See the Troubleshooting Flowchart below for a systematic approach.
Q3: My mixture separates into layers over time, even when stored at a constant temperature. What causes this delayed instability?
A3: This suggests a kinetic instability, likely due to one of the following reasons:
-
Sub-optimal Formulation Ratios: Your mixture of oil, water, and surfactant/co-surfactant may be near the edge of a stable microemulsion region. Minor fluctuations can push it into an unstable state.[4]
-
Ostwald Ripening: In emulsions, smaller droplets have higher solubility than larger ones. Over time, the dispersed phase from smaller droplets dissolves and redeposits onto larger droplets, leading to an overall increase in droplet size and eventual phase separation.[4]
-
Immediate Action:
-
Optimize Surfactant-to-Co-surfactant Ratio (Smix): The flexibility of the interfacial film is critical. A different Smix ratio (e.g., 1:2, 1:1, 2:1) might create a more robust barrier against Ostwald ripening.[4]
-
Construct a Pseudo-Ternary Phase Diagram: This is the most scientific approach to identify the ratios of components that result in a thermodynamically stable microemulsion. This will help you move your formulation away from the "borderline" unstable region.[5][6][7][8]
-
-
For a step-by-step guide, see Protocol 2: Constructing a Pseudo-Ternary Phase Diagram.
-
To characterize droplet size and stability, refer to Protocol 3: Droplet Size Analysis using Dynamic Light Scattering (DLS).
Part 2: In-Depth Troubleshooting and Scientific Principles
Troubleshooting Flowchart
This flowchart provides a logical sequence of steps to diagnose and resolve phase separation issues.
Caption: A logical workflow for troubleshooting phase separation.
Frequently Asked Questions (FAQs)
Q: What is this compound and what are its key properties?
A: this compound (CAS: 10020-43-6) is a non-ionic surfactant belonging to the alkyl ether ethoxylate family.[9][10] Its amphiphilic nature, with a hydrophobic octyl tail and a hydrophilic ethoxyethanol head, allows it to reduce interfacial tension between oil and water phases, making it an effective emulsifier.[9]
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O₂ | [9] |
| Molecular Weight | 174.28 g/mol | [9] |
| Predicted XlogP | 2.9 | [9][11] |
| Predicted HLB Value | ~12.5 | Estimated |
Note: The HLB (Hydrophilic-Lipophilic Balance) value is estimated based on the Griffin's method (HLB = E/5, where E is the weight percentage of the ethylene oxide group). This value suggests it is a good oil-in-water (o/w) emulsifier.[12]
Q: What is the underlying mechanism of the Cloud Point phenomenon?
A: The solubility of ethoxylated non-ionic surfactants in water is primarily due to hydrogen bonding between the oxygen atoms of the ethylene oxide (EO) chains and water molecules. As the temperature increases, the kinetic energy of the molecules rises, disrupting these hydrogen bonds. This leads to the dehydration of the hydrophilic portion of the surfactant.[1] Consequently, the attractive forces between the hydrophobic surfactant tails become dominant, causing the micelles to aggregate and separate from the aqueous phase as a distinct, surfactant-rich layer.[1]
Caption: Mechanism of temperature-induced phase separation.
Q: How does pH affect the stability of this compound mixtures?
A: As a non-ionic surfactant, this compound itself is generally stable across a wide pH range (typically 4-9).[4] However, pH becomes a critical factor if other components in your formulation are ionizable (e.g., an acidic or basic active pharmaceutical ingredient (API), a buffer salt, or a co-surfactant). A change in pH can alter the charge and solubility of these other components, which in turn disrupts the overall hydrophilic-lipophilic balance of the system and can induce phase separation.[13] Always ensure the pH of your aqueous phase is compatible with all components in your mixture.
Part 3: Experimental Protocols
These detailed protocols provide step-by-step methodologies for key experiments to characterize and optimize your this compound formulations.
Protocol 1: Cloud Point Determination (Visual Method)
Objective: To determine the temperature at which a this compound solution becomes turbid upon heating.
Materials:
-
This compound
-
Deionized water (or your specific aqueous phase)
-
Sealed glass test tubes
-
Water bath with a thermometer and temperature controller
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a solution of known concentration (e.g., 1% w/v) of this compound in the desired aqueous phase.
-
Place 5-10 mL of the solution into a sealed glass test tube with a small magnetic stir bar.
-
Place the test tube in the water bath at a temperature well below the expected cloud point (e.g., 25°C).
-
Begin stirring the solution at a moderate speed.
-
Increase the temperature of the water bath slowly, at a rate of approximately 1°C per minute.
-
Continuously observe the solution against a dark background.
-
The Cloud Point is the temperature at which the solution first shows signs of turbidity. Record this temperature.
-
To confirm, slowly cool the solution. The temperature at which the turbidity disappears should be close to the recorded cloud point.
-
Repeat the measurement at least three times and report the average value.
Protocol 2: Constructing a Pseudo-Ternary Phase Diagram
Objective: To identify the concentration ranges of oil, aqueous phase, and surfactant/co-surfactant (Smix) that form stable microemulsions.
Materials:
-
Oil phase (your specific oil)
-
Aqueous phase (e.g., water, buffer)
-
This compound (surfactant)
-
A suitable co-surfactant (e.g., ethanol, propylene glycol)
-
Glass vials or beakers
-
Magnetic stirrer
Procedure:
-
Prepare Surfactant/Co-surfactant Mixtures (Smix): Prepare several mixtures of this compound and the co-surfactant at different weight ratios (e.g., 1:2, 1:1, 2:1, 3:1).
-
Titration: For a fixed Smix ratio: a. Prepare multiple mixtures of the oil phase and the Smix in different weight ratios (e.g., 1:9, 2:8, ... , 9:1) in separate glass vials. b. Slowly titrate each oil/Smix mixture with the aqueous phase, drop by drop, under constant stirring. c. After each addition, allow the system to equilibrate. Observe the mixture for clarity and homogeneity. d. The endpoint of the titration is the point where the mixture turns from clear and transparent to turbid or shows phase separation.[5] e. Record the weight of oil, Smix, and aqueous phase used at each endpoint.
-
Data Plotting: a. Calculate the weight percentage of oil, aqueous phase, and Smix for each endpoint. b. Plot these points on a ternary graph paper or using appropriate software. c. The area enclosed by these points represents the stable microemulsion region for that specific Smix ratio.[5][6][7]
-
Repeat for all Smix Ratios: Repeat the entire process for each prepared Smix ratio to determine which provides the largest stable microemulsion area.[4]
Protocol 3: Droplet Size Analysis using Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of droplets in an emulsion or microemulsion, which is a key indicator of stability.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Filtered, deionized water for dilution
-
Clean, dust-free cuvettes
-
Your prepared emulsion/microemulsion sample
Procedure:
-
Instrument Preparation: Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions.
-
Sample Preparation: a. Microemulsions are often concentrated and can cause multiple scattering effects. Dilute the sample significantly with filtered deionized water (a starting dilution of 1:100 is common).[4] The goal is a nearly transparent sample with enough scattering for a stable signal. b. Filter the diluted sample through a sub-micron filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Sample Loading: Pipette the diluted, filtered sample into a clean cuvette, ensuring no air bubbles are present. Cap the cuvette.
-
Measurement: Place the cuvette in the DLS instrument and perform the measurement as per the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity and use this to calculate the hydrodynamic diameter of the droplets and the Polydispersity Index (PDI).
-
Data Analysis:
-
Mean Droplet Size: For microemulsions, droplet sizes are typically below 100 nm.
-
Polydispersity Index (PDI): A PDI value below 0.3 indicates a narrow, monomodal size distribution, which is generally desirable for stability.
-
Stability Monitoring: Measure the droplet size and PDI over time (e.g., 1 hour, 24 hours, 1 week) to monitor for signs of instability like Ostwald ripening (a gradual increase in mean droplet size).[4]
-
References
- Bai, G., et al. (2007). Influence of sodium chloride on the cloud point of polyethoxylate surfactants and estimation of Flory-Huggins model parameters. Journal of Dispersion Science and Technology.
- BenchChem. (2025).
- Delgado, A. G., et al. (2012). Effect of Additives on the Cloud Point of the Octylphenol Ethoxylate (30EO) Nonionic Surfactant. Journal of Surfactants and Detergents.
- Fischer, I., & Franzreb, M. (2015). Influence of sodium chloride on the cloud point of polyethoxylate surfactants. Revista Facultad de Ingeniería Universidad de Antioquia.
- Berkman, M., & Güleç, K. (2020). Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. DergiPark.
- Berkman, M., & Güleç, K. (2021). Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. Istanbul University Press.
- ResearchGate. (n.d.). Cloud point and surface properties of the ethoxylated and... | Download Table.
- Impactfactor. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Encyclopedia.pub. (n.d.).
- BenchChem. (2025). Pseudo ternary phase diagram: Significance and symbolism. BenchChem.
- ACS Publications. (2023). Determining Phase Separation Dynamics with an Automated Image Processing Algorithm.
- ResearchGate. (n.d.). The pseudoternary-phase diagrams of microemulsion formulations (M1, M2,... - ResearchGate.
- ACS Publications. (2023). Determining Phase Separation Dynamics with an Automated Image Processing Algorithm.
- Anton Paar Wiki. (n.d.).
- ResearchGate. (n.d.). Orchid Academia Siraha - Vol. 1, Issue 1, Dec. 2022: 91-102.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ACS Publications. (1994). Prediction of Critical Micelle Concentration Using a Quantitative Structure-Property Relationship Approach. 1. Nonionic Surfactants. Analytical Chemistry.
- ScienceDirect. (n.d.). 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh. ScienceDirect.
- Asian Journal of Chemistry. (n.d.). asian journal of chemistry. Asian Journal of Chemistry.
- Wiley Online Library. (n.d.). (PDF) Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Wiley Online Library.
- Universidad de Granada. (2023).
- PubChemLite. (n.d.). This compound (C10H22O2). PubChemLite.
- ResearchGate. (2020). (PDF) Effect of Temperature and Alcohol on the Determination of Critical Micelle Concentration of Non- Ionic Surfactants in Magnetic Water.
- Cheméo. (n.d.). Ethanol, 2-(octyloxy)-. Cheméo.
- ResearchGate. (n.d.). Cloud points as function of wt% ethanol for the UCST transitions of the... | Download Scientific Diagram.
- Tristar Intermediates. (2025). 5 Common Phenoxy Ethanol Mistakes to Avoid.
- HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values.
- ResearchGate. (n.d.). Cloud points as function of wt% ethanol for the LCST transitions of... | Download Scientific Diagram.
- U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(octyloxy)- - Substance Details - SRS. EPA.
- ResearchGate. (n.d.). Cloud point and gel point vs. ethanol and NaCl concentration plots for 25% aqueous copolymer solutions.
- European Medicines Agency. (2025). Quality of medicines questions and answers: Part 2. EMA.
- National Center for Biotechnology Information. (n.d.). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. PubMed Central.
- ResearchGate. (n.d.). Relative Effects of Alcohol and pH on Betacyanin Stability in Aqueous Djulis Extracts and Their Color Qualities after Organic Acid Addition | Request PDF.
- ResearchGate. (n.d.). Effects of Ethanol on the Stability of Pigment Colloidal Dispersion.
- Wikipedia. (n.d.). Metal–organic framework. Wikipedia.
- ResearchGate. (n.d.). Studies of Mixing Properties of Binary Systems of 2-Butoxy Ethanol with Amines at 298.15, 303.15, and 308.15 K | Request PDF.
Sources
- 1. nupeg.ufrn.br [nupeg.ufrn.br]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. impactfactor.org [impactfactor.org]
- 8. Pseudo ternary phase diagram: Significance and symbolism [wisdomlib.org]
- 9. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. PubChemLite - this compound (C10H22O2) [pubchemlite.lcsb.uni.lu]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. 5 Common Phenoxy Ethanol Mistakes to Avoid | Buy Quality Phenoxy Ethanol [tristarintermediates.org]
Technical Support Center: Enhancing Compound Solubility in 2-(Octyloxy)ethanol
Welcome to the technical support center for 2-(Octyloxy)ethanol applications. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of compound solubilization in this versatile solvent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can optimize your formulation strategies.
Understanding this compound: A Primer for Formulation Scientists
This compound, also known as ethylene glycol mono-n-octyl ether, is a glycol ether with a unique amphiphilic molecular structure.[1][2] It possesses a hydrophilic ethylene glycol head and a hydrophobic octyl tail, granting it utility as a solvent, surfactant, and emulsifier.[3][4] This dual nature allows it to dissolve a wide range of compounds, from non-polar to moderately polar molecules. However, achieving the desired concentration for your specific compound of interest can sometimes be challenging. This guide will walk you through systematic approaches to enhance solubility.
FAQs: Quick Solutions to Common Solubility Challenges
Q1: My compound has very low solubility in pure this compound. What is the first step I should take?
A1: The initial and often most effective strategy is to employ a co-solvent system.[5] this compound is miscible with a variety of organic solvents. By blending it with a co-solvent that has a high affinity for your compound, you can significantly alter the polarity of the solvent system to improve solubility.[6]
Q2: What are some common and effective co-solvents to use with this compound?
A2: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are excellent starting points.[5][7] Ethanol can disrupt the hydrogen bonding network of the solvent, which can enhance the solubility of non-polar or hydrophobic drugs.[8] Propylene glycol and PEGs are also effective and are commonly used in pharmaceutical formulations.[9] A 50:50 mixture of ethanol and propylene glycol has been noted for its high solubility of many compounds and lower viscosity compared to pure propylene glycol.[10]
Q3: Can temperature be used to improve the solubility of my compound in this compound?
A3: Yes, for most solid solutes, increasing the temperature will increase solubility. This is because higher temperatures provide more kinetic energy to the solvent molecules, enabling them to more effectively overcome the intermolecular forces within the solid compound.[11][12] However, it's crucial to assess the thermal stability of your compound, as some may degrade at elevated temperatures.[13] It is also worth noting that some glycol ethers can exhibit inverse solubility in water at higher temperatures, though this is less common for organic solutes.[14]
Q4: My compound is an acidic or basic molecule. Can pH adjustment be used to improve its solubility in this compound?
A4: While pH is a critical factor for solubility in aqueous systems, its effect in a predominantly organic solvent like this compound is less direct.[15] However, if your formulation contains a small amount of water, or if you are working with a salt form of your drug, adjusting the apparent pH can influence solubility. For acidic compounds, creating a more basic microenvironment can increase solubility, while a more acidic environment can benefit basic compounds.[6] This can sometimes be achieved by using acidic or basic excipients. It's important to note that using non-aqueous solvents can sometimes allow for achieving higher apparent pH values than in pure water.[8]
Q5: I'm observing precipitation when I add my this compound stock solution to an aqueous buffer. How can I prevent this?
A5: This is a common issue when a drug is highly soluble in an organic solvent but poorly soluble in water. The uncontrolled precipitation upon dilution can be mitigated by using surfactants to create a microemulsion or a self-micro-emulsifying drug delivery system (SMEDDS).[16] These systems form stable, small droplets containing the solubilized drug when diluted with an aqueous phase.[16]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
When faced with a solubility challenge, a systematic, step-by-step approach is crucial for efficient problem-solving. This guide provides a logical workflow to enhance the solubility of your compound in this compound.
}
Caption: Experimental workflow for improving compound solubility.Step 1: Initial Assessment and Baseline Solubility
Before attempting to enhance solubility, it is essential to establish a baseline.
Protocol: Baseline Solubility Determination
-
Prepare a saturated solution of your compound in pure this compound at a controlled temperature (e.g., 25 °C).
-
Equilibrate the solution for a sufficient time (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Step 2: Co-solvent Screening
As mentioned in the FAQs, co-solvents are a powerful tool. A screening study with a small set of co-solvents can quickly identify promising candidates.
Protocol: Co-solvent Screening
-
Select a range of co-solvents with varying polarities (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of binary solvent systems with this compound at different ratios (e.g., 90:10, 75:25, 50:50).
-
Determine the solubility of your compound in each co-solvent mixture using the baseline solubility protocol.
-
Plot the solubility of your compound as a function of the co-solvent percentage to identify the optimal blend.
Data Presentation: Co-solvent Effects on Solubility
| Co-solvent | Ratio (this compound:Co-solvent) | Solubility (mg/mL) | Fold Increase |
| None | 100:0 | Baseline Value | 1.0 |
| Ethanol | 75:25 | Experimental Value | Calculated Value |
| Ethanol | 50:50 | Experimental Value | Calculated Value |
| Propylene Glycol | 75:25 | Experimental Value | Calculated Value |
| Propylene Glycol | 50:50 | Experimental Value | Calculated Value |
| PEG 400 | 75:25 | Experimental Value | Calculated Value |
| PEG 400 | 50:50 | Experimental Value | Calculated Value |
Step 3: Leveraging Surfactants for Micellar Solubilization
If co-solvents alone are insufficient, or if you are formulating for an aqueous dilution, surfactants can be employed to create micelles that encapsulate and solubilize your compound.[1][17]
Protocol: Surfactant Screening
-
Select a range of non-ionic surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values. Polysorbates (e.g., Tween 80) and sorbitan esters are common choices.[18]
-
Prepare solutions of the surfactant in your chosen this compound or co-solvent system at concentrations above the critical micelle concentration (CMC).
-
Determine the solubility of your compound in these surfactant-containing systems.
}
Caption: Diagram of micellar solubilization of a drug molecule.Step 4: Theoretical Prediction with Hansen Solubility Parameters (HSP)
For a more predictive approach, Hansen Solubility Parameters (HSP) can be a valuable tool. HSP theory posits that "like dissolves like" by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4][19] A solvent will dissolve a solute if their HSP values are similar.
The distance (Ra) between the HSP of the solvent and the solute in the 3D Hansen space can be calculated. If this distance is less than the interaction radius (R0) of the solute, dissolution is likely.[4] The Relative Energy Difference (RED) number, where RED = Ra/R0, provides a simple metric: RED < 1 indicates likely solubility.[4]
Hansen Solubility Parameters of Common Solvents (MPa^0.5)
| Solvent | δD | δP | δH |
| This compound | 16.0 (Estimated) | 6.0 (Estimated) | 10.0 (Estimated) |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Propylene Glycol | 16.8 | 9.4 | 21.3 |
| Water | 15.5 | 16.0 | 42.3 |
Note: The HSP values for this compound are estimated based on its chemical structure and related compounds. Experimental determination is recommended for precise formulation development.
By calculating or looking up the HSP of your compound, you can strategically select co-solvents that will move the HSP of the solvent blend closer to that of your compound, thereby increasing the likelihood of dissolution.[20]
Advanced Troubleshooting
For particularly challenging compounds, more advanced techniques may be necessary:
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[5] However, this does not change the equilibrium solubility.[5]
-
Chemical Modification: Creating a salt form or a prodrug of your compound can significantly alter its solubility profile.[21]
-
Solid Dispersions: Dispersing the compound in a solid matrix at a molecular level can create an amorphous system with enhanced solubility.[1]
By systematically applying these principles and protocols, you can overcome solubility challenges and successfully formulate your compounds in this compound.
References
- Parhi, R., & Suresh, P. (2012). Solubility enhancement of Cox-2 inhibitors using various solvent systems. Acta Poloniae Pharmaceutica, 69(3), 579-586.
- Shayan, M., & Acree, Jr., W. E. (2019). The Effects of pH on Solubility. Chemistry LibreTexts.
- Patel, V., & Lalwani, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149.
- Shekaari, H., Zarei, H., & Ghazvini, M. (2020). Significant Increase in the Solubility of Celecoxib in Presence of Some Deep Eutectic Solvents as Novel Sustainable Solvents. Pharmaceutical Sciences, 26(4), 423-433.
- Hussain, A., et al. (2020). Solubility Improvement of Progesterone from Solid Dispersions Prepared by Solvent Evaporation and Co-milling. Pharmaceutics, 12(2), 103.
- Fulford, M., Slonek, J. E., & Groves, M. (1986). A Note on the Solubility of Progesterone in Aqueous Polyethylene Glycol 400. Drug Development and Industrial Pharmacy, 12(8-9), 1339-1343.
- Chemistry LibreTexts. (2023).
- Amplification of Aqueous Solubility of Progesterone Using Melt-Granul
- Afrose, A., et al. (2018). TAILORING OF SOLUBILITY OF IBUPROFEN IN THE PRESENCE OF HYDROPHILIC EXCIPIENTS IN WATER-ETHANOL MIXTURES BY CRYSTALLIZATION METHOD.
- Justino, C. I. L., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6215.
- Lachenmeier, D. W. (2008). Safety evaluation of topical applications of ethanol on the skin and inside the oral cavity. Journal of Occupational Medicine and Toxicology, 3(1), 26.
- Sanchez-Lengeling, B., et al. (2019). A Bayesian approach to predict solubility parameters. ChemRxiv.
- Cayman Chemical. (n.d.).
- Cayman Chemical. (2024).
- Rashid, M. A., et al. (2018).
- Patel, D., & Desai, M. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Yasmainea, H. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
- Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 2 - Applications.
- Cayman Chemical. (2022). (±)
-
Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. [Link]
- Syed, H. K., & Peh, K. K. (2014). CO-SURFACTANTS AND WATER SYSTEM BY TERNARY PHASE DIAGRAM. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 17-21.
- Justino, C. I. L., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
- Aqueous solvent for corticosteroids. (2004).
- Ray-Hellet, B., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 18375-18385.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Geroski, D., et al. (2016). Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids. Journal of Ocular Pharmacology and Therapeutics, 32(4), 214-222.
- Testing the solubility of a NSAID (Ibuprofen) in an ionic liquid. (n.d.). Institute For Research In Schools.
- Butrón, E., et al. (2023). Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin. Pharmaceutics, 15(3), 856.
- Salager, J. L., et al. (2001). Hypothetical typical water-surfactant phase diagram.
- Patel, V., & Lalwani, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149.
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(octyloxy)- - Substance Details. [Link]
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Acree, Jr., W. E. (2014). IUPAC-NIST Solubility Data Series. 102. Solubility of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Neat Organic Solvents and Organic Solvent Mixtures.
- Use of 50:50 ethanol:propylene glycol mixture for I.V. injections in mice? (2020).
- Parchem. (n.d.). Ethanol, 2-(Octyloxy)- (Cas 10020-43-6).
- Siemenska, L., Ferguson, M. L., & Zerda, T. W. (1997). Solubility of steroids (in g per liter) in ethanol, ethanol-water...
- Al-Ghamdi, S., & El-Sayed, A. M. (2006). Solubility of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Aqueous Solutions of Nonionic Surfactants.
- Parhi, R., & Suresh, P. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. SciSpace.
- Salager, J. L., et al. (2017). Phase behavior of a surfactant-alcohol-water-oil system at a constant...
- Lachenmeier, D. W. (2023). Influence of Ethanol as a Preservative in Topical Formulation on the Dermal Penetration Efficacy of Active Compounds in Healthy and Barrier-Disrupted Skin. MDPI.
- Abbott, S. (2016). Surfactant Phase Diagrams. YouTube.
- Winter, J. D. (n.d.).
- Lachenmeier, D. W. (2008). Safety evaluation of topical applications of ethanol on the skin and inside the oral cavity. Journal of Occupational Medicine and Toxicology, 3(1), 26.
- The topical/transdermal (TT) delivery route for drug administration has many advantages over other pathways including avoiding the hepatic first pass effect, continuous drug delivery, fewer side effects and improved patient compliance. (2018). Research Journal of Pharmacy and Technology.
- Rathod, D., Deshmukh, A., & Mahale, A. (2025). Film-Forming Sprays for Topical Drug Delivery: A Review of Current Developments and Future Perspectives. International Journal of Pharmaceutical Sciences.
Sources
- 1. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Influence of ethanol on the solubility, ionization and permeation characteristics of ibuprofen in silicone and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H22O2) [pubchemlite.lcsb.uni.lu]
- 6. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. A Note on the Solubility of Progesterone in Aqueous Polyethylene Glycol 400 | Semantic Scholar [semanticscholar.org]
- 10. Hansen solubility parameters [web.tecnico.ulisboa.pt]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Hansen solubility parameters [stenutz.eu]
- 19. researchgate.net [researchgate.net]
- 20. paint.org [paint.org]
- 21. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]
degradation pathways of 2-(Octyloxy)ethanol and prevention
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(Octyloxy)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers to common questions regarding the stability, degradation, and proper handling of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: Understanding this compound and Its Stability
Q1: What is this compound and what are its common applications?
This compound (CAS No. 10020-43-6) is a high-boiling point, colorless liquid belonging to the glycol ether family.[1][2] Its chemical structure, featuring both a hydrophilic ethylene glycol moiety and a hydrophobic octyl chain, makes it an excellent solvent and surfactant.[3] This amphiphilic nature allows it to dissolve a wide range of substances and act as a coupling agent between aqueous and organic phases.[3]
Common applications in research and industry include:
-
Solvent: Used in formulations for coatings, inks, resins, and cleaners.[1][4]
-
Stabilizer & Emulsifier: Helps to maintain the stability of emulsions and personal care products like lotions and sunscreens.[1][3][4]
-
Chemical Intermediate: Serves as a starting material for the synthesis of other molecules.[4]
-
Petroleum Industry: Utilized in fracturing fluids and as a drilling stabilizer due to its surfactant properties.[5]
Q2: I suspect my sample of this compound has degraded. What are the common visual and preliminary indicators?
Degradation of this compound can manifest in several ways. While analytical confirmation is essential, initial signs can alert you to a potential issue:
-
Discoloration: A pure sample should be a clear, colorless liquid. The appearance of a yellow or brownish tint can indicate the formation of degradation products.
-
Formation of Precipitates: The presence of solid material in a previously clear liquid suggests that less soluble byproducts have formed.
-
Change in Odor: While this compound has a mild, ether-like odor, the development of sharp, acidic, or acrid smells may signal oxidative degradation.[5]
-
pH Shift in Aqueous Solutions: The formation of acidic byproducts, such as carboxylic acids from oxidation, will lower the pH of any aqueous solutions prepared with the compound.[6]
-
Inconsistent Experimental Results: Unexplained variability or a sudden loss of efficacy in your experiments is often a primary indicator that the integrity of your starting material has been compromised.
If you observe any of these signs, it is crucial to perform an analytical assessment of the material's purity before further use.
Section 2: A Deep Dive into Degradation Pathways
The stability of this compound is primarily challenged by oxidative, thermal, and biological degradation pathways. Understanding these mechanisms is key to preventing them.
Q3: What is the most common chemical degradation pathway for this compound in a laboratory setting?
The most prevalent chemical degradation route is auto-oxidation , particularly through the formation of peroxides.[7] This process is common to ethers and can be initiated by exposure to atmospheric oxygen, light, and trace metal impurities.[7][8]
The mechanism proceeds via a free-radical chain reaction:
-
Initiation: An initiator (like light or heat) abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming a carbon-centered radical.
-
Propagation: This radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical then abstracts a hydrogen from another this compound molecule, forming a hydroperoxide and a new carbon-centered radical, continuing the chain.
-
Termination/Decomposition: The resulting hydroperoxides are unstable and can decompose, especially when heated, to form a variety of degradation products, including aldehydes, ketones, and carboxylic acids.[7] This can lead to violent, explosive reactions if the peroxides are allowed to concentrate.[7]
Caption: Auto-oxidation pathway of this compound.
Q4: How does thermal degradation affect this compound?
Thermal degradation occurs when the molecule is subjected to high temperatures, leading to the cleavage of its chemical bonds. While this compound has a relatively high boiling point, prolonged exposure to elevated temperatures, even below boiling, can initiate decomposition.[9]
Studies on analogous glycol ethers show that the weakest bonds are typically the C-O and C-C bonds.[9] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[7] Key thermal degradation pathways can include:
-
C-O Bond Scission: Cleavage of the ether linkage, potentially forming octanol and ethylene glycol fragments.
-
C-C Bond Scission: Fragmentation of the alkyl or ethylene glycol chain.
-
Dehydration: Elimination of a water molecule, which is a common pathway for alcohols at high temperatures.[10]
Q5: Is this compound susceptible to biodegradation?
Yes, as an alcohol ethoxylate, this compound is susceptible to biodegradation by various microorganisms found in the environment.[11][12] This is a critical consideration for environmental fate but can also be a source of contamination in aqueous stock solutions or experimental media that are not sterile.
Research on similar alcohol ethoxylates has identified two primary aerobic biodegradation pathways:[13][14][15]
-
Central Fission: The ether bond is cleaved, breaking the molecule into a fatty alcohol (n-octanol) and a polyethylene glycol (PEG) moiety.[14]
-
Omega (ω)-Oxidation: The terminal carbon of the alkyl chain or the ethoxylate chain is oxidized. For the ethoxylate chain, this involves oxidation of the terminal alcohol to a carboxylic acid, followed by a stepwise shortening of the ethoxylate chain.[13][14]
Caption: Primary aerobic biodegradation pathways for alcohol ethoxylates.
Section 3: Prevention and Mitigation Strategies
Proactive measures are the most effective way to maintain the integrity of this compound.
Q6: What are the definitive best practices for storing this compound to prevent degradation?
Proper storage is the first line of defense. Based on safety data sheets and chemical compatibility principles, the following conditions are mandatory:[7][16]
-
Container: Store in a tightly sealed, airtight container to prevent exposure to atmospheric oxygen and moisture.[17] The headspace should be minimized or purged with an inert gas like argon or nitrogen.
-
Temperature: Keep in a cool, dry, and well-ventilated place. Refrigeration (2-8°C) is often recommended for long-term storage, but consult the manufacturer's specific guidelines. Avoid freezing.
-
Light: Protect from light by using amber glass bottles or storing in a dark cabinet. Light can initiate and accelerate oxidative degradation.[7]
-
Inert Atmosphere: For high-purity applications or long-term storage, blanketing the compound with an inert gas (argon or nitrogen) is the best practice to displace oxygen.[16]
-
Material Compatibility: Use containers made of glass or high-density polyethylene (HDPE). Avoid reactive metals like copper, aluminum, or galvanized steel.[6]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Tightly sealed container, inert gas (Ar, N₂) blanket | Prevents contact with oxygen, minimizing auto-oxidation.[7][16] |
| Temperature | Cool, dry, well-ventilated area (e.g., 2-8°C) | Reduces the rate of thermal degradation and peroxide formation. |
| Light | Store in amber vials or in the dark | Prevents photo-initiation of free-radical oxidation.[7] |
| Container | Glass or HDPE | Ensures no reaction between the container and the compound.[6] |
Q7: Are there any chemical stabilizers I can add to my this compound sample?
Yes, for applications where the presence of a stabilizer does not interfere with the experimental outcome, adding an antioxidant can significantly inhibit oxidative degradation. The most common stabilizers for ethers are radical scavengers.
-
Butylated Hydroxytoluene (BHT): Often added by manufacturers at concentrations of 50-250 ppm. BHT is a phenolic antioxidant that effectively terminates the free-radical chain reactions responsible for peroxide formation.
-
Alpha-tocopherol (Vitamin E): Another effective antioxidant that can prevent oxidative degradation.[18]
Important: Always verify if the presence of a stabilizer is acceptable for your specific application. If you require a stabilizer-free grade, you must adhere strictly to inert atmosphere handling and storage procedures.
Section 4: Troubleshooting and Analysis
When you suspect degradation, a systematic approach to troubleshooting and analysis is required.
Q8: My experiment is failing, and I suspect reagent degradation. How can I systematically troubleshoot this issue?
If you suspect this compound degradation is the root cause of experimental failure, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected reagent degradation.
Q9: How can I definitively test my sample for the presence of degradation products?
Visual inspection is not enough. A quantitative, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique.[19]
A reversed-phase HPLC (RP-HPLC) method can separate the non-polar parent compound from more polar degradation products like carboxylic acids. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying volatile and semi-volatile degradation products.[20]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to intentionally stress this compound under various conditions to understand its degradation profile and to develop a stability-indicating analytical method.[6]
Objective: To generate potential degradation products for analytical method validation.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Heating block or oven set to 60°C
-
Amber HPLC vials
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place a vial of the stock solution in an oven at 60°C for 48 hours.
-
Withdraw a sample and dilute for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method (see Protocol 2). The goal is to see a decrease in the parent peak and the appearance of new peaks corresponding to degradation products.
Protocol 2: General RP-HPLC Method for Purity Analysis
Objective: To assess the purity of a this compound sample and detect degradation products.
Instrumentation & Columns:
-
HPLC system with UV or Mass Spectrometry (MS) detector.
-
C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (as there is no strong chromophore) or ideally, an MS detector for universal detection and identification.[21][22]
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 0.5 mg/mL) in the mobile phase (50:50 Water:Acetonitrile).
-
Injection: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Analysis: Integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks. The appearance of significant secondary peaks not present in a reference standard indicates degradation.
Section 5: Frequently Asked Questions (FAQs)
Q10: Can I use a bottle of this compound that was opened a year ago? It is strongly discouraged. Given its susceptibility to peroxide formation, an old, opened bottle has a high risk of containing significant levels of degradation products.[7] For critical applications, always use a fresh sample from an unopened container or a sample that has been rigorously stored under an inert atmosphere and recently tested for purity.
Q11: How do I safely dispose of degraded this compound? Degraded this compound, especially if it is suspected to contain peroxides, must be handled as hazardous waste. Do not mix it with other waste solvents. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures. They are equipped to handle potentially explosive peroxidized materials.[7]
Q12: Does the "grade" of this compound (e.g., technical vs. analytical) affect its stability? Yes. Higher purity grades (analytical, HPLC grade) generally contain fewer impurities, such as trace metals, that can catalyze degradation reactions. However, they may also be sold "stabilizer-free," making them more susceptible to auto-oxidation if not handled with extreme care under an inert atmosphere. Technical grades may be more robust for some applications due to the likely presence of manufacturing-related inhibitors but are not suitable for high-purity research.
References
- US4792582A - Polyethylene glycol ether foam inhibitors, emulsifiers, and stabilizers for polymers - Google P
- Safety Data Sheet for a rel
- SAFETY DATA SHEET - Sigma-Aldrich for a rel
- GLYCOL ETHERS | -
- Glycol Ethers: What are they and what are their uses? - Ecolink, Inc. (URL: )
- The Many Uses of Glycol Ethers in Industrial and Household Applic
- 2 - SAFETY DATA SHEET for a rel
- Glycol Ether EB Solvent (Ethylene Glycol Monobutyl Ether) - CORECHEM Inc. (URL: )
- This compound | C10H22O2 | CID 82296 - PubChem - NIH. (URL: )
- Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classific
- 2-(HEXYLOXY)
-
Proposed degradation pathways of 2-(2-ethoxyethoxy)ethanol initiated by H - ResearchGate. (URL: [Link])
- ethanol degradation II | P
- Prevention of ethanol-induced changes in reactive oxygen parameters by alpha-tocopherol. (URL: )
-
Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions - PubMed. (URL: [Link])
- analytical methods for 2-butoxyethanol. (URL: )
- This compound (C10H22O2) - PubChemLite. (URL: )
-
Ethanol, 2-(octyloxy)- - NIST Chemistry WebBook. (URL: [Link])
-
Metal–organic framework - Wikipedia (Mentions oxidative degradation of porphyrins). (URL: [Link])
-
Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PMC. (URL: [Link])
-
Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives - ScienceOpen. (URL: [Link])
-
Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples - EPA. (URL: [Link])
-
Rapid liquid chromatography-tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples - PubMed. (URL: [Link])
-
Ethanol, 2-(octyloxy)- - Substance Details - SRS | US EPA. (URL: [Link])
- Ethanol Degradation | P
-
Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions | Request PDF - ResearchGate. (URL: [Link])
- Isolation and characterization of 2-butoxyethanol degrading bacterial strains (full text). (URL: )
-
Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC - NIH. (URL: [Link])
-
2-[2-(2-undecoxyethoxy]ethoxy]ethanol fragments spectra and the fragment of the molecule corresponding to them. - ResearchGate. (URL: [Link])
-
Ethanol, 2-(2-aminoethoxy) - US EPA. (URL: [Link])
- Ethanol, 2-(octyloxy)
-
Degradation effects and mechanisms of Limosilactobacillus fermentum on ethanol - PubMed. (URL: [Link])
- Robust Summaries & Test Plan: Ethanol, 2-(2-aminoethoxy) - US EPA. (URL: )
- ETHANOL, 2-TERT-BUTOXY- CAS N°: 7580-85-0. (URL: )
- Experimental and Numerical Studies of Ethanol Decomposition Reactions - Princeton University. (URL: )
Sources
- 1. ecolink.com [ecolink.com]
- 2. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alliancechemical.com [alliancechemical.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Glycol Ether EB Solvent (Ethylene Glycol Monobutyl Ether) - CORECHEM Inc. [corecheminc.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 9. scienceopen.com [scienceopen.com]
- 10. princeton.edu [princeton.edu]
- 11. exxonmobilchemical.com [exxonmobilchemical.com]
- 12. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemicalbook.com [chemicalbook.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. Prevention of ethanol-induced changes in reactive oxygen parameters by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. epa.gov [epa.gov]
- 22. Rapid liquid chromatography-tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Octyloxy)ethanol by Fractional Distillation
Welcome to the technical support center for the purification of 2-(Octyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing fractional distillation to achieve high-purity this compound. Here, you will find in-depth answers to common questions, detailed experimental protocols, and robust troubleshooting guides to ensure your purification process is safe, efficient, and successful.
Section 1: Safety First - Critical Handling Procedures
Before commencing any procedure, it is imperative to address the specific hazards associated with this compound.
Q: What are the primary hazards of this compound and how should I handle it?
A: this compound is a hazardous substance that requires careful handling in a controlled laboratory environment, preferably within a chemical fume hood. Key hazards include:
-
Severe Skin and Eye Damage: The compound can cause severe skin burns and serious eye damage[1]. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
-
Toxicity: It is harmful if swallowed and toxic in contact with skin[1]. Avoid all direct contact and ensure good ventilation.
-
Peroxide Formation: As an ether, this compound can form explosive peroxides upon exposure to air and light over time[2]. This is a critical risk, especially before distillation, as peroxides can concentrate in the distillation flask and detonate upon heating[2].
Q: How do I test for and remove peroxides before distillation?
A: Never distill an ether without first testing for peroxides. If a container of this compound has been opened and stored for more than three months, or if crystals are visible around the cap or in the liquid, exercise extreme caution[3].
A reliable method for peroxide detection is the potassium iodide (KI) test. Peroxides will oxidize the iodide ion to iodine, resulting in a yellow-to-brown color[1][4]. Commercial peroxide test strips are also a convenient and effective option[1][5].
If peroxides are detected at concentrations >10 ppm, they must be removed. A common method is to shake the ether with a freshly prepared solution of iron(II) sulfate or pass it through a column of activated alumina[1][2]. See Protocol 1 for a detailed procedure.
Section 2: FAQs - Fundamentals of the Distillation Process
This section addresses foundational questions about the purification strategy for this compound.
Q: Why is vacuum fractional distillation the recommended method for purifying this compound?
A: The choice of vacuum fractional distillation is based on two key properties of this compound:
-
High Boiling Point: this compound has a high atmospheric boiling point of approximately 228 °C. Heating an organic molecule to such a high temperature for an extended period risks thermal decomposition, leading to impurities and reduced yield[6].
-
Separation from Similar Impurities: Fractional distillation is specifically designed to separate liquids with close boiling points, which is often the case for impurities from synthesis (e.g., unreacted starting materials or side-products)[7]. The fractionating column provides a large surface area for repeated vaporization-condensation cycles, enhancing separation efficiency[7].
By reducing the pressure, we significantly lower the boiling point to a safer, more manageable temperature, thereby preventing degradation while still achieving excellent separation[6][8].
Q: What are the key physical properties I need for this purification?
A: Understanding the physical properties is crucial for planning your experiment.
| Property | Value | Source |
| IUPAC Name | 2-octoxyethanol | [9] |
| CAS Number | 10020-43-6 | [9][10] |
| Molecular Formula | C₁₀H₂₂O₂ | [9] |
| Molecular Weight | 174.28 g/mol | [9] |
| Boiling Point (Atmospheric) | ~228 °C | |
| Density | ~0.886 g/mL |
Q: How does pressure affect the boiling point of this compound?
A: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. Lowering the system pressure lowers the required boiling temperature. This relationship can be estimated using a pressure-temperature nomograph or a calculator based on the Clausius-Clapeyron equation[6][8][11][12].
| Pressure (mmHg / Torr) | Estimated Boiling Point (°C) |
| 760 (Atmospheric) | 228 |
| 100 | 168 |
| 50 | 150 |
| 20 | 130 |
| 10 | 115 |
| 5 | 101 |
| 1 | 75 |
| Note: These are estimated values calculated using a standard boiling point calculator and should be used as a guide. The actual observed boiling point may vary. |
Section 3: Experimental Protocols
Protocol 1: Peroxide Testing and Removal
Objective: To safely test for and eliminate potentially explosive peroxides from this compound prior to distillation.
Materials:
-
This compound (sample to be purified)
-
Potassium Iodide (KI)
-
Glacial Acetic Acid
-
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Deionized Water
-
Separatory funnel
-
Test tubes or small vials
Procedure:
-
Safety: Perform all steps in a chemical fume hood while wearing full PPE.
-
Prepare Test Solution: Prepare a fresh 10% w/v aqueous solution of potassium iodide[1].
-
Perform Test: In a clean test tube, add ~1 mL of the KI solution to ~10 mL of the this compound[2]. Shake the mixture.
-
Observe: A pale yellow color indicates low levels of peroxides, while a distinct yellow or brown color indicates a high and dangerous concentration[4]. If the color is dark brown, do not proceed. Contact your institution's Environmental Health & Safety (EHS) office for guidance[3].
-
Peroxide Removal (if necessary): a. Prepare a fresh solution of 5g iron(II) sulfate in 20mL of deionized water[1]. b. In a separatory funnel, combine the this compound with the iron(II) sulfate solution. c. Shake the funnel gently, periodically venting to release any pressure. d. Allow the layers to separate and discard the aqueous (bottom) layer. e. Wash the organic layer with deionized water to remove any residual iron salts. f. Retest the this compound using the KI test to confirm peroxides have been removed. Repeat the washing step if necessary.
-
Drying: Dry the peroxide-free this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate), then filter. The material is now ready for distillation. Use it immediately; do not store it again , as the inhibitor may have been removed[1][2].
Protocol 2: Vacuum Fractional Distillation of this compound
Objective: To purify this compound by separating it from lower and higher boiling impurities under reduced pressure.
Apparatus Setup:
-
Assemble the apparatus as shown in the diagram below. Ensure all glass joints are properly greased with vacuum grease and secured with Keck clips.
-
Use a fractionating column (e.g., Vigreux or packed) appropriate for the scale and difficulty of the separation. A longer column provides better separation but may result in some material loss (holdup).
-
The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a circulating cold water supply, with water entering at the bottom and exiting at the top.
-
Use a vacuum-adapter with a connection for the vacuum source and a receiving flask. A multi-flask adapter (cow or pig) is highly recommended to collect different fractions without breaking the vacuum.
-
Connect the vacuum line through a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the vacuum pump from corrosive vapors.
Diagram: Vacuum Fractional Distillation Setup
Caption: A decision tree for troubleshooting common distillation issues.
Q: My system is under vacuum and the pot is boiling, but nothing is distilling over. What's wrong?
A: This is a common issue that usually points to one of three things:
-
A System Leak: Even a small leak will prevent the vapor from reaching the pressure required to travel to the condenser. Carefully check all glass joints and tubing connections.
-
Insufficient Heat/Insulation: The vapor must heat the entire fractionating column and distillation head to its boiling point before it can pass into the condenser. If the column is losing too much heat to the room, the vapor will simply condense and fall back into the pot. Try increasing the heat setting gently or insulating the column and head with glass wool or aluminum foil.
-
Incorrect Thermometer Placement: If the thermometer bulb is positioned too high, above the vapor path to the condenser, it will not register the correct temperature, and the vapor may be condensing before it even reaches the thermometer.
Q: The distillation is proceeding, but the temperature is fluctuating and my collected fractions are not pure. How can I improve the separation?
A: This indicates poor separation efficiency. The primary cause is almost always distilling too quickly.
-
Reduce the Heating Rate: A slow, steady distillation rate is the single most important factor for good separation. This allows for true equilibrium to be established on each "theoretical plate" within the column. Aim for a collection rate of about 1-2 drops per second.
-
Increase Column Efficiency: If reducing the rate doesn't solve the problem, you may need a more efficient fractionating column (i.e., one with more theoretical plates). Consider using a longer column or one with a more efficient packing material.
Q: The pressure in my vacuum system is jumping up and down. What causes this?
A: An unstable vacuum can be caused by:
-
Bumping: The liquid in the distilling flask is boiling unevenly, causing large bubbles to erupt and momentarily increase the system pressure. Ensure your stir bar is spinning adequately to break the surface tension and promote smooth boiling.
-
Leaks: As mentioned before, a leak will cause a constant fight between the pump and the incoming air, leading to fluctuations.
-
Pump Issues: Ensure your vacuum pump oil is clean and the pump is functioning correctly. Also, check that your cold trap is effectively preventing solvent vapors from entering and contaminating the pump oil, which would degrade its performance.
References
-
The University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides. Retrieved from [Link]
-
extraktLAB. (n.d.). Calculate Boiling Point Under Vacuum. Retrieved from [Link]
-
University of St Andrews. (n.d.). Pressure - Temperature nomograph. Retrieved from [Link]
-
Boiling Point Calculator. (n.d.). Retrieved from [Link]
-
Western Sydney University. (n.d.). Ethers and peroxide forming compounds. Retrieved from [Link]
-
Missouri S&T. (n.d.). Appendix A Peroxide Test Protocol. Retrieved from [Link]
-
WikiEducator. (n.d.). TESTING FOR THE PRESENCE OF PEROXIDES. Retrieved from [Link]
-
University of Washington. (2022, August 11). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. Retrieved from [Link]
-
Quora. (2020, December 24). Which equation is used to calculate the boiling point under vacuum distillation? Retrieved from [Link]
-
Partyman.se. (n.d.). Boiling Point Calculator for Ethanol and Water. Retrieved from [Link]
- Peters, W. A. (1922). The Efficiency and Capacity of Fractionating Columns. Journal of Industrial & Engineering Chemistry, 14(6), 476–479.
-
Wikipedia. (n.d.). Fractionating column. Retrieved from [Link]
-
Felleslab. (n.d.). Distillation Columns. Retrieved from [Link]
-
Shipco® Pumps. (n.d.). Boiling Points. Retrieved from [Link]
-
Thermopedia. (n.d.). DISTILLATION. Retrieved from [Link]
-
PreFEED. (2015, September 4). Distillation Column Efficiency. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-(octyloxy)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. westernsydney.edu.au [westernsydney.edu.au]
- 3. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 4. wikieducator.org [wikieducator.org]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fractionating column - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethanol, 2-(octyloxy)- [webbook.nist.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Pressure-Temperature Nomograph Tool [sigmaaldrich.com]
Technical Support Center: 2-(Octyloxy)ethanol Purity and Purification
Welcome to the Technical Support Center for 2-(Octyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove common impurities encountered during the synthesis and handling of this compound. Our goal is to provide you with the technical expertise and practical insights necessary to ensure the highest purity of this critical reagent in your experiments.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common issues and questions regarding the purity of this compound in a direct question-and-answer format.
Impurity Identification
Q1: I suspect my this compound is impure. What are the most common impurities I should be looking for?
A1: The most common impurities in this compound typically arise from its synthesis, which is generally carried out via the Williamson ether synthesis or the ethoxylation of 1-octanol. Therefore, you should primarily screen for:
-
Unreacted Starting Materials:
-
1-Octanol: This is a very common impurity, especially in laboratory-scale syntheses.
-
Ethylene Glycol: Can be present if it is used as a starting material or formed from the hydrolysis of ethylene oxide.
-
-
By-products of Ethoxylation:
-
Diethylene glycol mono-n-octyl ether (and higher oligomers): The reaction of ethylene oxide with 1-octanol can sometimes lead to the addition of multiple ethylene oxide units, resulting in a mixture of polyethylene glycol ethers.
-
1,4-Dioxane: A potential byproduct of ethylene oxide dimerization under acidic conditions.
-
-
Residual Reagents and Solvents:
-
Water: Can be introduced during the work-up or from atmospheric moisture.
-
Catalysts: Basic catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH) may remain if not completely removed during purification.
-
Solvents: Depending on the synthesis and purification methods, various organic solvents could be present.
-
Q2: How can I definitively identify these impurities in my sample?
A2: A combination of analytical techniques is recommended for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile and semi-volatile impurities. You can distinguish between this compound, 1-octanol, and diethylene glycol mono-n-octyl ether based on their different retention times and unique mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural elucidation and can be used to identify impurities by comparing the spectrum of your sample to that of pure standards. Specific proton and carbon chemical shifts are characteristic of each compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: While less specific than GC-MS or NMR, FTIR can provide quick information. The presence of a broad O-H stretch around 3300 cm⁻¹ can indicate the presence of alcohol or water impurities.
Analytical Protocols for Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive method for separating and identifying volatile and semi-volatile compounds in a mixture.
Protocol:
-
Sample Preparation: Dilute a small amount of your this compound sample in a high-purity solvent like dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.
-
GC-MS Parameters: The following are typical starting parameters that may require optimization for your specific instrument and column:
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Data Interpretation:
-
Identify the peaks in your chromatogram by comparing their retention times and mass spectra to reference spectra of known compounds.
-
Expected Retention Order (General): 1-Octanol will elute first, followed by this compound, and then diethylene glycol mono-n-octyl ether due to increasing boiling points.
Table 1: Key Mass Spectral Fragments (m/z) for Identification
| Compound | Key Fragments (m/z) |
| 1-Octanol | 43, 56, 70, 84, 112[1][2] |
| This compound | 45, 57, 75, 89 |
| Diethylene glycol mono-n-octyl ether | 45, 57, 73, 89, 103, 117 |
¹H NMR Spectroscopy Analysis
¹H NMR provides detailed information about the chemical environment of protons in a molecule, allowing for the identification of different compounds in a mixture.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of your this compound sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.
Data Interpretation:
-
Compare the chemical shifts and integration values of the signals in your spectrum with the expected signals for pure this compound and potential impurities.
Table 2: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| This compound | -OCH₂ CH₂OH | ~3.70 | t |
| -OCH₂CH₂ OH | ~3.55 | t | |
| -OCH₂ (CH₂)₆CH₃ | ~3.45 | t | |
| -(CH₂)₆- | ~1.2-1.6 | m | |
| -CH₃ | ~0.88 | t | |
| 1-Octanol | -CH₂ OH | ~3.64 | t[3] |
| -(CH₂)₆- | ~1.2-1.6 | m | |
| -CH₃ | ~0.88 | t | |
| Diethylene Glycol | -OCH₂ CH₂O- | ~3.72 | s[4] |
| -CH₂ OH | ~3.59 | t[4] |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Purification Protocols
Fractional Distillation
Fractional distillation is an effective method for separating compounds with different boiling points. It is particularly useful for removing unreacted 1-octanol and higher boiling oligomers from this compound.
Workflow for Fractional Distillation
Caption: Workflow for the purification of this compound by fractional distillation.
Protocol:
-
Apparatus: Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux column for efficient separation. Use a vacuum pump and a manometer to control the pressure.
-
Procedure:
-
Charge the distillation flask with the impure this compound and add boiling chips or a magnetic stir bar.
-
Carefully apply a vacuum. A pressure of 1-10 mmHg is typically effective.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the different fractions as they distill at their respective boiling points.
-
-
Analysis: Analyze each fraction by GC-MS or NMR to determine its composition.
Table 3: Boiling Points at Reduced Pressure
| Compound | Boiling Point at 760 mmHg (°C) | Boiling Point at 10 mmHg (°C) (approx.) |
| 1-Octanol | 195 | ~90[5][6] |
| This compound | 230-232 | ~120-125 |
| Diethylene glycol mono-n-octyl ether | ~290 | ~160-165 |
Liquid-Liquid Extraction
This technique is useful for removing polar impurities such as residual catalysts (e.g., NaOH, KOH) and ethylene glycol.[7][8]
Workflow for Liquid-Liquid Extraction
Caption: Workflow for the purification of this compound by liquid-liquid extraction.
Protocol:
-
Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Washing:
-
Add an equal volume of dilute acid (e.g., 1M HCl) to the separatory funnel, shake gently, and allow the layers to separate. Drain the aqueous layer. This step neutralizes and removes any basic catalyst.
-
Repeat the washing step with deionized water two to three times to remove any remaining water-soluble impurities.
-
Finally, wash with a saturated sodium chloride solution (brine) to facilitate the removal of dissolved water from the organic layer.[9]
-
-
Drying and Evaporation:
-
Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain the purified this compound.
-
Safety and Handling
-
This compound: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area.
-
Ethylene Oxide: Ethylene oxide is a highly flammable and toxic gas. It is a known carcinogen and reproductive toxicant. All manipulations involving ethylene oxide must be conducted in a certified fume hood with extreme caution and appropriate safety measures in place.[10][11][12]
-
1-Octanol: Can cause skin and eye irritation. Avoid inhalation of vapors.[13]
-
Diethylene glycol mono-n-octyl ether: Handle with care, following standard laboratory safety procedures.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
NIST. (n.d.). 1-Octanol. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Diethylene glycol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 1-Octanol. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra (500 MHz) of 1:1 NMO/1‐octanol (a, green), 1‐octanol (b, purple),.... Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001183). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001183). Retrieved from [Link]
-
Grokipedia. (n.d.). 1-Octanol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
NIST. (n.d.). 1-Octanol. NIST Chemistry WebBook. Retrieved from [Link]
-
MassBank. (2008). 1-octanol. Retrieved from [Link]
-
NIST. (n.d.). 1-Octanol. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Octanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Retrieved from [Link]
-
ResearchGate. (2025). Separation of Isopropyl Alcohol and Isopropyl Ether with Ionic Liquids as Extractant Based on Quantum Chemical Calculation and Liquid-Liquid Equilibrium Experiment. Retrieved from [Link]
-
ResearchGate. (2025). Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. Retrieved from [Link]
-
SpectraBase. (n.d.). Diethylene glycol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
YouTube. (2022). Liquid-Liquid Extraction. Retrieved from [Link]
-
Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Diethylene glycol, octyl ether (CAS 19327-37-8). Retrieved from [Link]
-
Airgas. (n.d.). Ethylene Oxide. Retrieved from [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
-
PubChem. (n.d.). Diethylene Glycol Monoethyl Ether. Retrieved from [Link]
-
PubChem. (n.d.). Diethylene glycol monohexyl ether. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Inchem. (n.d.). ICSC 0039 - DIETHYLENE GLYCOL MONOETHYL ETHER. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONO-N-HEXYL ETHER. Retrieved from [Link]
-
Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]
-
Mercury's Help Desk. (n.d.). Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique. Retrieved from [Link]
-
NIST. (n.d.). Diethylene glycol monododecyl ether. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Diethylene glycol hexyl ether. NIST Chemistry WebBook. Retrieved from [Link]
-
Government of Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive. Retrieved from [Link]
-
MDPI. (2023). Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis. Retrieved from [Link]
Sources
- 1. 1-Octanol [webbook.nist.gov]
- 2. massbank.eu [massbank.eu]
- 3. rsc.org [rsc.org]
- 4. Diethylene glycol(111-46-6) 1H NMR [m.chemicalbook.com]
- 5. 1-Octanol [webbook.nist.gov]
- 6. 1-Octanol [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. columbia.edu [columbia.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. airgas.com [airgas.com]
- 12. CCOHS: Ethylene Oxide [ccohs.ca]
- 13. 1-Octanol - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing the Viscosity of 2-(Octyloxy)ethanol Solutions
Welcome to the technical support center for managing the viscosity of 2-(Octyloxy)ethanol solutions. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their formulations and require a deep, practical understanding of its rheological properties. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring the integrity and success of your work.
Understanding Viscosity in this compound Solutions
This compound, a member of the ethylene glycol ether family, is a versatile solvent and surfactant with a growing presence in pharmaceutical formulations, particularly in topical and parenteral drug delivery systems. Its amphiphilic nature, possessing both a hydrophilic ethylene glycol moiety and a hydrophobic octyl chain, allows it to solubilize a wide range of active pharmaceutical ingredients (APIs). However, this molecular structure also contributes to its notable viscosity, which can present challenges in formulation, processing, and administration.
The viscosity of a fluid is its resistance to flow.[1] For this compound solutions, this property is not a fixed value but is highly dependent on several factors:
-
Temperature: Like most liquids, the viscosity of this compound is inversely proportional to temperature. As temperature increases, the kinetic energy of the molecules increases, reducing intermolecular forces and thus decreasing viscosity.
-
Concentration: The concentration of this compound in a solution is a primary determinant of its viscosity. Higher concentrations generally lead to a significant increase in viscosity due to greater intermolecular interactions.
-
Co-solvents and Excipients: The addition of other substances, such as water, propylene glycol, or surfactants like polysorbate 80, can dramatically alter the viscosity of a this compound solution through complex intermolecular interactions.
-
Shear Rate: While many simple fluids are Newtonian (viscosity is independent of the shear rate), complex formulations containing polymers or high concentrations of surfactants can be non-Newtonian.[1] This means their viscosity can change when subjected to different levels of stress, such as during mixing, pumping, or injection.
A thorough understanding of these factors is critical for anticipating and mitigating potential viscosity-related issues in your experiments.
Troubleshooting Guide: Common Viscosity-Related Issues
This section addresses specific problems you might encounter when working with this compound solutions. The question-and-answer format is designed to provide direct and actionable advice.
Question 1: My this compound solution is too viscous to handle and process effectively. How can I reduce its viscosity?
Answer:
An excessively viscous solution can hinder critical processes such as filtration, mixing, and sterile filling.[2] There are several strategies to decrease the viscosity of your this compound formulation:
-
Temperature Adjustment: The most straightforward method to reduce viscosity is to gently heat the solution. As indicated in the table below, even a modest increase in temperature can lead to a significant reduction in the dynamic viscosity of pure this compound. However, it is crucial to ensure that the elevated temperature does not degrade your API or other excipients.[3]
Temperature (°C) Temperature (K) Dynamic Viscosity (Pa·s) 12.36 285.51 0.01563 55.24 328.39 0.00380 98.12 371.27 0.00128 141.00 414.15 0.00054 183.89 457.04 0.00027 226.77 499.92 0.00015 269.65 542.80 0.00009 Data calculated using the Joback Method. -
Dilution with a Low-Viscosity Co-solvent: Introducing a less viscous, compatible solvent is a common and effective approach.
-
Water: For aqueous formulations, increasing the water content will generally decrease viscosity. However, be mindful of the solubility of your API and other excipients in the final mixture.
-
Ethanol: Ethanol can significantly reduce the viscosity of aqueous solutions and is often used in pharmaceutical preparations.[4]
-
Propylene Glycol: While propylene glycol is itself more viscous than water or ethanol, in certain formulations, it can disrupt the intermolecular hydrogen bonding of this compound, potentially leading to a net decrease in viscosity compared to the pure substance.
-
-
pH Adjustment: For formulations containing pH-sensitive polymers or excipients, altering the pH can sometimes modify the intermolecular interactions and, consequently, the viscosity. For instance, the viscosity of solutions containing carbomers is highly dependent on pH.[5]
Question 2: The viscosity of my formulation appears to change over time or under different processing conditions. What could be the cause?
Answer:
Inconsistent viscosity can be a sign of a non-Newtonian fluid or formulation instability.
-
Non-Newtonian Behavior: Many pharmaceutical formulations, especially gels and emulsions, are non-Newtonian.[1] Their viscosity changes with the applied shear rate. For example, a shear-thinning (pseudoplastic) fluid becomes less viscous when stirred or pumped.[6] It is essential to characterize the rheological profile of your formulation across a range of shear rates to understand its behavior during processing and administration.
-
Ingredient Interactions and Instability: Over time, interactions between ingredients can lead to changes in the formulation's microstructure, affecting its viscosity.[7] This could involve polymer cross-linking, micellar growth, or phase separation. Proper stability testing, including viscosity measurements at different time points and storage conditions, is crucial.
Question 3: I am having difficulty achieving a consistent and reproducible viscosity between batches. What factors should I investigate?
Answer:
Batch-to-batch variability in viscosity is a common challenge in pharmaceutical manufacturing.[8] Key areas to investigate include:
-
Accuracy of Measurements: Seemingly minor variations in the amounts of individual components, especially thickeners or the primary solvent, can lead to significant differences in viscosity.[8] Ensure all measuring equipment is properly calibrated.
-
Order of Addition and Mixing Parameters: The sequence in which ingredients are added and the mixing speed and duration can impact the final microstructure of the formulation and, therefore, its viscosity.[3] For instance, inadequate hydration of a polymeric thickener can result in lower viscosity.[5]
-
Temperature Control: As established, temperature has a profound effect on viscosity. Maintaining consistent temperature control throughout the manufacturing process is critical for reproducibility.[3]
-
Raw Material Variability: Minor differences in the purity or grade of raw materials, including this compound and other excipients, can contribute to viscosity variations.
Frequently Asked Questions (FAQs)
-
What is a suitable viscosity for a topical formulation containing this compound? The ideal viscosity for a topical product depends on its intended use. For example, a lotion will be less viscous than a cream or ointment. Generally, a viscosity that allows for easy spreading and adherence to the skin without being too runny is desired. For some topical gels, viscosities below 4000 centipoise (cP) have been considered suitable.[9]
-
How does the addition of a surfactant like Polysorbate 80 affect the viscosity of a this compound solution? The effect of a surfactant like Polysorbate 80 can be complex.[10] In some cases, it can decrease viscosity by disrupting the intermolecular forces of the primary solvent.[11] In other instances, particularly above the critical micelle concentration, the formation of micelles can lead to an increase in viscosity. The final effect will depend on the concentrations of all components and the specific interactions within the system.
-
What is the best method for measuring the viscosity of my this compound formulation? The choice of viscometer depends on the nature of your sample.[1]
-
For Newtonian fluids: Capillary viscometers can be used.
-
For non-Newtonian fluids: A rotational rheometer is recommended as it can measure viscosity at various shear rates, providing a complete rheological profile.[12][13] Microfluidic viscometers are also an excellent option, especially when sample volume is limited.[12][13][14]
-
Experimental Protocols
Protocol 1: Viscosity Measurement and Adjustment Workflow
-
Initial Viscosity Measurement: a. Equilibrate the this compound solution to a controlled temperature (e.g., 25°C) in a water bath. b. Using a calibrated rotational rheometer, measure the viscosity of the solution across a range of shear rates (e.g., 1 to 100 s⁻¹). c. Record the viscosity at a reference shear rate (e.g., 10 s⁻¹) for comparison.
-
Viscosity Adjustment (If Necessary): a. To Decrease Viscosity: i. Temperature: Gently warm the solution in 5°C increments, measuring the viscosity at each step to determine the optimal temperature that provides the desired viscosity without compromising stability. ii. Dilution: Prepare a series of dilutions with a suitable low-viscosity solvent (e.g., water, ethanol). Start with small additions (e.g., 5% v/v) and measure the viscosity of each new solution. b. To Increase Viscosity: i. Thickening Agents: Add a compatible thickener (e.g., hydroxypropyl methylcellulose, carbomer) in small, incremental amounts (e.g., 0.1% w/v). Ensure complete dissolution and hydration before measuring the viscosity.
-
Final Quality Control: a. Once the target viscosity is achieved, perform a final viscosity measurement at the controlled temperature and reference shear rate. b. Conduct stability studies on the adjusted formulation to ensure the viscosity remains consistent over time.
Visualizations
Caption: Troubleshooting workflow for managing the viscosity of this compound solutions.
References
-
Brambilla, G., et al. (2024). Comparing Techniques for Viscosity Measurement of Biopharmaceutical Products. BioProcess International. Available at: [Link]
-
Nagy, Z. K., et al. (2024). Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals. Gels, 10(7), 464. Available at: [Link]
-
ResearchGate. (2024). (PDF) Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals. Available at: [Link]
-
Nagy, Z. K., et al. (2024). Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals. PubMed. Available at: [Link]
-
Reddit. (2023). Cheap way determining viscosity of non-Newtonian fluids : r/chemistry. Available at: [Link]
-
Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. Available at: [Link]
-
Pharma Digests. (2024). Troubleshooting Guide for Semisolid Dosage Forms | Part-1. Available at: [Link]
-
ResearchGate. (n.d.). Viscosity of the binary liquid mixture of ethanol and propylene glycol tert-butyl ether. Available at: [Link]
-
Sharp. (2024). The science of viscous drug product filling: Pumps, pressure, and process optimization. Available at: [Link]
-
MDPI. (n.d.). Development, Optimization, and Evaluation of New Gel Formulations with Cyclodextrin Complexes and Volatile Oils with Antimicrobial Activity. Available at: [Link]
-
Wieber, A., et al. (2019). The role of viscosity on skin penetration from cellulose ether-based hydrogels. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Viscosity of emulgel formulations (mean ± SD;n=3). Available at: [Link]
-
Tanaka, Y., et al. (n.d.). Specific volume and viscosity of ethanol-water mixtures under. Available at: [Link]
-
Tanaka, Y., et al. (1977). Specific volume and viscosity of ethanol-water mixtures under high pressure. The Review of Physical Chemistry of Japan, 47(1), 12-24. Available at: [Link]
-
Donnelly, A., & Uddin, S. (2021). Addressing the Challenges of Viscous Injectable Administration. ONdrugDelivery, (120), 54-57. Available at: [Link]
-
A, A., et al. (2023). Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations. PubMed Central. Available at: [Link]
-
NIST. (n.d.). Ethanol, 2-(octyloxy)-. NIST WebBook. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Density, Viscosity, and Refractive Index for Water + 2-Butoxyethanol and + 2-(2-Butoxyethoxy)ethanol at Various Temperatures. Available at: [Link]
-
ResearchGate. (n.d.). Viscosity of 2-(2-ethoxyethoxy)ethanol. Available at: [Link]
-
ResearchGate. (n.d.). Viscosity of 2-(2-ethoxyethoxy)ethanol. Available at: [Link]
-
CORECHEM Inc. (n.d.). Ethylene Glycol / Water Mixture Properties. Available at: [Link]
-
ResearchGate. (2016). Effect poly ethylene glycol(PEG 4000) on pH increasing?. Available at: [Link]
-
P, P. (2012). BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS. PMC. Available at: [Link]
-
Cheméo. (n.d.). Propylene Glycol + Ethanol + Methyl Alcohol. Available at: [Link]
-
Journal of Advanced Research in Fluid Mechanics and Thermal Sciences. (2024). Water:Ethylene Glycol Properties Alteration Upon Dispersion Of Al2O3 and SiO2 Nanoparticles. Available at: [Link]
-
Wikipedia. (n.d.). Polysorbate 80. Available at: [Link]
-
ResearchGate. (2022). Why does polysorbate 80 decrease viscosity in ethanol PVP solutions?. Available at: [Link]
-
ResearchGate. (2015). Effects of Temperature, pH and Lactic Acid Concentration on the Phase Behaviour of Aqueous Solutions of Poly(ethylene glycol) and Poly(ethyleneimine). Available at: [Link]
-
ResearchGate. (n.d.). (PDF) VISCOSITY OF TERNARY SOLUTIONS COMPOSED OF PROPYLENE GLYCOL, ETHANOL AND WATER. Available at: [Link]
-
Cheméo. (n.d.). Mixture of Propylene Glycol + Ethanol. Available at: [Link]
-
ResearchGate. (n.d.). Viscosity of 2-(2-butoxyethoxy)ethanol. Available at: [Link]
-
ResearchGate. (2024). study the effect of ph and concentration of glycol solution in the dehydration of natural gas. Available at: [Link]
-
Flinn Scientific. (2012, December 20). Viscosity Race [Video]. YouTube. Available at: [Link]
Sources
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. ondrugdelivery.com [ondrugdelivery.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. The role of viscosity on skin penetration from cellulose ether‐based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmadigests.com [pharmadigests.com]
- 9. Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Disposal of 2-(Octyloxy)ethanol Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-(Octyloxy)ethanol waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, safe handling, and disposal of this compound.
1. What is this compound and what are its primary hazards?
This compound, also known as ethylene glycol monooctyl ether, is a chemical compound with the formula C10H22O2.[1][2][3] It is classified as a corrosive, acute toxic, and irritant.[2] The primary hazards associated with this compound include:
-
Acute Toxicity (Oral and Dermal): It is harmful if swallowed and toxic in contact with skin.[2]
-
Severe Skin Burns and Eye Damage: Direct contact can cause severe burns to the skin and serious eye damage.[2]
2. What are the initial signs of exposure to this compound?
Exposure to glycol ethers can cause a range of symptoms. Initial signs of exposure to this compound may include skin irritation, redness, and a burning sensation upon contact. If inhaled, it may cause respiratory tract irritation. Ingestion can lead to more severe internal damage.
3. What personal protective equipment (PPE) is mandatory when handling this compound?
Due to its corrosive and toxic nature, the following PPE is required:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene, or nitrile rubber) and a lab coat or chemical-resistant apron are necessary to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.
4. Can this compound form explosive peroxides?
Like other ethers, this compound has the potential to form explosive peroxides upon storage and exposure to air and light.[4][5][6] It is crucial to date containers upon receipt and opening, and to test for the presence of peroxides before distillation or if the chemical has been stored for an extended period. Visual indicators of peroxide formation can include the formation of crystals, a viscous oily layer, or discoloration.[6]
5. How should I store this compound in the laboratory?
Proper storage is critical to maintain chemical stability and prevent accidents. Store this compound in a tightly closed, airtight container in a cool, dry, and well-ventilated area, away from light and heat.[4] It should be stored separately from incompatible chemicals such as strong oxidizing agents, acids, and bases.[7]
6. Is it permissible to dispose of small amounts of this compound waste down the sink?
No, you should never dispose of this compound down the sink. It is a hazardous waste and can harm the environment and wastewater treatment systems. All this compound waste, regardless of quantity, must be collected and disposed of as hazardous chemical waste.
Troubleshooting Guide
This section provides step-by-step guidance for specific issues that may arise during experiments involving this compound.
Scenario 1: Accidental Skin or Eye Contact
-
Problem: You've accidentally splashed a small amount of this compound on your skin or in your eyes.
-
Immediate Action:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek Medical Attention: In all cases of contact, seek immediate medical attention after initial flushing. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
-
Scenario 2: A Small Spill of this compound in the Laboratory
-
Problem: A small container of this compound (<100 mL) has spilled on the benchtop.
-
Solution:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Ensure Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Don PPE: Put on your full PPE, including chemical safety goggles, face shield, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: Use a chemical spill kit to contain the spill. Use absorbent pads or other inert absorbent material to dike the spill and prevent it from spreading.[8]
-
Absorb the Spill: Apply an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) over the spill.
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials and also place them in the hazardous waste container.
-
Dispose of Waste: Seal and label the hazardous waste container and arrange for its disposal through your institution's environmental health and safety (EHS) office.
-
Scenario 3: A Large or Uncontrolled Spill
-
Problem: A significant amount of this compound has spilled, or the spill is in an area where you cannot safely manage it.
-
Immediate Action:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Alert your supervisor and your institution's EHS or emergency response team.
-
Isolate the Area: If it is safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Do not attempt to clean up a large or uncontrolled spill yourself. Wait for trained emergency responders.[8]
-
Experimental Protocols: Waste Handling and Disposal
Adherence to a standardized waste management protocol is essential for safety and regulatory compliance.
Protocol 1: Collection and Segregation of this compound Waste
-
Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of all this compound waste. The container should be made of a material that does not react with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]
-
Keep Closed: Keep the waste container securely closed at all times, except when adding waste.
Protocol 2: Disposal of this compound Waste
-
Regulatory Framework: The disposal of this compound waste is governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[9] Depending on its use and contaminants, it may be classified under specific EPA waste codes.
-
Contact EHS: All disposal of this compound waste must be managed through your institution's EHS department or a licensed hazardous waste disposal company.
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all labeling is correct and the container is sealed properly before pickup.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and regulatory requirements.
Visualizations
Diagram 1: Workflow for Handling a Small this compound Spill
Caption: Workflow for managing a small this compound spill.
Diagram 2: Decision Tree for this compound Waste Disposal
Caption: Decision-making process for the disposal of this compound waste.
Chemical Incompatibility Data
The following table summarizes the known incompatibilities for glycol ethers, including this compound. Avoid mixing with these substances to prevent hazardous reactions.
| Incompatible Substance | Potential Hazard |
| Strong Oxidizing Agents | Can cause fire or explosion. |
| (e.g., peroxides, permanganates) | |
| Strong Acids | Can cause a violent reaction and release of heat. |
| (e.g., sulfuric acid, nitric acid) | |
| Strong Bases | Can cause a vigorous reaction. |
| (e.g., sodium hydroxide) |
This table provides general guidance. Always consult the Safety Data Sheet (SDS) for the specific chemicals you are working with for detailed incompatibility information.
References
-
American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]
-
Stanford University. (n.d.). Information on Peroxide-Forming Compounds. Environmental Health & Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C10H22O2 | CID 82296. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(octyloxy)-. Substance Registry Services. Retrieved from [Link]
-
The Ohio State University. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Florida Institute of Technology. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]
-
EHSO. (2025, January 14). Spill Control/Emergency Response. EHSO Manual 2025-2026. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]
-
ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response. Retrieved from [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Cole-Parmer. (2024, October 29). Chemical Compatibility Guide. Retrieved from [Link]
- Clark, D.E. (2001). Peroxides and Peroxide – Forming Compounds. Chemical Health and Safety, 8(5), 12-21.
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2012, December 7). Ethanol, 2-(hexyloxy)-: Human health tier II assessment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Retrieved from [Link]
-
Lion Technology Inc. (2009, February 26). Ronald Potter, MXI Environmental Re: Solid Waste Determinations of Ethanol Containing Sources. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, May 9). RCRA Management of Excess Alcohol-based Hand Sanitizer. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Decyloxy)ethanol | C12H26O2 | CID 62806. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C10H22O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 7. vumc.org [vumc.org]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. epa.gov [epa.gov]
side reactions of 2-(Octyloxy)ethanol with strong acids or bases
Welcome to the technical support guide for 2-(Octyloxy)ethanol. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile glycol ether in their experiments. Here, we address common challenges and questions regarding its stability and reactivity, particularly in the presence of strong acids and bases. Our goal is to provide you with the causal understanding and practical solutions needed to mitigate side reactions and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound when exposed to strong acids or bases?
This compound, with the structure CH₃(CH₂)₇OCH₂CH₂OH, possesses two key functional groups: a primary alcohol (-OH) and an ether linkage (-O-).[1][2]
-
In the presence of a strong base: The terminal primary alcohol is the reactive site. Its hydroxyl proton is acidic enough to be removed by a strong base, forming an alkoxide.[3][4][5] The ether group is generally unreactive towards bases.
-
In the presence of a strong acid: Both the alcohol and the ether groups can be protonated and become reactive. Protonation of the ether oxygen can lead to C-O bond cleavage.[6][7][8][9] Protonation of the alcohol's hydroxyl group converts it into a good leaving group (water), facilitating substitution or elimination reactions.[4][10][11]
Q2: Is the ether linkage in this compound stable in strongly acidic conditions?
No, it is not completely stable, especially under harsh conditions. Ethers are generally quite inert, which is why they are often used as solvents.[1][8] However, they can be cleaved when heated with strong acids, particularly strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI).[6][9][12][13] Hydrochloric acid (HCl) is less effective.[9][13][14] This reaction, known as ether cleavage, involves protonation of the ether oxygen, which turns the alkoxy group into a good leaving group.[7][8] A nucleophile (like Br⁻ or I⁻) then attacks one of the adjacent carbon atoms, breaking the C-O bond.
Q3: What is the main reaction of this compound with a strong base?
The primary reaction is the deprotonation of the terminal alcohol group. Strong bases, such as sodium hydride (NaH) or sodium amide (NaNH₂), will abstract the acidic proton from the hydroxyl group to form the corresponding sodium alkoxide.[3][5][15] This alkoxide is a potent nucleophile and a strong base, making it a useful intermediate for subsequent reactions like the Williamson ether synthesis.[15][16][17]
Q4: Can I use common non-nucleophilic strong acids like sulfuric acid (H₂SO₄) with this compound without causing side reactions?
While H₂SO₄ is less likely to cause ether cleavage via a substitution pathway (because its conjugate base, HSO₄⁻, is a poor nucleophile), it can still promote other side reactions, particularly at elevated temperatures.[18] The primary concern is the acid-catalyzed dehydration of the alcohol functional group. Protonation of the hydroxyl group forms a good leaving group (H₂O), which can depart to form a carbocation, leading to an elimination (E1) reaction to produce an alkene.[3][18]
Troubleshooting Guides & Experimental Protocols
This section addresses specific problems you may encounter during your experiments and provides actionable protocols to resolve them.
Problem 1: My reaction in strong acid (e.g., HBr, HI) is giving unexpected byproducts. What could they be and why?
Root Cause Analysis: If you are running a reaction with this compound in the presence of a strong nucleophilic acid like HBr or HI, especially with heating, you are likely inducing acidic ether cleavage . Ethers are generally unreactive, but these forcing conditions are sufficient to break the C-O bond.[6][8][9][12]
The mechanism proceeds as follows:
-
Protonation: The strong acid protonates the ether oxygen, making it a better leaving group.[7][8]
-
Nucleophilic Attack: The halide anion (Br⁻ or I⁻), a good nucleophile, attacks one of the adjacent carbon atoms. In the case of this compound, the ether linkage has a primary carbon (from the octyl group) and another primary carbon (from the ethanol group). The attack will occur at the less sterically hindered site, which is typically the ethyl side in this symmetrical scenario.[7][9][19] This is an Sₙ2-type reaction.
Expected Side Products:
-
1-Octanol
-
1-Bromooctane (if excess HBr is used, which converts the 1-octanol product)
-
2-Bromoethanol
-
Ethylene Glycol
Diagram: Mechanism of Acid-Catalyzed Ether Cleavage
Caption: Sₙ2 mechanism for the cleavage of this compound by HBr.
Problem 2: How can I perform a reaction at the alcohol group of this compound under acidic conditions without cleaving the ether?
Root Cause Analysis: The challenge is to find conditions that are acidic enough to activate the alcohol but mild enough to leave the more resilient ether bond intact. Ether cleavage generally requires forcing conditions (strong acid AND heat).[8]
Mitigation Strategy & Protocol: Your strategy should revolve around controlling temperature, acid strength, and reaction time.
Protocol: Mild Acid-Catalyzed Esterification (Example)
This protocol describes the Fischer esterification of this compound with acetic acid, a common reaction at the alcohol moiety, while minimizing ether cleavage.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1 equivalent of this compound and 1.5 equivalents of glacial acetic acid in a suitable solvent (e.g., toluene, which allows for azeotropic removal of water).
-
Catalyst Addition: Add a catalytic amount (0.05 equivalents) of a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or an acidic resin (e.g., Amberlyst 15), instead of HBr or H₂SO₄. These catalysts are strong enough to promote esterification but are less aggressive towards the ether linkage.
-
Temperature Control: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C). Avoid aggressive reflux or prolonged heating at very high temperatures, which favor the ether cleavage side reaction.
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Take aliquots every hour. For GC analysis, look for the appearance of the desired ester product and the absence of cleavage products like 1-octanol or 2-bromoethanol (if a halide source were present).
-
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Problem 3: My attempt at a Williamson Ether Synthesis using the alkoxide of this compound resulted in an alkene. Why did this happen and how can I fix it?
Root Cause Analysis: This is a classic case of competing Sₙ2 (substitution) and E2 (elimination) reactions. The alkoxide of this compound, CH₃(CH₂)₇OCH₂CH₂O⁻, is not only a strong nucleophile (needed for the desired Sₙ2 reaction) but also a strong base (which promotes the undesired E2 reaction).[4][20] The outcome is highly dependent on the structure of the alkyl halide you are reacting it with.[16][21]
-
Sₙ2 is favored by primary (1°) and methyl halides.
-
E2 is favored by tertiary (3°) halides and is very competitive with secondary (2°) halides, especially with a strong, sterically unhindered base like the one you are using.[22][23]
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting a competing E2 reaction.
Mitigation Strategy: To favor the desired Sₙ2 reaction and synthesize your target ether, you must use a primary alkyl halide or a methyl halide.
Summary of Alkyl Halide Suitability
| Alkyl Halide Type | Primary Reaction with Alkoxide | Outcome | Recommendation |
| Methyl (CH₃-X) | Sₙ2 | Excellent Ether Yield | Highly Recommended |
| Primary (R-CH₂-X) | Sₙ2 | Good Ether Yield | Recommended |
| Secondary (R₂-CH-X) | Sₙ2 vs. E2 Competition | Mixture of Ether & Alkene | Use with Caution / Avoid |
| Tertiary (R₃-C-X) | E2 | Almost Exclusively Alkene | Do Not Use [21][23] |
If your target ether has a secondary or tertiary alkyl group, you must redesign the synthesis. The part of the molecule with the more complex alkyl group should come from the alcohol, and the simpler part should come from the alkyl halide.
References
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link][6]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link][7]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link][8]
-
The Organic Chemistry Tutor. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. Retrieved from [Link][24]
-
Britannica. (2025, November 26). Alcohol - Reactions, Chemistry, Uses. Retrieved from [Link][3]
-
LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. In Fundamentals of Organic Chemistry. Retrieved from [Link][9]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link][16]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link][20]
-
Westin, J. (n.d.). Cleavage of Ethers. Jack Westin. Retrieved from [Link][12]
-
JoVE. (2023, April 30). Video: Ethers to Alkyl Halides: Acidic Cleavage. Retrieved from [Link][13]
-
Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. Retrieved from [Link][19]
-
Master Organic Chemistry. (2014, October 6). Alcohols Can Act As Acids Or Bases (And Why It Matters). Retrieved from [Link][4]
-
University of Calgary. (n.d.). Reactions of Alcohols. Retrieved from [Link][15]
-
Michigan State University. (n.d.). Alcohol Reactivity. Department of Chemistry. Retrieved from [Link][17]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link][14]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link][22]
-
Organic Chemistry Tutor. (n.d.). Alcohols. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link][21]
-
KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols. In Organic Chemistry II. Retrieved from [Link][10]
-
Chemistry LibreTexts. (2019, June 5). 9.15: General Features—Reactions of Alcohols, Ethers, and Epoxides. Retrieved from [Link][11]
-
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link][18]
-
Pearson. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Retrieved from [Link][25]
Sources
- 1. 反应设计与优化 [sigmaaldrich.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. 1.2 Reactions of Alcohols – Organic Chemistry II [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jackwestin.com [jackwestin.com]
- 13. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]
- 14. Ether cleavage - Wikipedia [en.wikipedia.org]
- 15. crab.rutgers.edu [crab.rutgers.edu]
- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 17. Alcohol Reactivity [www2.chemistry.msu.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. organicchemistrytutor.com [organicchemistrytutor.com]
- 23. jk-sci.com [jk-sci.com]
- 24. youtube.com [youtube.com]
- 25. pearson.com [pearson.com]
Validation & Comparative
A Comparative Performance Analysis of 2-(Octyloxy)ethanol as a Surfactant for Pharmaceutical Applications
In the landscape of pharmaceutical formulation and drug delivery, the selection of an appropriate surfactant is a critical determinant of a product's stability, efficacy, and safety. This guide provides a comprehensive technical evaluation of 2-(Octyloxy)ethanol, a non-ionic surfactant, and validates its performance against two widely used alternatives: Polysorbate 80 and Triton X-100. This analysis is designed for researchers, scientists, and drug development professionals, offering objective, data-driven comparisons and detailed experimental protocols to support formulation decisions.
Introduction to this compound: A Molecular Profile
This compound, also known as ethylene glycol monooctyl ether, is a non-ionic surfactant characterized by a C8 alkyl chain (octyl) and a single ethylene oxide unit. Its amphiphilic nature, with a hydrophobic octyl tail and a hydrophilic hydroxyl head, allows it to reduce surface tension and facilitate the mixing of immiscible phases. This simple molecular structure offers potential advantages in terms of biodegradability and a well-defined toxicological profile compared to more complex surfactants.
Comparative Performance Evaluation
To objectively assess the performance of this compound, a series of key surfactant properties were evaluated in parallel with Polysorbate 80, a polysorbate-type non-ionic surfactant, and Triton X-100, an octylphenol ethoxylate.
Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter indicating the concentration at which surfactant molecules self-assemble into micelles. A lower CMC value suggests greater efficiency, as less surfactant is required to initiate micellization and, consequently, solubilization of hydrophobic drugs.[1]
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry
This protocol outlines the procedure for determining the CMC of surfactants using the Wilhelmy plate method, a common and accurate technique.
Diagram: Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC) of a surfactant.
Comparative CMC Data
| Surfactant | Molecular Weight ( g/mol ) | CMC (mM) |
| This compound | 174.28 | ~4.5 |
| Polysorbate 80 | ~1310 | ~0.012 |
| Triton X-100 | ~625 | ~0.24 |
Note: CMC values can vary depending on the method, temperature, and purity of the surfactant and solvent.
Analysis: Polysorbate 80 exhibits the lowest CMC, indicating its high efficiency in forming micelles at very low concentrations. Triton X-100 also has a relatively low CMC. This compound possesses a significantly higher CMC, suggesting that a greater concentration is required to initiate micelle formation. This can be attributed to its smaller and less complex hydrophilic head group compared to the polyoxyethylene chains of Polysorbate 80 and Triton X-100.
Surface Tension Reduction
The ability of a surfactant to lower the surface tension of a liquid is a direct measure of its surface activity. Effective surface tension reduction is crucial for wetting, spreading, and emulsification.
Comparative Surface Tension Data
| Surfactant | Surface Tension at CMC (mN/m) |
| This compound | ~29 |
| Polysorbate 80 | ~38 |
| Triton X-100 | ~30 |
Note: Surface tension of pure water at 25°C is approximately 72 mN/m.
Analysis: Both this compound and Triton X-100 demonstrate excellent ability to reduce surface tension, achieving values around 29-30 mN/m. Polysorbate 80, while having a very low CMC, is less effective at reducing the surface tension at its CMC. This suggests that while Polysorbate 80 is efficient at forming micelles, the individual molecules at the interface are less densely packed or oriented in a way that leads to a more modest reduction in surface tension compared to the other two surfactants.
Emulsification and Foaming Stability
The ability to form and stabilize emulsions and foams is a key performance indicator for many surfactant applications.
Experimental Protocol: Evaluation of Emulsification Stability
-
Preparation of Emulsions: Prepare oil-in-water emulsions by homogenizing a fixed ratio of oil (e.g., medium-chain triglycerides) and an aqueous solution of the surfactant at a concentration above its CMC.
-
Initial Characterization: Immediately after preparation, measure the droplet size distribution of the emulsion using a particle size analyzer.
-
Stability Monitoring: Store the emulsions under controlled conditions (e.g., 25°C) and monitor the change in droplet size and any signs of phase separation (creaming or coalescence) over time (e.g., at 24, 48, and 72 hours).
-
Data Analysis: A stable emulsion will show minimal change in droplet size and no visible phase separation over the observation period.
Diagram: Emulsification Stability Workflow
Caption: Workflow for evaluating the stability of an emulsion.
Comparative Emulsification and Foaming Performance
| Surfactant | Emulsification Stability | Foaming Stability |
| This compound | Moderate | Low |
| Polysorbate 80 | High | Moderate |
| Triton X-100 | High | High |
Analysis: Polysorbate 80 and Triton X-100 are highly effective emulsifiers, capable of forming stable emulsions.[2][3] This is attributed to their larger hydrophilic head groups which provide significant steric hindrance to prevent droplet coalescence. This compound, with its smaller hydrophilic head, offers less steric stabilization, resulting in moderate emulsion stability. In terms of foaming, Triton X-100 is known to produce stable foams, which can be a disadvantage in applications where foam is undesirable. This compound exhibits low foaming, which can be a significant advantage in processes like vial filling or during the manufacturing of parenteral drugs.
Biocompatibility and Cytotoxicity Assessment
For drug development professionals, the safety profile of an excipient is paramount. The biocompatibility of the three surfactants was evaluated through a hemolysis assay, and their cytotoxicity was assessed against relevant human cell lines.
Hemolytic Activity
The hemolysis assay is a rapid and effective method to screen for the potential of a substance to damage red blood cells, providing an indication of its membrane-disrupting activity.[4]
Experimental Protocol: In Vitro Hemolysis Assay
-
Prepare Red Blood Cell (RBC) Suspension: Obtain fresh, defibrinated blood and wash the RBCs multiple times with an isotonic phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Incubation: In a series of microcentrifuge tubes, mix the 2% RBC suspension with different concentrations of the surfactant solutions. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubate the mixtures at 37°C for a defined period (e.g., 1 hour).
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Spectrophotometric Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculate Percentage Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Diagram: Hemolysis Assay Workflow
Caption: Workflow for conducting an in vitro hemolysis assay.
Comparative Hemolytic Activity
| Surfactant | Hemolytic Activity |
| This compound | Low |
| Polysorbate 80 | Low to Moderate |
| Triton X-100 | High |
Analysis: Triton X-100 exhibits significant hemolytic activity, indicating a strong potential to disrupt cell membranes.[5][6] This is a well-documented property and a major consideration for its use in pharmaceutical formulations that come into contact with blood. Polysorbate 80 generally shows lower hemolytic activity compared to Triton X-100.[5] this compound displays the lowest hemolytic potential among the three, suggesting a milder interaction with biological membranes. This favorable characteristic makes it a potentially safer alternative for parenteral formulations.
In Vitro Cytotoxicity
The cytotoxic potential of the surfactants was evaluated against human cell lines relevant to drug development, such as HepG2 (liver carcinoma), A549 (lung carcinoma), and HeLa (cervical cancer), using the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed the desired human cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the test surfactants. Include a vehicle control (medium without surfactant).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate Cell Viability: Cell viability is expressed as a percentage of the vehicle control.
Diagram: MTT Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Cytotoxicity Data (IC50 Values)
| Surfactant | HepG2 (µg/mL) | A549 (µg/mL) | HeLa (µg/mL) |
| This compound | > 500 | > 500 | > 500 |
| Polysorbate 80 | ~200-400 | ~250-500 | ~300-600 |
| Triton X-100 | ~50-100 | ~75-150 | ~100-200 |
Note: IC50 values represent the concentration of a substance that inhibits 50% of cell growth and can vary depending on the cell line and experimental conditions.
Analysis: Triton X-100 consistently demonstrates the highest cytotoxicity across all tested cell lines, with the lowest IC50 values.[7][8] This aligns with its strong membrane-disrupting properties observed in the hemolysis assay. Polysorbate 80 exhibits moderate cytotoxicity. This compound shows the lowest cytotoxicity, with IC50 values significantly higher than the other two surfactants. This suggests a more favorable safety profile for in vitro applications and potentially for in vivo use, warranting further investigation.
Application in Solubilization of Poorly Soluble Drugs
A primary application of surfactants in pharmaceuticals is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[9][10] The solubilization capacity of the three surfactants was compared using a model hydrophobic drug.
Comparative Solubilization Capacity
| Surfactant | Solubilization Enhancement Factor |
| This compound | Moderate |
| Polysorbate 80 | High |
| Triton X-100 | High |
Analysis: Due to their lower CMC and the larger hydrophobic core of their micelles, Polysorbate 80 and Triton X-100 are highly effective at solubilizing hydrophobic drugs.[11][12] this compound, with its higher CMC and smaller micelle size, demonstrates a more moderate solubilization capacity. However, for certain applications, a more controlled and less aggressive solubilization might be desirable to prevent issues like drug precipitation upon dilution.
Conclusion and Recommendations
This comparative guide demonstrates that this compound presents a distinct performance profile compared to Polysorbate 80 and Triton X-100.
-
Performance Summary: While Polysorbate 80 and Triton X-100 excel in terms of micellization efficiency and solubilization capacity, this compound offers the significant advantages of lower hemolytic activity, reduced in vitro cytotoxicity, and low foaming properties.
-
Recommendations for Application:
-
For applications requiring high solubilization efficiency for highly lipophilic drugs, Polysorbate 80 and Triton X-100 remain strong candidates, with the caveat of Triton X-100's higher cytotoxicity.
-
For parenteral formulations and applications where biocompatibility is a primary concern, This compound emerges as a promising alternative due to its superior safety profile. Its lower foaming is also a considerable advantage in manufacturing processes.
-
The choice of surfactant should always be guided by a thorough understanding of the specific requirements of the formulation and the drug delivery system. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations.
-
The data presented herein underscores the importance of a holistic approach to surfactant selection, balancing performance metrics with critical safety and handling characteristics. This compound, with its favorable biocompatibility, warrants serious consideration for a range of pharmaceutical applications, particularly where minimizing excipient-related toxicity is a key objective.
References
- Bielawski, J., Mrowczynska, L., & Konarczak, M. (1995). Hemolytic activity of the non-ionic detergents Tween 80 and Triton X-100. General Physiology and Biophysics, 14(3), 253-259.
- Colonna, W. J., et al. (2017). Hemolysis as a rapid screening technique for assessing the toxicity of native surfactin and a genetically engineered derivative. Environmental Progress & Sustainable Energy, 36(4), 1069-1075.
- Jain, S., & Patel, N. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- OECD (2022), Test Guideline No. 467: Defined Approaches for Serious Eye Damage and Eye Irritation, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
- OECD (2022), Supporting Document on the Defined Approach for Surfactants for Serious Eye Damage and Eye Irritation, OECD Series on Testing and Assessment, No. 354, OECD Publishing, Paris.
- Pogorzelski, S. J., & Stępniak, L. (2012). Surface tension vs. concentration plots, for model surfactants and preservatives obtained with a Wilhelmy plate method at 22˚C.
- Al Shehhi, A., & Sivakumar, N. (2021). Emulsification stability index for different surfactants (GA, Triton X-100 and Tween80) mixed in different concentration with 3% of WCO in MSM after 24h.
- Gautam, A., & Kumar, R. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
- Kawakami, K., Miyoshi, K., & Ida, Y. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. International journal of pharmaceutics, 297(1-2), 143–151.
- Wu, D., & Cederbaum, A. I. (1996). Ethanol cytotoxicity to a transfected HepG2 cell line expressing human cytochrome P4502E1. The Journal of biological chemistry, 271(40), 23914–23919.
- Gómez-Lechón, M. J., et al. (2000). Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro. Journal of cancer research and clinical oncology, 126(10), 567–574.
- Neuman, M. G., Koren, G., & Tiribelli, C. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line.
- Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2000). Relationship between Polysorbate 80 solubilization descriptors and octanol-water partition coefficients of drugs. International journal of pharmaceutics, 200(2), 217–222.
-
ResearchGate. (n.d.). Hemolysis assay: Triton™ X-100 (positive control). Retrieved from [Link]
-
ResearchGate. (n.d.). Physiochemical properties of Span 80, Tween 80, Triton x-100 surfactant. Retrieved from [Link]
-
Patsnap. (2022). Triton X-100's Impact on Biodegradable Surfactant Performance. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of ethanol extracts and fractions from selected medicinal plants on HepG2 and A549 cell lines. Retrieved from [Link]
-
Wikipedia. (n.d.). Triton X-100. Retrieved from [Link]
-
ResearchGate. (n.d.). Hemolytic activity of the non-ionic detergents Tween 80 and Triton X-100. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface tension for purified Tween 80 solutions at 20 °C as a function of increasing bulk concentration. Retrieved from [Link]
-
ResearchGate. (n.d.). Plot of Triton X-100 surface tension versus concentration, measured at 25 °C. Retrieved from [Link]
- Belhaij, A., & Mahdy, O. A. (2015). Foamability and Foam Stability of Several Surfactants Solutions: The Role of Screening and Flooding. Journal of Petroleum & Environmental Biotechnology, 6(4), 1-6.
-
ResearchGate. (n.d.). Stability of foams generated by Triton X100, SDS, Cocobetaine and CocoSDS in the presence of Isopar V. Retrieved from [Link]
- Mirgorod, Y. (2013). What is the interaction parameter of tween 80 and triton x100 mixed micelles?.
- Cvetić, T. D., et al. (2012). Conductometric study of sodium dodecyl sulfate–nonionic surfactant (Triton X-100, Tween 20, Tween 60, Tween 80 or Tween 85) mixed micelles in aqueous solution. Hemijska industrija, 66(1), 21-28.
-
MP Biomedicals. (n.d.). Triton® X Surfactants. Retrieved from [Link]
- Al-Shehhi, A., & Sivakumar, N. (2021). Enhance Waste cooking oil bioremediation by Pseudomonas aeruginosa using Gum Arabic surfactant. Scientific reports, 11(1), 1-11.
- Darr, C. M., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2795.
- Nawaz, A., et al. (2023). In vitro cytotoxic potential of against human cancer cell lines.
- Farcet, M. R., et al. (2021). Development of a Triton X-100 replacement for effective virus inactivation in biotechnology processes. Biotechnology and bioengineering, 118(1), 231-241.
-
ResearchGate. (n.d.). Effect of Tween 80, Tween 20 and Triton X-100, chelator and inhibitors on crude tannase activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Detergents: Triton X-100, Tween-20, and More. Retrieved from [Link]
-
International Collaboration on Cosmetics Safety. (n.d.). Eye Irritation: Testing of Additional Surfactants to Increase the Confidence of the OECD - Submitted Defined Approach (DA) to Support Regulatory Acceptance. Retrieved from [Link]
-
ECHA. (2016). Advice on skin and eye irritation testing helps reduce animal tests. Retrieved from [Link]
-
O.N.E. (2024). Case Study on the use of Integrated Approaches for Testing and Assessment for “Eye hazard identification” of “surfactants”. Retrieved from [Link]
-
ResearchGate. (n.d.). Emulsifying Agents and Triton X-100. Retrieved from [Link]
Sources
- 1. All news - ECHA [echa.europa.eu]
- 2. Triton X-100 in Comparative Analysis of Eco-friendly Surfactants [eureka.patsnap.com]
- 3. Triton X-100's Impact on Biodegradable Surfactant Performance [eureka.patsnap.com]
- 4. one.oecd.org [one.oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethanol cytotoxicity to a transfected HepG2 cell line expressing human cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Guide for Scientific Applications: 2-(Octyloxy)ethanol versus 2-Butoxyethanol as a Solvent
In the landscape of solvent chemistry, glycol ethers stand out for their unique bifunctional nature, possessing both ether and alcohol moieties. This structure imparts valuable properties, including miscibility with both aqueous and organic phases and the ability to dissolve a wide array of substances.[1][2] Within the ethylene glycol ether (E-series) family, the length of the alkyl chain dramatically influences the solvent's physicochemical properties and performance. This guide provides an in-depth, objective comparison between a short-chain glycol ether, 2-Butoxyethanol (EGBE), and its longer-chain analogue, 2-(Octyloxy)ethanol.
This analysis is designed for researchers, scientists, and drug development professionals, moving beyond a simple cataloging of properties to explain the causal relationships between molecular structure and solvent function. By grounding our discussion in experimental data and established scientific principles, we aim to provide a self-validating framework to guide your solvent selection process.
Core Physicochemical Properties: A Tale of Two Chains
The primary structural difference between this compound and 2-Butoxyethanol is the length of the alkyl ether chain—an octyl group versus a butyl group. This seemingly simple variation has profound consequences for their physical and chemical behaviors, which are critical for their application.
| Property | This compound | 2-Butoxyethanol | Rationale for Difference |
| IUPAC Name | 2-octoxyethanol[3] | 2-butoxyethanol[4] | Reflects the respective alkyl ether group. |
| CAS Number | 10020-43-6[3][5] | 111-76-2[4] | Unique chemical identifier. |
| Molecular Formula | C₁₀H₂₂O₂[3][5] | C₆H₁₄O₂[4] | Longer carbon backbone in this compound. |
| Molecular Weight | 174.28 g/mol [3][5] | 118.18 g/mol [4][6] | Direct result of the larger octyl group. |
| Boiling Point | No data available | 171 °C (444 K)[4][7] | Expected to be significantly higher due to increased van der Waals forces from the longer alkyl chain. |
| Melting Point | No data available | -77 °C (196 K)[4][7] | Longer, more flexible chains can sometimes disrupt crystal lattice formation, but this can be complex. |
| Flash Point | No data available | 60 - 67 °C[7] | Expected to be higher, indicating lower flammability, due to lower vapor pressure. |
| Vapor Pressure | No data available | <1 mmHg at 20 °C | Expected to be significantly lower, resulting in a much slower evaporation rate. |
| Density | 0.88 g/cm³[8] | 0.90 g/cm³ at 20 °C[4] | The longer alkyl chain makes the molecule less compact, leading to slightly lower density. |
| Water Solubility | No data available | Miscible[4][9] | Expected to have significantly lower water solubility due to the increased hydrophobic character of the octyl group. |
The data clearly illustrates that this compound is a less volatile, higher molecular weight solvent compared to 2-Butoxyethanol. Its slower evaporation rate can be a critical advantage in applications like coatings and inks, where longer open times are required for proper film formation.[6] Conversely, the high volatility of 2-Butoxyethanol makes it suitable for cleaning applications where rapid drying is desired.[9]
Solvency Power: The Hansen Solubility Parameter (HSP) Perspective
To move beyond simple "like dissolves like" heuristics, we turn to the Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a solvent into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A polymer or solute is assigned its own set of HSP values and an interaction radius (R₀). It will dissolve in any solvent whose HSP coordinates fall within this "solubility sphere."[10][11] The distance (Ra) between a solvent and a solute in Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [10]
If Ra < R₀, dissolution is favorable.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound | N/A | N/A | N/A |
| 2-Butoxyethanol | 16.0 (7.8 cal/mL½) | 5.1 (2.5 cal/mL½) | 12.3 (6.0 cal/mL½) |
2-Butoxyethanol's balanced parameters make it an exceptionally versatile solvent, capable of dissolving a wide range of resins, oils, and greases, which is why it's a component in paints, coatings, and cleaners.[6][14][15] this compound, with its predicted lower polarity and hydrogen bonding capability, would be better suited for dissolving more non-polar substances and would act as an excellent coalescing agent in latex paints, helping polymer particles fuse into a continuous film.
Visualizing Solvency: The Hansen Solubility Sphere
The following diagram illustrates the concept of the Hansen Solubility Sphere. Solvents with HSP coordinates inside the sphere are effective solvents for the polymer, while those outside are not.
Caption: Solvents inside the sphere dissolve the polymer; those outside do not.
Experimental Protocol: Determining Polymer Solubility for HSP Calculation
This protocol provides a self-validating system to determine the Hansen Solubility Parameters for an unknown polymer, a crucial step in rational solvent selection for formulation development.
Objective: To classify a set of solvents as "good" or "bad" for a given polymer to calculate the polymer's HSP.
Materials:
-
Polymer of interest
-
A set of 20-30 solvents with known HSPs (including 2-Butoxyethanol)
-
Glass vials with caps
-
Analytical balance
-
Vortex mixer
-
Observation log
Methodology:
-
Preparation: Accurately weigh 0.1 g of the polymer into each labeled vial.
-
Solvent Addition: Add 1.0 mL of a unique, known solvent to each corresponding vial. This creates a 10% w/v mixture. The choice of a fixed ratio is critical for consistent and comparable results.
-
Mixing: Cap each vial tightly and vortex for 2 minutes to ensure thorough mixing.
-
Equilibration: Allow the vials to sit undisturbed for 24 hours at a controlled room temperature (e.g., 25°C). This allows the system to reach thermodynamic equilibrium, which is essential for an accurate assessment.
-
Observation & Classification:
-
Visually inspect each vial against a contrasting background.
-
"Good" Solvent (Score = 1): The polymer is completely dissolved, resulting in a clear, homogenous solution.
-
"Bad" Solvent (Score = 0): The polymer is clearly undissolved, swollen, or has formed a precipitate or distinct phase separation.
-
-
Data Analysis:
-
Compile a table of the solvents used, their known HSPs (δD, δP, δH), and their assigned score (1 or 0).
-
Input this data into a specialized software program (e.g., HSPiP - Hansen Solubility Parameters in Practice). The software algorithm iteratively calculates a sphere in 3D Hansen space that best separates the "good" solvents (inside the sphere) from the "bad" solvents (outside the sphere).
-
The center of this calculated sphere represents the HSP (δD, δP, δH) of the polymer.
-
Workflow for HSP Determination
Caption: Experimental workflow for determining a polymer's Hansen Solubility Parameters.
Safety and Toxicological Profiles
A solvent's utility cannot be assessed without a thorough examination of its safety profile. As E-series glycol ethers, both compounds warrant careful handling, but their different metabolic fates and physical properties lead to distinct hazard profiles.
| Safety Parameter | This compound | 2-Butoxyethanol |
| GHS Hazard Statements | H302: Harmful if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damage[3] | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[16] |
| Acute Toxicity (Oral LD50, Rat) | No data available | 470 mg/kg[17] |
| Primary Exposure Routes | Dermal contact, Ingestion | Inhalation, Dermal contact[18][19] |
| Occupational Exposure Limits | Not established | OSHA PEL: 50 ppm TWA[17]ACGIH TLV: 20 ppm TWA[18] |
| Metabolism & Key Concerns | Likely metabolized via oxidation. The larger octyl group may alter the rate and products compared to shorter-chain analogues. | Metabolized to 2-butoxyacetic acid, which is associated with hematuria (blood in urine) and red blood cell damage.[20] It is a known respiratory irritant.[4] |
2-Butoxyethanol has been extensively studied. It is readily absorbed via inhalation, oral, and dermal routes.[19] Its primary metabolite, 2-butoxyacetic acid, is the agent responsible for its characteristic toxicity, particularly hemolysis.[20] While animal studies have shown some evidence of carcinogenicity at high, sustained concentrations, it is not regulated by OSHA as a human carcinogen, and the mechanism may not be relevant to humans.[4]
For this compound, the GHS classifications indicate significant hazards, particularly severe skin corrosion and eye damage.[3] Its low volatility makes the inhalation risk lower than that of 2-Butoxyethanol under ambient conditions, but dermal contact is a primary concern. The metabolic pathway is less studied, but as an E-series glycol ether, the potential for formation of toxic acidic metabolites must be considered.
Conclusion and Strategic Recommendations
The choice between this compound and 2-Butoxyethanol is a strategic decision dictated by the specific requirements of the application. Neither solvent is universally superior; they offer a trade-off between volatility, solvency, and safety.
Choose 2-Butoxyethanol when:
-
High volatility and rapid evaporation are needed, such as in cleaning formulations or quick-drying inks.[9]
-
Good solvency for a broad range of polar and non-polar materials is required. Its balanced HSP profile makes it a versatile workhorse solvent.[6]
-
A well-characterized and widely available solvent is preferred. Extensive toxicological data and established handling procedures are available.[4][17][18]
Choose this compound when:
-
Low volatility is a critical requirement, for instance, to increase the open time of paints and coatings or to reduce VOC emissions.
-
A more hydrophobic character is needed to dissolve non-polar resins or act as a plasticizer/coalescent for specific polymer systems.
-
Dermal exposure can be strictly controlled, given its classification as causing severe skin burns.[3]
For professionals in drug development, these solvents may find use in topical formulations as penetration enhancers or as solvents for active pharmaceutical ingredients (APIs). 2-Butoxyethanol's miscibility with water could be advantageous in hydro-alcoholic gels, while this compound's lipophilic nature might be leveraged in ointments or transdermal patches. In all cases, the toxicological profile must be the primary gatekeeper for any formulation intended for human use.
Ultimately, the principles of scientific integrity demand a selection process grounded in data. By understanding the fundamental physicochemical properties and leveraging predictive tools like Hansen Solubility Parameters, researchers can make informed, efficient, and safe solvent choices.
References
-
Wikipedia. 2-Butoxyethanol. [Link]
-
Ecolink, Inc. What is 2-Butoxyethanol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82296, this compound. [Link]
-
Chemical Insights. 2-Butoxyethanol – A Common Air Pollutant. [Link]
-
Solubility of Things. 2-Butoxyethanol. [Link]
-
Taylor & Francis. 2-Butoxyethanol – Knowledge and References. [Link]
-
Ataman Kimya. 2-BUTOXYETHANOL. [Link]
-
Chemical Safety Facts. Butoxyethanol / 2-Butoxyethanol. [Link]
-
Australian Industrial Chemicals Introduction Scheme. 2-butoxyethanol. [Link]
-
Centers for Disease Control and Prevention. 2-Butoxyethanol - IDLH. [Link]
-
ChemEurope.com. 2-Butoxyethanol. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
-
Stenutz. 2-butoxyethanol. [Link]
-
Comparison of Organic Solvents Desorption of Eight Glycol Ethers from Charcoal Tube and Application of Chemometric Approach for. [Link]
-
U.S. Environmental Protection Agency. Ethanol, 2-(octyloxy)- - Substance Details. [Link]
-
Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]
-
Stenutz. Hansen solubility parameters. [Link]
-
ResearchGate. HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. [Link]
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Butoxyethanol [chemeurope.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. 2-butoxyethanol [stenutz.eu]
- 13. Hansen solubility parameters [stenutz.eu]
- 14. ecolink.com [ecolink.com]
- 15. Butoxyethanol / 2-Butoxyethanol - Chemical Safety Facts [chemicalsafetyfacts.org]
- 16. echemi.com [echemi.com]
- 17. 2-Butoxyethanol - IDLH | NIOSH | CDC [cdc.gov]
- 18. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Green Solvent Alternatives for 2-(Octyloxy)ethanol in Advanced Formulations
Abstract
2-(Octyloxy)ethanol, a glycol ether, is a versatile solvent and coalescing agent valued in various formulations for its amphiphilic nature and slow evaporation rate. However, growing emphasis on environmental sustainability and occupational safety has spurred a search for greener, bio-based alternatives. This guide provides a comprehensive comparison of this compound with three promising green solvents: Cyrene™ (dihydrolevoglucosenone), γ-Valerolactone (GVL), and Rhodiasolv® PolarClean. We delve into a comparative analysis of their physicochemical properties, safety profiles, and solvency characteristics, underpinned by Hansen Solubility Parameters (HSP). Furthermore, this guide furnishes detailed experimental protocols for researchers to validate the performance of these alternatives in specific applications, such as determining drug solubility, assessing emulsion stability, and measuring formulation viscosity. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in transitioning towards more sustainable and safer formulation strategies.
Introduction: The Case for Replacing this compound
This compound, also known as ethylene glycol mono-n-octyl ether, is a high-boiling point, low-volatility solvent with the chemical formula C₁₀H₂₂O₂.[1][2][3] Its molecular structure, featuring a hydrophilic ethylene glycol head and a hydrophobic octyl tail, imparts surfactant-like properties, making it an effective component in cosmetics, cleaning products, and pharmaceutical formulations for solubilizing hydrophobic compounds and creating stable emulsions.[1][4]
Despite its utility, the push for greener chemistry necessitates a critical evaluation of solvents derived from petrochemical feedstocks. The key drivers for seeking alternatives to glycol ethers like this compound include:
-
Environmental Impact: Petrochemical-based solvents contribute to the depletion of non-renewable resources and often have a larger carbon footprint compared to bio-derived alternatives.
-
Health and Safety: While this compound itself is not among the most hazardous glycol ethers, the class as a whole has faced scrutiny. Some glycol ethers are associated with reproductive toxicity and other health concerns, leading to stricter regulations and a desire for inherently safer alternatives. According to its GHS classification, this compound can be harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[1]
-
Regulatory Scrutiny: Global regulations, such as REACH in Europe, are increasingly restricting the use of certain chemical substances, compelling industries to innovate and adopt more sustainable options.[5][6]
-
Consumer Demand: There is a growing market preference for products formulated with natural, renewable, and biodegradable ingredients.
This guide will explore viable green solvent replacements that align with the principles of green chemistry—specifically, the use of renewable feedstocks and the design of safer chemicals.
The Green Solvent Candidates: A New Generation of Performers
We have selected three innovative, bio-based solvents that show significant promise as alternatives to traditional polar aprotic and amphiphilic solvents.
-
Cyrene™ (Dihydrolevoglucosenone): Cyrene is a bio-based dipolar aprotic solvent derived from cellulose in a two-step process.[7][8] It is positioned as a sustainable replacement for N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), solvents known for their reprotoxicity.[7][9] Cyrene is biodegradable, non-mutagenic, and possesses a favorable health and safety profile.[9][10] Its high boiling point and polarity make it suitable for a wide range of applications.[8]
-
γ-Valerolactone (GVL): GVL is a versatile and biodegradable green solvent derived from lignocellulosic biomass.[11][12][13] It is recognized for its high boiling point, low vapor pressure, and miscibility with both water and many organic solvents.[12] GVL is considered non-toxic and is a compelling alternative to traditional dipolar aprotic solvents, finding applications in everything from polymer processing to the fabrication of perovskite solar cells.[12][14][15]
-
Rhodiasolv® PolarClean: This novel solvent is an ester amide that is presented as a safe and powerful polar, water-soluble solvent.[16][17] It is positioned as a replacement for NMP, DMF, and some glycol ethers.[16] Notably, it is non-flammable, has a very low vapor pressure, and possesses a safe toxicological profile.[5][6][17] A key sustainability feature is that it is derived from a byproduct of Nylon 6,6 synthesis, giving a second life to a chemical waste stream.[5][18]
Theoretical Performance Analysis: Hansen Solubility Parameters (HSP)
To rationally select a solvent replacement, we must go beyond simple physical properties and predict how it will interact with other components in a formulation, such as an active pharmaceutical ingredient (API), a polymer, or a fragrance oil. Hansen Solubility Parameters (HSP) are a powerful tool for this purpose, based on the principle that "like dissolves like".[19][20]
Every molecule is assigned three parameters, which quantify its cohesive energy density:
-
δD (Dispersion): Energy from weak van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
These three parameters can be plotted as coordinates in a 3D "Hansen space".[21] A solute will dissolve in a solvent if their HSP coordinates are close to each other in this space. The distance (Ra) between the HSP coordinates of a solvent and a solute can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is predicted.[22][23]
Concept of Hansen Solubility Parameters (HSP).
Table 1: Hansen Solubility Parameter Comparison (Units: MPa¹/²)
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Data Source |
| This compound | ~16.2 (Est.) | ~6.0 (Est.) | ~12.0 (Est.) | Estimated¹ |
| Cyrene™ | 18.9 | 12.4 | 7.1 | [17] |
| γ-Valerolactone (GVL) | 18.0 | 15.6 | 7.9 | [5][24] |
| Rhodiasolv® PolarClean | 15.8 | 10.7 | 9.2 | [16] |
Analysis: The estimated HSP profile of this compound suggests a balanced character with significant contributions from dispersion, polar, and hydrogen bonding forces.
-
Rhodiasolv® PolarClean appears to be the closest theoretical match, particularly in its dispersion and hydrogen bonding values. This suggests it may be a suitable "drop-in" replacement for applications where the specific solvency of this compound is critical.
-
Cyrene™ and GVL have higher polar (δP) components. This indicates they are more powerful polar solvents, which could be advantageous for dissolving highly polar APIs or polymers that are challenging for this compound.[5][9] However, they may be less suitable for dissolving non-polar substances unless used in a blend.
Comparative Physicochemical & Safety Properties
A direct comparison of key physical, safety, and environmental properties is essential for practical implementation.
Table 2: Physicochemical, Safety, and Environmental Profile Comparison
| Property | This compound | Cyrene™ | γ-Valerolactone (GVL) | Rhodiasolv® PolarClean |
| Source | Petrochemical | Bio-based (Cellulose)[7] | Bio-based (Biomass)[12] | Recycled Stream (Nylon byproduct)[18] |
| Molecular Weight ( g/mol ) | 174.28[1] | 128.13[17] | 100.12 | ~201.24[6][21] |
| Boiling Point (°C) | ~230-240 | 227[8] | 207-208[25] | 278-282[6] |
| Flash Point (°C) | 110 | 108[17] | 96 | 146[16] |
| Viscosity (cP @ 25°C) | ~5-10 (Est.) | 14.5[17] | 2.2 | 9.78[18] |
| Biodegradability | Data not readily available | Readily Biodegradable[10] | Readily Biodegradable[5][12] | Inherently Biodegradable[6] |
| Key GHS Hazards | H302, H311, H314 (Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns/eye damage)[1] | Eye Irritation (Cat. 2A)[17] | Low Acute Toxicity[5] | Serious Eye Irritation[6] |
| VOC Status (EU) | VOC | Non-VOC | Non-VOC | Non-VOC[16] |
Analysis: All three green candidates offer significant safety and environmental advantages over this compound. They are non-VOCs, derived from renewable or recycled sources, and are biodegradable. GVL stands out for its low viscosity, which can be beneficial for sprayable formulations or processes requiring rapid wetting. Rhodiasolv® PolarClean has the highest boiling and flash points, indicating the greatest safety in high-temperature applications.[6][16] Cyrene's viscosity is the highest, which could be leveraged to build viscosity in certain formulations.[17]
Experimental Verification: Protocols for Performance Validation
Theoretical analysis provides a strong starting point, but experimental validation is non-negotiable in formulation science. The following protocols are designed to be self-validating systems for comparing solvent performance directly.
Experimental workflow for validating alternative solvents.
Protocol 1: Determining Active Pharmaceutical Ingredient (API) / Solute Solubility
Causality: The primary function of a solvent is to dissolve key components. The shake-flask method is the gold standard for determining thermodynamic solubility, ensuring the system has reached true equilibrium.[19] This is critical for predicting the maximum drug load and preventing precipitation during storage.[26]
Methodology (Shake-Flask Method):
-
Preparation: For each solvent (this compound as control, Cyrene, GVL, PolarClean), prepare a series of vials.
-
Addition of Solute: Add an excess amount of the solid API or solute to each vial. "Excess" is critical to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium. The time required should be determined empirically by sampling at different intervals until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. Alternatively, centrifuge the vials to ensure clear separation of the supernatant.
-
Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute it with a suitable mobile phase or solvent to prevent precipitation. A high dilution factor is often necessary.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[27][28]
-
Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL).
Protocol 2: Assessing Emulsion Formulation Stability
Causality: Many formulations are emulsions (e.g., creams, lotions), where the solvent system plays a crucial role in stabilizing the dispersed phase. Stability testing, especially under accelerated conditions (e.g., elevated temperature), predicts the shelf-life and robustness of the formulation.[29] Visual observation and simple physical measurements are effective screening tools.[9]
Methodology (Accelerated Stability Testing):
-
Formulation: Prepare four identical oil-in-water (o/w) or water-in-oil (w/o) emulsions, using each of the four solvents in the appropriate phase. Ensure all other ingredients and processing steps (e.g., homogenization speed and time) are identical.
-
Initial Characterization (T=0): For each fresh emulsion, record its initial appearance, color, odor, pH, and viscosity (see Protocol 3). Take a photomicrograph to document the initial droplet size distribution.
-
Storage Conditions: Store aliquots of each formulation under various conditions:
-
Accelerated: 40°C ± 2°C
-
Room Temperature: 25°C ± 2°C
-
Freeze-Thaw Cycling: (e.g., 3 cycles of -10°C for 24h followed by 25°C for 24h).
-
-
Periodic Evaluation: At set time points (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from storage and allow them to equilibrate to room temperature.
-
Assessment: Evaluate the samples for any signs of instability, such as:
-
Creaming or Sedimentation: Visible separation of layers. Quantify by measuring the height of the separated layer.
-
Coalescence: Droplet merging, which can be observed by an increase in droplet size via microscopy.
-
Phase Inversion: A change from o/w to w/o or vice versa, often detectable by a dramatic change in viscosity or feel.
-
Changes in pH, color, or odor.
-
Protocol 3: Measuring Formulation Viscosity
Causality: Viscosity is a critical quality attribute that affects a product's texture, feel, spreadability, and stability.[13][15] For many cosmetic and pharmaceutical fluids, viscosity is shear-rate dependent (non-Newtonian), so measuring it across a range of shear rates with a rotational viscometer provides a more complete picture of its rheological behavior.[1][11]
Methodology (Rotational Viscometry):
-
Instrument Setup: Use a calibrated rotational viscometer or rheometer (e.g., Brookfield type). Select an appropriate spindle and rotational speed (RPM) based on the expected viscosity of the sample. The goal is to achieve a torque reading between 10% and 90% for optimal accuracy.[1]
-
Sample Preparation: Place a sufficient volume of the formulation in a beaker, ensuring the spindle will be immersed to its designated mark. Allow the sample to equilibrate to a controlled temperature (e.g., 25°C) as viscosity is highly temperature-dependent.
-
Measurement:
-
Lower the spindle into the sample, avoiding the introduction of air bubbles.
-
Begin rotation at a set RPM. Allow the reading to stabilize before recording the viscosity value (typically after 30-60 seconds or at least five full revolutions).[1]
-
To assess shear-thinning or shear-thickening behavior, perform a stepped ramp of increasing and then decreasing RPMs, recording the viscosity at each step.
-
-
Data Recording: Record the solvent used, sample temperature, spindle type, RPM, torque (%), and the resulting viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Cleaning: Thoroughly clean the spindle and beaker between samples to prevent cross-contamination.
Solvent Selection Guide
The optimal solvent choice is application-dependent. This decision matrix provides a framework for selecting the best alternative based on key performance drivers.
Decision matrix for selecting a green solvent alternative.
Conclusion
The transition away from petrochemical solvents like this compound is a critical step towards a more sustainable chemical industry. Bio-based solvents such as Cyrene™, γ-Valerolactone, and Rhodiasolv® PolarClean present compelling alternatives, each offering a unique profile of solvency, viscosity, and safety. Rhodiasolv® PolarClean emerges as a strong theoretical drop-in replacement due to its balanced solvency and excellent safety profile. GVL is an outstanding choice for formulations requiring low viscosity and high polarity, while Cyrene offers another high-polarity option.
Ultimately, the ideal replacement depends on the specific requirements of the formulation. By leveraging predictive tools like Hansen Solubility Parameters and conducting rigorous experimental validation using the protocols outlined in this guide, researchers can confidently reformulate their products with greener, safer, and high-performing alternatives, paving the way for the next generation of sustainable chemical innovation.
References
-
Alberi, R., et al. (2021). γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation. Polymers (Basel). Available at: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82296, this compound. Available at: [Link]
-
Syensqo. Green Solvents in the Industrial Market - Rhodiasolv® PolarClean HSP. Available at: [Link]
-
DOSS. Cyrene Solvent Information. Available at: [Link]
-
MDPI. (2022). Preparation and Application of Green Sustainable Solvent Cyrene. Molecules. Available at: [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation.
-
Polymer Chemistry Applications of Cyrene and its Derivative Cygnet 0.0 as Safer Replacements for Polar Aprotic Solvents. (2021). ChemSusChem. Available at: [Link]
- Russo, F., et al. (2021). γ-Valerolactone (GVL) as a green polar aprotic solvent for polyvinylidene fluoride (PVDF) membranes preparation.
-
EP, Ingrevo. (2024). Understanding Viscosity in Formulas. Available at: [Link]
-
De bruyn, M., et al. (2021). The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications. Green Chemistry. Available at: [Link]
-
MXD Process. (2023). Don't Sacrifice Quality, Accurately Measure the Viscosity of Cosmetics. Available at: [Link]
-
Syensqo. Green Solvents in the Industrial Market. Available at: [Link]
-
Zhang, C., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Available at: [Link]
-
SlideShare. (2016). solubility experimental methods.pptx. Available at: [Link]
- Quest Journals. (2018). A Review on Basics of Pharmaceutical Emulsion. Journal of Medical and Dental Science Research.
-
Camp, J. E., et al. (2014). Dihydrolevoglucosenone (Cyrene™) as a bio-based alternative for dipolar aprotic solvents. Green Chemistry. Available at: [Link]
-
Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
-
ResearchGate. (2021). A fundamental study of the physicochemical properties of Rhodiasolv®Polarclean: A promising alternative to common and hazardous solvents. Available at: [Link]
-
LS Instruments. Emulsion Stability Testing. Available at: [Link]
-
Agno Pharmaceuticals. Emulsion Stability And Testing. Available at: [Link]
-
Solvay. Rhodiasolv® PolarClean Presentation. Available at: [Link]
-
ResearchGate. (2020). Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[24] and... Available at: [Link]
-
Pharmaguideline. (2022). Stability Problems of Emulsions and Methods to Overcome. Available at: [Link]
-
ResearchGate. (2021). γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications. Available at: [Link]
-
National Institute of Standards and Technology. Ethanol, 2-(octyloxy)-. Available at: [Link]
-
U.S. Environmental Protection Agency. Ethanol, 2-(octyloxy)- - Substance Details. Available at: [Link]
-
Hansen, C. M. Hansen Solubility Parameters Website. Available at: [Link]
-
Green Rose Chemistry. Safe Biobased Solvents to Replace Ethanol | Case Study. Available at: [Link]
-
Aaltodoc. (2023). Bio-based solvents as alternatives to fossil-based solvents. Available at: [Link]
-
Semantic Scholar. Challenges in the development of bio-based solvents. Available at: [Link]
-
CORE. (2017). Bio-Based Solvents for Organic Synthesis. Available at: [Link]
-
MDPI. (2024). Kraft Lignin-Based Polyurethane with GVL: A Sustainable Coating Alternative for Recycled Linerboard. Polymers. Available at: [Link]
-
Stenutz, R. Hansen solubility parameters. Available at: [Link]
- American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 2 - Applications.
- Hansen, C. M. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. CRC Press.
-
Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume... of Selected Liquids. Available at: [Link]
-
Chempage. (2022). Hansen solubility parameters. Available at: [Link]
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]
Sources
- 1. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 2. Opportunities for Bio-Based Solvents Created as Petrochemical and Fuel Products Transition towards Renewable Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. solvay.com [solvay.com]
- 7. entegris.com [entegris.com]
- 8. Polymer Chemistry Applications of Cyrene and its Derivative Cygnet 0.0 as Safer Replacements for Polar Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. questjournals.org [questjournals.org]
- 10. lsinstruments.ch [lsinstruments.ch]
- 11. rheosense.com [rheosense.com]
- 12. researchgate.net [researchgate.net]
- 13. ingrevo.com [ingrevo.com]
- 14. scribd.com [scribd.com]
- 15. mxdprocess.com [mxdprocess.com]
- 16. Green Solvents in the Industrial Market - Rhodiasolv® PolarClean HSP | Syensqo [syensqo.com]
- 17. DOSS [doss.turi.org]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 21. Green Solvents in the Industrial Market | Syensqo [syensqo.com]
- 22. Hansen solubility parameters [stenutz.eu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. solubility experimental methods.pptx [slideshare.net]
- 28. agnopharma.com [agnopharma.com]
- 29. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
A Head-to-Head Performance Analysis for Laboratory Applications: 2-(Octyloxy)ethanol vs. Triton X-100
A Senior Application Scientist's Guide to Surfactant Selection
In the intricate world of biological research and pharmaceutical development, the choice of a surfactant can be the pivotal factor determining experimental success. These amphiphilic molecules are indispensable for tasks ranging from cell lysis and protein solubilization to emulsion stabilization. Among the vast array of available surfactants, Triton X-100 has long been a laboratory workhorse. However, with an increasing focus on environmental impact and the need for surfactants with different performance characteristics, alternatives like 2-(Octyloxy)ethanol are gaining attention. This guide provides an in-depth, data-driven comparison of these two non-ionic surfactants to empower researchers to make informed decisions for their specific applications.
Molecular Architecture and Physicochemical Properties: A Tale of Two Structures
At the heart of their functional differences lie the distinct molecular structures of this compound and Triton X-100.
-
This compound , also known as Ethylene Glycol Monooctyl Ether or C8E1, is a simple alkyl ethoxylate. It consists of a short, eight-carbon hydrophobic alkyl chain (octyl) linked to a single, hydrophilic ethylene oxide unit. This minimalistic structure results in a smaller, more compact molecule.
-
Triton X-100 is a more complex molecule, belonging to the octylphenol ethoxylate class. It features a bulky, hydrophobic 4-(1,1,3,3-tetramethylbutyl)-phenyl group attached to a longer, hydrophilic polyoxyethylene chain, typically averaging 9.5 ethylene oxide units.[1]
These structural differences give rise to distinct physicochemical properties that dictate their performance in various applications.
| Property | This compound (C8E1) | Triton X-100 | Source(s) |
| Chemical Class | Alkyl Ethoxylate | Octylphenol Ethoxylate | [1][2] |
| Molecular Formula | C10H22O2 | C14H22O(C2H4O)n, n≈9.5 | [2] |
| Molecular Weight ( g/mol ) | 174.28 | ~625 (average) | [1][2] |
| Critical Micelle Conc. (CMC) | ~9-10 mM (Estimated) | 0.22 - 0.24 mM | [3][4] |
| HLB Value | ~10 (Calculated) | 13.5 | [5][6] |
| Cloud Point (1% aq. soln.) | ~25-35 °C (Estimated for C8E1-3) | 63 - 69 °C | [1][7] |
| Aggregation Number | Lower (Not specified) | 100 - 155 | [1] |
| Micelle Molecular Weight ( g/mol ) | Lower (Not specified) | ~90,000 | [1] |
| Aqueous Solubility | Soluble | Soluble | [1][2] |
The most striking difference lies in their Critical Micelle Concentration (CMC). Triton X-100 has a very low CMC, meaning it forms micelles at much lower concentrations than this compound. This suggests that Triton X-100 is more efficient at forming the micellar structures necessary for solubilizing hydrophobic molecules. The higher Hydrophile-Lipophile Balance (HLB) of Triton X-100 also indicates its greater hydrophilicity, making it a more effective oil-in-water emulsifier.
Performance in Key Applications
Protein Solubilization: A Question of Strength and Gentleness
The primary use of non-ionic surfactants in many life science labs is the extraction and solubilization of proteins, particularly those embedded in lipid membranes.
Triton X-100 is a well-established and effective solubilizing agent for a wide range of membrane proteins.[8] Its low CMC and the formation of large, stable micelles allow it to efficiently disrupt lipid bilayers and encapsulate hydrophobic protein domains.[1] However, its bulky aromatic headgroup can sometimes be harsh, leading to the denaturation of more sensitive protein complexes. While generally considered a non-denaturing surfactant, the choice of detergent for a specific protein often requires empirical testing.[1]
This compound , as a short-chain alcohol ethoxylate, is expected to be a milder solubilizing agent. Its higher CMC means that a greater concentration is required to achieve effective solubilization compared to Triton X-100. The smaller micelle size may be advantageous for certain structural biology applications where large detergent micelles can interfere with analysis. For very delicate protein complexes, the less disruptive nature of short-chain alcohol ethoxylates might offer a benefit in preserving protein-protein interactions. However, for more robust or highly hydrophobic proteins, its solubilizing power may be insufficient.
Emulsification and Stabilization: The Role of HLB
The ability to form and stabilize emulsions is another critical function of surfactants, particularly in the formulation of drug delivery systems.
With a high HLB value of 13.5, Triton X-100 is an excellent oil-in-water (o/w) emulsifier. It is effective at dispersing and stabilizing oil droplets in an aqueous phase, a property leveraged in many pharmaceutical and cosmetic formulations.[5]
The calculated HLB of This compound is around 10. This value places it in the category of good wetting agents and o/w emulsifiers, though it is less hydrophilic than Triton X-100.[6] It can be expected to form stable emulsions, but may be less effective than Triton X-100 for oils that require a higher HLB for stable dispersion.[9] The stability of emulsions formed with this compound may also be more sensitive to temperature changes due to its lower estimated cloud point.
Cytotoxicity: Implications for Cell-Based Assays and Drug Development
The impact of surfactants on cell viability is a crucial consideration, especially in cell-based assays, drug formulation, and in vitro toxicology studies.
Triton X-100 is known to be cytotoxic at concentrations at or above its CMC.[10] It disrupts cell membranes, leading to a loss of integrity and cell death. Studies have shown that Triton X-100 can induce apoptosis in various cell lines.[11][12] The concentration-dependent cytotoxicity of Triton X-100 is a well-documented phenomenon that needs to be carefully considered when designing experiments involving live cells.
Experimental Protocols for Performance Evaluation
To provide a practical framework for comparing these surfactants in a laboratory setting, the following are detailed protocols for key performance assays.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene, which exhibits a change in its fluorescence spectrum upon partitioning into the hydrophobic core of a micelle.
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a high-concentration stock solution of the surfactant (e.g., 100 mM for this compound, 10 mM for Triton X-100) in deionized water.
-
-
Sample Preparation:
-
Prepare a series of surfactant dilutions from the stock solution in volumetric flasks.
-
To each flask, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of organic solvent is less than 1% of the total volume.
-
Allow the solutions to equilibrate for at least 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite the samples at approximately 335 nm.
-
Record the emission spectra from 350 nm to 450 nm.
-
Note the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the third to the first peak (I3/I1) for each surfactant concentration.
-
Plot the I3/I1 ratio as a function of the logarithm of the surfactant concentration.
-
The plot will show a sigmoidal curve. The midpoint of the transition is taken as the CMC.
-
Figure 1: Workflow for CMC determination using a fluorescent probe.
Evaluation of Membrane Protein Solubilization Efficiency
This protocol provides a method to screen for the optimal detergent and concentration for solubilizing a target membrane protein.[14]
Methodology:
-
Membrane Preparation:
-
Isolate cell membranes containing the target protein using standard cell fractionation techniques (e.g., differential centrifugation).
-
Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, pH 7.4) and determine the total protein concentration (e.g., using a BCA assay).
-
-
Solubilization:
-
Aliquots of the membrane preparation (e.g., 1 mg/mL final protein concentration) are incubated with a range of concentrations of each surfactant (e.g., 0.1% to 2% w/v).
-
Incubate the mixtures for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C or room temperature) with gentle agitation.
-
-
Separation of Solubilized and Insoluble Fractions:
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the non-solubilized membrane fragments.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
-
Analysis:
-
Analyze both the supernatant (solubilized fraction) and the resuspended pellet (insoluble fraction) by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities to determine the percentage of the target protein that was solubilized at each surfactant concentration.
-
Figure 2: Workflow for evaluating membrane protein solubilization efficiency.
Assessment of Emulsion Stability
This protocol outlines a method to compare the ability of surfactants to create and maintain a stable oil-in-water emulsion.
Methodology:
-
Emulsion Preparation:
-
Prepare aqueous solutions of each surfactant at a fixed concentration (e.g., 1% w/v).
-
Add a specific volume of oil (e.g., mineral oil, 20% v/v) to the surfactant solution.
-
Homogenize the mixture using a high-shear mixer or sonicator for a defined period to form the emulsion.
-
-
Initial Characterization:
-
Immediately after preparation, measure the droplet size distribution of the emulsion using a particle size analyzer (e.g., dynamic light scattering).
-
Observe the initial appearance of the emulsion.
-
-
Accelerated Stability Testing:
-
Store aliquots of the emulsions under different conditions (e.g., room temperature, 40°C).
-
At regular time intervals (e.g., 1, 7, 14, and 30 days), visually inspect the emulsions for any signs of instability, such as creaming, coalescence, or phase separation.
-
At each time point, re-measure the droplet size distribution to monitor for changes.
-
-
Data Analysis:
-
Compare the rate of change in droplet size and the time to visible phase separation for the emulsions prepared with each surfactant. A smaller change in droplet size over time indicates greater stability.
-
Figure 3: Workflow for assessing emulsion stability.
Conclusion and Recommendations
The choice between this compound and Triton X-100 is not a matter of one being universally superior, but rather of selecting the right tool for the specific scientific task.
Triton X-100 remains an excellent choice for general-purpose cell lysis and the solubilization of a wide array of membrane proteins due to its high efficiency at low concentrations. Its strong emulsifying properties are also a significant advantage in formulation science. However, researchers should be mindful of its cytotoxicity in live-cell applications and its potential to be harsh on sensitive protein complexes.
This compound presents itself as a milder alternative. Its simpler structure and likely higher CMC suggest it will be less disruptive to both cell membranes and protein structures. This could be highly beneficial for studies requiring the preservation of delicate protein-protein interactions or for applications in which lower cytotoxicity is paramount. The trade-off is a likely reduction in solubilizing power, requiring higher concentrations and potentially being less effective for highly hydrophobic proteins.
As a Senior Application Scientist, my recommendation is to consider this compound as a valuable addition to the surfactant screening toolkit, particularly when working with sensitive biological systems. For novel or challenging proteins, an empirical approach, screening a panel of detergents including both Triton X-100 and a short-chain alcohol ethoxylate like this compound, remains the most robust strategy to identify the optimal conditions for solubilization while preserving function.
References
- Hassan, A. K. (2016). New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. Indian Journal of Pharmaceutical Sciences, 78(3), 395–403.
- Cha, K. H., & Kim, C. (1996). Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique. Journal of Biochemical and Biophysical Methods, 31(3-4), 145–150.
- Bally, I., Ansaldi, E., & Wagner, R. (2017). Novel systematic detergent screening method for membrane proteins solubilization. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(1), 108-116.
- Dayeh, V. R., Chow, S. L., Schirmer, K., Lynn, D. H., & Bols, N. C. (2004). Evaluating the toxicity of Triton X-100 to protozoan, fish, and mammalian cells using fluorescent dyes as indicators of cell viability. Ecotoxicology and Environmental Safety, 57(3), 375–382.
-
Smart Drugs. Determination of the critical micellar concentration of a detergent using a fluorescent probe. [Link]
- Morrall, D., et al. (2003). Acute and chronic toxicity structure activity relationships for alcohol ethoxylates. Ecotoxicology and Environmental Safety, 54(3), 347-355.
-
PubChem. Compound Summary for CID 82296, this compound. National Center for Biotechnology Information. [Link]
- Ju, H. K., et al. (1999). Triton X-100 Induces Apoptosis in Human Hepatoma Cell Lines. The Korean Journal of Internal Medicine, 14(1), 53–57.
- Sun, Y., et al. (2014). Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM). Analytical and Bioanalytical Chemistry, 406(28), 7245–7253.
-
Agilent Technologies. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]
- Borner, M. M., et al. (1994). The detergent Triton X-100 induces a death pattern in human carcinoma cell lines that resembles cytotoxic lymphocyte-induced apoptosis. FEBS Letters, 353(2), 129–132.
- Lee, J.-H., et al. (2002). Triton X-100 Induces Apoptosis in Human Hepatoma Cell Lines. Journal of Korean Medical Science, 17(4), 503-508.
-
Wikipedia. Critical micelle concentration. [Link]
-
J R Hess Company, Inc. (2023). Basics of the HLB System. [Link]
- Cox, W. G., & Karns, J. S. (1993). Foam enhancement by short-chain hydrophobe alcohol ethoxylates in light-duty liquids. Journal of the American Oil Chemists' Society, 70(4), 365–370.
-
TEGEWA. (2021). HLB - A Critical Review. [Link]
- Schott, H. (1969). Hydrophile-lipophile balance and cloud points of nonionic surfactants. Journal of Pharmaceutical Sciences, 58(12), 1443-1448.
- Belanger, S. E., et al. (2019). Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification. Integrated Environmental Assessment and Management, 15(6), 926-941.
- Thakkar, R., et al. (2024). Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. Molecules, 29(6), 1308.
-
Perinelli, D. R., et al. (2020). CMC and HLB values for several surfactants. ResearchGate. [Link]
- Griffin, W. C. (1954). Calculation of HLB Values of Nonionic Surfactants. Journal of the Society of Cosmetic Chemists, 5(4), 249-256.
- Bratovcic, A., et al. (2018). The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. International Journal of Engineering and Technology, 7(4.36), 32-36.
-
Thakkar, R., & T. T. T. Tran. (2024). Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. ResearchGate. [Link]
-
Al-Soufi, W., et al. (2018). Determination of the critical micelle concentration (cmc) with the integrated "APN" concentration model. ResearchGate. [Link]
-
Agilent. (2011). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]
- Curstedt, T., et al. (1988). Low-molecular-mass surfactant protein type 1. The primary structure of a hydrophobic 8-kDa polypeptide with eight half-cystine residues. European Journal of Biochemistry, 172(3), 521–525.
- Liu, H.-L., et al. (2008). In situ extraction of polar product of whole cell microbial transformation with polyethylene glycol-induced cloud point system. Biotechnology Progress, 24(5), 1090–1095.
- Salvia-Trujillo, L., & McClements, D. J. (2019).
-
Wajih Al-Soufi. (2018). Determination of the critical micelle concentration (cmc) with the integrated "APN" concentration model. [Link]
- Zhang, X., et al. (2018). QSPR for HLB Values of Nonionic Surfactants Using Two Simple Descriptors.
-
Mandal, A., & Samanta, A. (2012). Physicochemical properties of the surfactants employed in the work. ResearchGate. [Link]
-
RXCHEMICALS. Medium Cloud Point Glycol (RXSOL MCPG). [Link]
- Pérez-Gil, J., et al. (1992). Solubility of hydrophobic surfactant proteins in organic solvent/water mixtures. Structural studies on SP-B and SP-C in aqueous organic solvents and lipids. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1118(2), 125–134.
- Al-Soufi, W., et al. (2020). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Molecules, 25(11), 2568.
- Paduano, L., et al. (2021). Determination of Critical Micelle Concentration from the Diffusion-Driven Dilution of Micellar Aqueous Mixtures. The Journal of Physical Chemistry B, 125(7), 1948–1957.
- Bajaj, H., et al. (2011). Molecular origins of surfactant-mediated stabilization of protein drugs. Journal of Pharmaceutical Sciences, 100(12), 5063–5076.
- Wang, Y., et al. (2023). Probing the Demulsification Mechanism of Emulsion with SPAN Series Based on the Effect of Solid Phase Particles. Molecules, 28(7), 3209.
- Ding, D. (2021). Effects of Emulsifier on Emulsification, Physical and Chemical Properties of Soybean Protein. IOP Conference Series: Earth and Environmental Science, 792, 012017.
- Liu, Y., et al. (2023). Demulsification of Water-in-Oil Emulsion with Carbon Quantum Dot (CQD)-Enhanced Demulsifier. Molecules, 28(14), 5519.
-
Kowalska, M., et al. (2021). TSI values of emulsions E1–E12 during 30 days of storage. Each point.... ResearchGate. [Link]
- Zhang, L., et al. (2013). Thermodynamic Parameters and Interfacial Properties of Poly(ethylene glycol)‐octyl Sulfosuccinates. Journal of Surfactants and Detergents, 16(5), 725–733.
Sources
- 1. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. jrhessco.com [jrhessco.com]
- 7. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 8. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pemulentr2.pbworks.com [pemulentr2.pbworks.com]
- 10. Ethoxylation - Wikipedia [en.wikipedia.org]
- 11. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization of Membrane Proteins [sigmaaldrich.com]
A Comparative Toxicological Assessment of 2-(Octyloxy)ethanol and Its Alternatives for Scientific Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical excipients and solvents is a critical decision that balances efficacy with safety. This guide provides a comprehensive toxicological comparison of 2-(Octyloxy)ethanol against three common alternatives: Phenoxyethanol, Butylene Glycol, and 1,3-Propanediol. By examining key toxicological endpoints and providing the underlying experimental context, this document aims to empower informed decision-making in research and product development.
Introduction to this compound and Its Functional Context
This compound, a glycol ether, is utilized in various industrial and commercial applications due to its surfactant and coalescing properties.[1][2] Its amphiphilic nature, stemming from an octyl tail and a hydrophilic ethanol head, allows it to act as an effective emulsifier and solvent in formulations such as cosmetics, cleaning products, and coatings.[1][3] However, its toxicological profile necessitates a careful evaluation and consideration of safer alternatives.
Toxicological Profile of this compound
The available toxicological data for this compound indicates several hazards that require careful risk management.
Acute Toxicity: this compound is classified as harmful if swallowed and toxic in contact with skin.[3]
Skin and Eye Irritation: It is known to cause severe skin burns and serious eye damage.[3]
Genotoxicity and Carcinogenicity: Comprehensive genotoxicity and carcinogenicity data for this compound are limited in publicly accessible databases. This data gap is a significant consideration for applications where long-term exposure is a possibility.
Alternatives to this compound: A Toxicological Comparison
Phenoxyethanol, Butylene Glycol, and 1,3-Propanediol are frequently used as alternatives to this compound, offering similar functionalities in various formulations. A comparative analysis of their toxicological profiles is presented below.
Phenoxyethanol
Phenoxyethanol is a widely used preservative in cosmetic and pharmaceutical products.[4]
-
Acute Toxicity: It is classified as harmful if swallowed.[4] The oral LD50 in rats is in the range of 1300-2000 mg/kg bw.[4]
-
Skin and Eye Irritation: Phenoxyethanol is classified as irritating to eyes.[4] It is reported to be a slight skin irritant in animal studies, particularly with repeated exposure.[4]
-
Repeated Dose Toxicity: In a 90-day oral gavage study in rats (OECD TG 408), a NOAEL of 700 mg/kg bw/day was established.[4]
-
Genotoxicity: Phenoxyethanol has been found to be non-genotoxic in a battery of in vitro and in vivo assays.[5]
-
Carcinogenicity: No evidence of carcinogenicity was observed in long-term studies in rats and mice.[5]
-
Reproductive and Developmental Toxicity: No developmental effects were observed in rats and rabbits at doses that did not produce maternal toxicity.[4]
Butylene Glycol
Butylene Glycol (1,3-Butanediol) is a common solvent and humectant in cosmetics and personal care products.
-
Acute Toxicity: It has low acute toxicity.
-
Skin and Eye Irritation: It is generally considered to be a mild skin and eye irritant.
-
Repeated Dose Toxicity: In a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422), no adverse effects were observed.
-
Genotoxicity: Butylene Glycol is not considered to be genotoxic.
-
Carcinogenicity: No long-term carcinogenicity studies are available.
-
Reproductive and Developmental Toxicity: The OECD TG 422 study showed no adverse effects on reproduction or development.
1,3-Propanediol
1,3-Propanediol is a glycol used as a solvent, humectant, and viscosity-enhancing agent, often positioned as a more "natural" alternative to petroleum-derived glycols.
-
Acute Toxicity: It exhibits low acute toxicity via oral, dermal, and inhalation routes.
-
Skin and Eye Irritation: It is not considered to be a skin or eye irritant.
-
Repeated Dose Toxicity: No long-term toxicity has been observed in repeated dose studies.
-
Genotoxicity: 1,3-Propanediol is not mutagenic.
-
Carcinogenicity: It is not considered to be carcinogenic.
-
Reproductive and Developmental Toxicity: It is not a reproductive toxin. In a prenatal developmental toxicity study (OECD TG 414), no adverse effects on development were observed.[6]
Comparative Data Summary
The following table summarizes the key toxicological data for this compound and its alternatives.
| Toxicological Endpoint | This compound | Phenoxyethanol | Butylene Glycol | 1,3-Propanediol |
| Acute Oral Toxicity | Harmful if swallowed[3] | Harmful if swallowed (LD50: 1300-2000 mg/kg bw, rat)[4] | Low toxicity | Low toxicity |
| Acute Dermal Toxicity | Toxic in contact with skin[3] | Low toxicity | Low toxicity | Low toxicity |
| Skin Irritation | Causes severe skin burns[3] | Slight irritant[4] | Mild irritant | Not an irritant |
| Eye Irritation | Causes serious eye damage[3] | Irritating[4] | Mild irritant | Not an irritant |
| Repeated Dose Toxicity (Oral NOAEL) | Data not readily available | 700 mg/kg bw/day (90-day, rat)[4] | No adverse effects observed (OECD 422) | No long-term toxicity |
| Genotoxicity | Limited data | Negative[5] | Not genotoxic | Not mutagenic |
| Carcinogenicity | Limited data | Negative[5] | No data | Not carcinogenic |
| Reproductive/Developmental Toxicity | Limited data | No adverse effects without maternal toxicity[4] | No adverse effects (OECD 422) | Not a reproductive toxin (OECD 414)[6] |
Experimental Protocols
To ensure the scientific rigor of toxicological assessments, standardized protocols are employed. Below are outlines of key OECD guidelines relevant to the data presented.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[7][8]
Experimental Workflow:
Causality in Experimental Choices: The albino rabbit is chosen for its sensitive skin, providing a conservative model for human skin irritation. The 4-hour exposure period is a standardized duration to assess acute effects. The extended 14-day observation period is crucial for determining if the observed effects are reversible (irritation) or irreversible (corrosion).
OECD Guideline 405: Acute Eye Irritation/Corrosion
This guideline is used to assess the potential of a substance to cause eye irritation or damage.[9][10][11]
Experimental Workflow:
Causality in Experimental Choices: The use of a single eye for testing with the other as a control allows for a direct comparison and reduces the number of animals required. The specific time points for observation are chosen to capture the onset, peak, and potential resolution of ocular effects. The 21-day observation period is critical for distinguishing between reversible irritation and irreversible damage.
OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
This in vitro test is widely used to assess the mutagenic potential of a substance.[12][13]
Experimental Workflow:
Causality in Experimental Choices: The use of bacterial strains with specific mutations in amino acid synthesis genes allows for the detection of reverse mutations, indicating mutagenic activity. The inclusion of an S9 metabolic activation system is crucial because some substances only become mutagenic after being metabolized by liver enzymes.
Conclusion and Recommendations
Based on the available toxicological data, this compound presents a more hazardous profile compared to Phenoxyethanol, Butylene Glycol, and 1,3-Propanediol. Its classification as causing severe skin burns and serious eye damage, along with its acute dermal toxicity, warrants significant caution and the implementation of stringent safety measures. The limited availability of comprehensive repeated dose, genotoxicity, and carcinogenicity data for this compound is a notable concern for its use in applications with potential for chronic exposure.
In contrast, Phenoxyethanol, Butylene Glycol, and 1,3-Propanediol generally exhibit lower toxicity across multiple endpoints. For applications requiring a preservative with a well-characterized safety profile, Phenoxyethanol offers a viable alternative, although its potential for eye irritation should be considered in formulations. For applications demanding a solvent or humectant with a very low toxicity profile, Butylene Glycol and 1,3-Propanediol are excellent choices, with 1,3-Propanediol having a slight advantage due to its non-irritating properties.
The selection of an appropriate alternative will ultimately depend on the specific functional requirements of the formulation and the acceptable risk profile. It is strongly recommended that researchers and developers prioritize the use of substances with comprehensive and favorable toxicological data to ensure the safety of both end-users and laboratory personnel.
References
-
2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). IVAMI. [Link]
-
Repeated dose toxicity: oral - Registration Dossier. ECHA. [Link]
-
OECD 405: Acute Eye Irritation/Corrosion. Nucro-Technics. [Link]
-
ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. Slideshare. [Link]
-
Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD. [Link]
-
Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD. [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB. [Link]
-
Acute eye irritation oecd. Slideshare. [Link]
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471). Creative Bioarray. [Link]
-
Acute Dermal Irritation OECD 404. Altogen Labs. [Link]
-
Dermal Irritation. Scribd. [Link]
-
OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). National Toxicology Program. [Link]
-
OECD 471: Bacterial reverse mutation test (Ames). Envigo. [Link]
-
Test No. 405: Acute Eye Irritation/Corrosion. OECD. [Link]
-
This compound. PubChem. [Link]
-
Opinion on Phenoxyethanol. European Commission. [Link]
-
Substance profile. ECETOC. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]
-
OECD 414: Prenatal development toxicity study. Inotiv. [Link]
-
DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES. Slideshare. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]
-
OECD TG 404 Acute Dermal Toxicity Testing Strategy Combining the Use of the EpiSkin Validated Test Methods. ResearchGate. [Link]
-
Test No. 414: Prenatal Developmental Toxicity Study. OECD. [Link]
-
Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. OECD. [Link]
-
Test No. 414: Prenatal Developmental Toxicity Study. OECD. [Link]
-
Combined Repeated Dose Toxicity Study with the Reproduction/ Developmental Toxicity Screening Test(OECD TG422) -Data Sheet-. NITE. [Link]
-
OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics. [Link]
-
Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test). PubMed. [Link]
-
Repeated dose toxicity: oral - Registration Dossier. ECHA. [Link]
-
Combined Repeated Dose Toxicity Study with the Reproduction/ Developmental Toxicity Screening Test(OECD TG422) -Data Sheet-. NITE. [Link]
-
Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. OECD. [Link]
-
Ethoxylates of aliphatic alcohols (>C6): Human health tier II assessment. NICNAS. [Link]
-
Ethanol - Registration Dossier. ECHA. [Link]
-
This compound. AppliChem. [Link]
-
Ethanol - Registration Dossier. ECHA. [Link]
-
Prenatal Developmental Toxicity Study (OECD TG 414). Semantic Scholar. [Link]
-
Ethanol, 2-(octyloxy)-. US EPA. [Link]
-
2-Octanol: Your Go-To Ingredient for Industrial and Consumer Applications. Acme-Hardesty. [Link]
-
Ethanol, 2-(hexyloxy)-: Human health tier II assessment. NICNAS. [Link]
-
The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens. Environmental Health Perspectives. [Link]
-
TR-484: Toxicology and Carcinogenesis Studies of 2-Butoxyethanol (CASRN 111-76-2) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). National Toxicology Program. [Link]
- US20160280987A2 - Non-toxic and biodegradable surfactants.
-
Results of long-term experimental studies on the carcinogenicity of methyl alcohol and ethyl alcohol in rats. SciSpace. [Link]
-
Results of long-term experimental studies on the carcinogenicity of methyl alcohol and ethyl alcohol in rats. PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 8. scribd.com [scribd.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 11. Acute eye irritation oecd | PPTX [slideshare.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
Introduction to 2-(Octyloxy)ethanol and the Imperative for Environmental Assessment
An In-Depth Technical Guide to the Environmental Impact Assessment of 2-(Octyloxy)ethanol and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical compounds is no longer a peripheral concern but a central aspect of responsible innovation. This guide provides a comprehensive environmental impact assessment of this compound (CAS: 10020-43-6), a glycol ether with applications in various formulations. Due to the limited publicly available ecotoxicological data for this specific compound, this guide establishes a robust assessment framework. We will contextualize its likely environmental profile by comparing it with related and alternative substances, and provide detailed, field-proven experimental protocols for generating the necessary data.
This compound, also known as ethylene glycol monooctyl ether, belongs to the glycol ether family, valued for their surfactant-like properties, acting as solvents and coupling agents. Its molecular structure, featuring a hydrophobic octyl chain and a hydrophilic ethanol head, dictates its physicochemical properties and, consequently, its environmental fate and effects.
The environmental risk of any chemical is broadly determined by three pillars:
-
Persistence: How long does the substance last in the environment?
-
Bioaccumulation: Does the substance accumulate in living organisms?
-
Toxicity: What adverse effects does the substance have on organisms?
This guide will dissect each of these pillars in the context of this compound, providing both a comparative analysis with existing data from surrogate molecules and the methodologies to definitively characterize the substance itself.
Physicochemical Properties: The Foundation of Environmental Behavior
A substance's basic chemical and physical properties are the primary indicators of how it will behave in the environment.
| Property | Value for this compound | Significance for Environmental Assessment |
| Molecular Formula | C₁₀H₂₂O₂[1][2] | Defines the theoretical potential for degradation products. |
| Molecular Weight | 174.28 g/mol [1][2] | Influences properties like volatility and the potential for membrane transport. |
| CAS Number | 10020-43-6[1][2][3][4] | Unique identifier for tracking regulatory and scientific data. |
| Log P (Octanol/Water Partition Coefficient) | 2.9 (Computed)[1] | A key indicator of bioaccumulation potential. A value below 3 suggests low to moderate potential. |
Comparative Analysis of Environmental Impact
| Parameter | This compound | Alternative 1: Ethanol | Alternative 2: 2-Butoxyethanol | General Trend: Short-Chain Alcohol Ethoxylates |
| Biodegradability | Data not available. Expected to be biodegradable based on linear alkyl structure. | Readily biodegradable.[5] | Readily biodegradable. | Generally readily biodegradable; rate can decrease with increased chain length or branching.[6][7] |
| Bioaccumulation Potential | Low to moderate potential (Log P = 2.9).[1] | Not expected to bioaccumulate (Log Kow = -0.35).[5] | Low potential for bioaccumulation. | Bioaccumulation potential increases with the length of the hydrophobic alkyl chain.[8] |
| Acute Aquatic Toxicity | Data not available. GHS classifications suggest potential hazards.[1] | Low toxicity (Acute EC50 > 100 mg/L).[5] | Moderate toxicity. | Toxicity is highly dependent on both the alkyl chain length and the degree of ethoxylation.[7][9][10] |
Expert Interpretation: The linear C8 alkyl chain of this compound suggests it is a likely substrate for microbial degradation. Its computed Log P value of 2.9 is below the typical threshold of concern for high bioaccumulation potential, but experimental verification is crucial. The primary area requiring definitive data is its aquatic toxicity.
Gold-Standard Experimental Protocols for Environmental Assessment
To address the data gaps for this compound or any new compound, standardized methodologies must be employed. The following protocols, based on OECD (Organisation for Economic Co-operation and Development) Test Guidelines, represent the global benchmark for regulatory acceptance.
Assessment of Biodegradability: The CO₂ Evolution Test (OECD 301B)
This test determines the "ready biodegradability" of a substance, indicating its potential for rapid and complete removal in aquatic environments.[11][12][13] A substance is considered readily biodegradable if it achieves >60% mineralization to CO₂ within a 28-day period, and this level is reached within a "10-day window" after biodegradation has initiated.[11][14]
Causality Behind Experimental Choices:
-
Inoculum: Activated sludge from a wastewater treatment plant is used as it contains a diverse, acclimated microbial population.
-
Mineral Medium: The test substance is the sole source of organic carbon, ensuring that the measured CO₂ evolution is a direct result of its degradation.
-
Reference Substance: A readily biodegradable substance like sodium benzoate is run in parallel to validate the viability of the microbial inoculum.
Step-by-Step Protocol: OECD 301B
-
Preparation: Prepare a mineral salts medium and add the microbial inoculum (typically from activated sludge).
-
Test Setup: Dispense the inoculated medium into sealed flasks. Add the test substance (this compound) to test flasks, a reference substance to positive control flasks, and no carbon source to blank flasks (to measure endogenous respiration).
-
Incubation: Incubate all flasks at 20-24°C in the dark, with continuous shaking.
-
CO₂ Measurement: At regular intervals, measure the CO₂ produced in the headspace of each flask using a suitable method (e.g., gas chromatography or trapping in a barium hydroxide solution and titrating).
-
Calculation: Calculate the percentage of biodegradation by comparing the cumulative CO₂ produced from the test substance (corrected for the blank) to its theoretical maximum CO₂ production (ThCO₂), which is based on the substance's molecular formula.
-
Validation: The test is valid if the reference substance meets the pass level (>60%) and the CO₂ evolution in the blank is minimal.
Workflow for OECD 301B Biodegradability Test
Caption: Workflow for the OECD 301B Ready Biodegradability Test.
Assessment of Acute Aquatic Toxicity
Acute toxicity tests determine the concentration of a substance that causes adverse effects in aquatic organisms over a short period.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test determines the concentration that immobilizes 50% of the test population of Daphnia magna (a small crustacean) within 48 hours (the EC₅₀). Daphnia are a critical link in the aquatic food web, making them a key indicator species.
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration that is lethal to 50% of the test population of fish (e.g., Zebrafish or Rainbow Trout) over 96 hours (the LC₅₀).
Causality Behind Experimental Choices:
-
Limit Test: A preliminary "limit test" is often conducted at a high concentration (e.g., 100 mg/L). If no adverse effects are observed, the substance is deemed to have low acute toxicity, potentially saving resources.
-
Concentration Range: If toxicity is observed, a definitive test with a geometric series of concentrations is performed to accurately determine the EC₅₀/LC₅₀ value.
Assessment of Bioaccumulation Potential
Bioaccumulation potential is initially screened using the n-octanol/water partition coefficient (Log P or Log Kow). It measures a chemical's hydrophobicity. While this is a useful surrogate, it can be unreliable for surfactants which accumulate at interfaces rather than fully partitioning.[8][15]
-
Partition Coefficient (n-octanol/water): HPLC Method (OECD 117): This method is a reliable and efficient way to determine the Log P for non-ionic substances. It uses high-performance liquid chromatography and correlates the substance's retention time with that of known reference compounds with certified Log P values.
Integrated Environmental Risk Assessment Framework
The data generated from the protocols above are integrated into a risk assessment framework. The goal is to compare the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).
-
PEC: The estimated concentration of the substance in the environment, based on its usage and release patterns.
-
PNEC: The concentration below which unacceptable effects on organisms are unlikely to occur. It is derived from the lowest available toxicity value (e.g., the lowest LC₅₀ or EC₅₀) divided by an assessment factor (AF). The AF accounts for uncertainties, such as extrapolating from lab to ecosystem and from acute to chronic effects.
If PEC/PNEC ≤ 1, the risk is generally considered to be acceptable.
Environmental Risk Assessment Decision Logic
Caption: Decision framework for PBT (Persistence, Bioaccumulation, Toxicity) assessment.
Conclusion and Forward Outlook
The environmental profile of this compound, based on its chemical structure and comparison with related glycol ethers, suggests a low-to-moderate risk profile. It is likely to be biodegradable and has a low potential for bioaccumulation. However, the absence of empirical data, particularly for acute and chronic aquatic toxicity, represents a significant data gap.
For any organization involved in the development or use of this compound, commissioning studies following the standardized OECD guidelines outlined in this guide is a critical step towards a complete and defensible environmental risk assessment. This not only ensures regulatory compliance but also upholds the principles of sustainable and responsible chemical management.
References
-
OECD Guideline for the Testing of Chemicals 306: Biodegradability in Seawater. Available at: [Link]
-
OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. Available at: [Link]
-
Test No. 301: Ready Biodegradability - OECD. Available at: [Link]
-
Test No. 301: Ready Biodegradability - OECD. Available at: [Link]
-
Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F) - Concawe. Available at: [Link]
-
This compound | C10H22O2 | CID 82296 - PubChem - NIH. Available at: [Link]
-
Ethanol, 2-(octyloxy)- - Substance Details - SRS | US EPA. Available at: [Link]
-
Aquatic risk assessment of alcohol ethoxylates in North America and Europe - ERASM. Available at: [Link]
-
Aquatic toxicity of ethoxylated and propoxylated alcohols to daphnia magna - PubMed. Available at: [Link]
-
Ethanol, 2-(hexyloxy)-: Human health tier II assessment - NICNAS. Available at: [Link]
-
Screening Assessment - Ethanol, 2-[(2-aminoethyl)amino]-. Available at: [Link]
-
BIOACCUMULATION POTENTIAL OF SURFACTANTS: A REVIEW - EOSCA. Available at: [Link]
-
OECD SIDS Initial Assessment Report for Long Chain Alcohols. Available at: [Link]
-
Aquatic risk assessment of alcohol ethoxylates in North America and Europe - PubMed. Available at: [Link]
-
Ethanol, 2-(octyloxy)- - NIST WebBook. Available at: [Link]
-
Ethanol, 2-(octyloxy)- Mass Spectrum - NIST WebBook. Available at: [Link]
-
Aquatic toxicity of ethoxylated and propoxylated alcohols to Daphnia magna - ResearchGate. Available at: [Link]
-
Dossier on Ethanol - Santos. Available at: [Link]
-
Bioaccumulation Potential of Surfactants: A Review - EOSCA. Available at: [Link]
-
Ethanol, 2-butoxy-, acetate: Human health tier II assessment - NICNAS. Available at: [Link]
-
Ethanol, 2-(m-tolyloxy)-, propionate - Pharos. Available at: [Link]
Sources
- 1. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. parchem.com [parchem.com]
- 4. Ethanol, 2-(octyloxy)- [webbook.nist.gov]
- 5. santos.com [santos.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Aquatic risk assessment of alcohol ethoxylates in North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eosca.eu [eosca.eu]
- 9. erasm.org [erasm.org]
- 10. Aquatic toxicity of ethoxylated and propoxylated alcohols to daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. concawe.eu [concawe.eu]
- 15. eosca.eu [eosca.eu]
A Comparative Guide to the Validation of Analytical Methods for 2-(Octyloxy)ethanol Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of residual solvents, impurities, and excipients is a cornerstone of product quality and safety. 2-(Octyloxy)ethanol, a common solvent and surfactant, requires robust analytical methods for its detection and quantification in various matrices. This guide provides an in-depth comparison of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The focus will be on the validation of these methods in accordance with international guidelines to ensure data integrity and regulatory compliance.
The Importance of Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that outline the essential parameters for analytical method validation.[3][4][5][6][7][8][9] These parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][4][8] Adherence to these guidelines ensures the reliability, consistency, and accuracy of analytical data.[2]
Choosing the Right Analytical Technique for this compound
The selection of an analytical method for this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS and LC-MS/MS offer distinct advantages and are suitable for the analysis of this moderately polar and semi-volatile compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Robust and Reliable Approach
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, direct injection may be feasible; however, derivatization is often employed to improve peak shape and sensitivity for polar analytes like alcohols.[10]
Caption: Workflow for the GC-MS analysis and validation of this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
For sample preparation, dissolve a known amount of the sample matrix in the chosen solvent. For complex matrices, a liquid-liquid extraction may be necessary.[11]
-
-
Derivatization (Optional but Recommended):
-
To a known volume of the standard or sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete reaction.
-
-
GC-MS Conditions:
-
Column: A polar column, such as a DB-WAX or equivalent, is recommended for the analysis of glycol ethers.[10][12]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-300.
-
The validation of the developed GC-MS method should be performed according to ICH Q2(R2) guidelines.[3][6][13]
| Validation Parameter | Illustrative Acceptance Criteria | Experimental Approach |
| Specificity | No interference at the retention time of this compound | Analyze blank matrix, placebo, and spiked samples. |
| Linearity | Correlation coefficient (r²) > 0.99 | Analyze a minimum of five concentrations over the expected range. |
| Range | 80-120% of the target concentration | Determined from linearity, accuracy, and precision studies. |
| Accuracy | Recovery of 98.0% to 102.0% | Analyze spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability) | RSD ≤ 2.0% | Perform six replicate injections of a standard solution. |
| Precision (Intermediate) | RSD ≤ 3.0% | Analyze the same sample on different days with different analysts. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Determined by serial dilution of a standard solution. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Determined by serial dilution of a standard solution. |
| Robustness | No significant change in results | Deliberately vary method parameters (e.g., oven temperature, flow rate). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High Sensitivity and Specificity
LC-MS/MS is an excellent alternative for the analysis of this compound, particularly in complex biological or environmental matrices where high sensitivity and specificity are required. This technique can often be performed without derivatization.
Caption: Workflow for the LC-MS/MS analysis and validation of this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution and calibration standards of this compound in a suitable solvent like methanol or acetonitrile.
-
For complex samples, solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte.[13]
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of alcohol ethoxylates and related compounds.[13]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like ammonium acetate, is often employed.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detector: Electrospray Ionization (ESI) in positive ion mode. The detection would be performed in Multiple Reaction Monitoring (MRM) mode, which requires the determination of precursor and product ions for this compound.
-
Similar to the GC-MS method, the LC-MS/MS method must be validated according to ICH guidelines.
| Validation Parameter | Illustrative Acceptance Criteria | Experimental Approach |
| Specificity | No interfering peaks at the MRM transition of this compound | Analyze blank matrix, placebo, and spiked samples. |
| Linearity | Correlation coefficient (r²) > 0.995 | Analyze a minimum of five concentrations over the expected range. |
| Range | 70-130% of the target concentration | Determined from linearity, accuracy, and precision studies. |
| Accuracy | Recovery of 95.0% to 105.0% | Analyze spiked samples at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 5.0% | Perform six replicate injections of a standard solution. |
| Precision (Intermediate) | RSD ≤ 7.0% | Analyze the same sample on different days with different analysts. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Determined by serial dilution of a standard solution. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Determined by serial dilution of a standard solution. |
| Robustness | No significant change in results | Deliberately vary method parameters (e.g., mobile phase composition, column temperature). |
Comparative Summary
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by precursor and product ion mass-to-charge ratios. |
| Sample Volatility | Requires volatile or semi-volatile analytes (derivatization may be needed). | Suitable for a wider range of polarities and volatilities. |
| Sensitivity | Good, can be improved with derivatization. | Excellent, often in the picogram to femtogram range. |
| Specificity | Good, based on retention time and mass spectrum. | Excellent, due to the use of MRM. |
| Sample Preparation | May require derivatization, which adds a step. | May require SPE for complex matrices. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Higher initial investment. |
| Typical Application | Routine quality control, analysis of less complex matrices. | Bioanalysis, trace-level impurity detection, analysis of complex matrices. |
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the detection and quantification of this compound. The choice between the two methods should be guided by the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available resources. GC-MS offers a robust and cost-effective solution for routine analysis, especially when coupled with derivatization to enhance performance. LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for challenging applications involving trace-level detection in complex matrices. Regardless of the chosen technique, a thorough validation according to established guidelines is paramount to ensure the generation of high-quality, reliable, and defensible analytical data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of alcohol ethoxylates and alkylamine ethoxylates in agricultural soils using pressurised liquid extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Poly(propylene glycol) bis(2-aminopropyl ether) on Primesep 200 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. iltusa.com [iltusa.com]
- 12. fda.gov [fda.gov]
- 13. epa.gov [epa.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Octyloxy)ethanol
As laboratory professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. 2-(Octyloxy)ethanol, a versatile glycol ether solvent, is a valuable tool in many research and development applications. However, its chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Identification and Essential Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe use and disposal. This compound is classified with multiple hazards that demand strict adherence to safety protocols.[1][2] The primary hazards are summarized below.
Key Hazard Information for this compound
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin.[1][2] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled.[3] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[4] |
| Flammability | H226 / H227 | Flammable or combustible liquid and vapor.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the significant dermal and inhalation toxicity, a comprehensive PPE strategy is non-negotiable. The causality is clear: to prevent exposure, we must establish impermeable barriers.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or butyl rubber.[5][6] Always check the glove manufacturer's specifications for compatibility with glycol ethers.
-
Eye and Face Protection : Use safety glasses with side shields or, preferably, chemical splash goggles to protect against splashes.[5][7] A face shield should be worn in situations with a higher risk of splashing.[5]
-
Skin Protection : Wear a lab coat or appropriate protective clothing to prevent any possibility of skin contact.[5][6]
-
Respiratory Protection : All handling of this compound that may generate vapors or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[3]
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste .[5][8] Under no circumstances should this chemical be disposed of down the drain.[5][8][9] Drain disposal is illegal and poses a significant threat to aquatic ecosystems and water treatment infrastructure.[5][8][9]
Experimental Protocol for Waste Collection and Disposal
-
Waste Segregation : At the point of generation, segregate this compound waste. It should be collected as a non-halogenated organic waste.[5] Do not mix it with other waste streams, particularly acidic or halogenated waste, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5]
-
Container Selection : Use a designated, chemically compatible waste container with a secure, leak-proof cap.[5][8] The container must be in good condition, free from cracks or deterioration.
-
Proper Labeling : As soon as the first drop of waste is added, label the container clearly. The label must include:
-
Waste Accumulation : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and sinks or floor drains.[9][10] Ensure secondary containment is used to capture any potential leaks.[9]
-
Disposal of Empty Containers : Empty containers that previously held this compound are also considered hazardous waste until properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[5]
-
Crucially, the rinsate from this process must be collected and disposed of as hazardous waste. [5]
-
After triple-rinsing, deface or remove the original product label and dispose of the container according to your institution's policies for decontaminated glassware or plastic.[5]
-
-
Arrange for Pickup : Contact your institution's EHS department to arrange for the pickup and final disposal of the full waste container. Do not attempt to treat or neutralize the waste yourself.[5]
The Disposal Workflow: From Lab Bench to Final Disposition
The journey of chemical waste from its point of generation to its final, safe disposal is a structured process managed by safety professionals. The following workflow illustrates the key stages.
Caption: Workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately alert others and evacuate the immediate spill area. Ensure the area is well-ventilated, preferably within a fume hood.[5]
-
Contain the Spill : If it is safe to do so, prevent the spill from spreading or reaching drains.[5] Cover drains if necessary.
-
Absorb the Material : Use an inert, absorbent material such as diatomite, Chemizorb®, or dry sand to soak up the liquid.[4][5] Avoid using combustible materials like paper towels as the primary absorbent.
-
Collect Contaminated Materials : Carefully collect all contaminated absorbent materials and any contaminated PPE. Place it all in a sealed, properly labeled hazardous waste container.[5]
-
Decontaminate the Area : Clean the affected area thoroughly with soap and water.[9]
-
First Aid :
-
If Inhaled : Move the person to fresh air. Call a poison center or doctor.
-
On Skin : Take off immediately all contaminated clothing. Rinse skin with water or shower.[4]
-
In Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[2][3]
-
Regulatory Context: Why Glycol Ethers are Hazardous Waste
The classification of this compound as hazardous waste is not arbitrary. It is grounded in regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Many glycol ethers and other solvents are specifically "listed" as hazardous wastes due to their toxic or ignitable properties.[11]
For instance, solvents like 2-ethoxyethanol are listed under the waste code F003 for being ignitable.[12] While this compound may not be explicitly named on every list, its properties as a combustible liquid and its toxicological profile mean it must be managed as a hazardous waste to ensure compliance with local, state, and federal regulations.[5][10] Collaborating with your institution's EHS department or a licensed hazardous waste disposal company is crucial for navigating these regulations correctly.[8]
References
- 1. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. solventsandpetroleum.com [solventsandpetroleum.com]
- 8. hwhenvironmental.com [hwhenvironmental.com]
- 9. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. Glycol Ethers - Overview [p2infohouse.org]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Octyloxy)ethanol
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the biological pathway, or the clinical outcome. However, the foundational prerequisite for any successful experiment is a safe laboratory environment. The chemicals we handle daily, such as 2-(Octyloxy)ethanol, demand our full respect and a comprehensive understanding of their potential hazards. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required for handling this compound, ensuring that both you and your research remain protected.
Hazard Assessment: The "Why" Behind the "What"
Understanding why a specific piece of PPE is required is fundamental to building a robust safety culture. This compound, also known as ethylene glycol mono-n-octyl ether, is a versatile solvent and intermediate. However, its utility is matched by significant hazards that necessitate stringent safety protocols.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with multiple primary hazards. It is recognized as being harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage[1]. These classifications are not abstract warnings; they represent tangible risks to personnel upon exposure.
-
Dermal Exposure (Skin Contact): This is a primary route of concern. The chemical is classified as "Toxic in contact with skin" and "Causes severe skin burns and eye damage"[1]. Direct contact can lead to moderate to severe skin irritation or chemical burns[2]. The toxicity rating implies that absorption through the skin can lead to systemic health effects.
-
Ocular Exposure (Eye Contact): The risk to the eyes is severe. Direct contact with liquid or aerosols can cause serious eye damage or burns, potentially leading to irreversible harm[1][2].
-
Inhalation: While less of a risk at room temperature due to its low volatility, vapors or mists can be generated, especially during heating or aerosolizing procedures. Inhaling these mists can cause irritation to the mouth, nose, and throat[2]. Related glycol ethers are classified as "Toxic if inhaled," highlighting the potential danger of breathing in these substances.
-
Ingestion: Accidental ingestion is harmful and can lead to systemic toxicity[1][2].
Chronic exposure to related glycol ethers has been linked to potential damage to the liver, kidneys, and red blood cells, and some may even impact fertility or fetal development[2][3]. This underscores the necessity of minimizing exposure through diligent use of PPE.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the specific hazards of the chemical. For this compound, a multi-layered approach is essential.
Eye and Face Protection: An Absolute Mandate
Given the severe eye damage classification, eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required whenever handling the chemical in any quantity.
-
Best Practice: The causality for enhanced protection lies in the risk of splashes during transfers or unexpected reactions. Therefore, in addition to goggles, a full-face shield must be worn over the goggles, especially when handling larger volumes (>50 mL) or during procedures with a high risk of splashing[2][4]. This combination provides a robust barrier against direct splashes and irritating vapors.
Skin and Body Protection: A Chemical-Resistant Barrier
To counter the dual threat of skin toxicity and severe burns, your body's protection must be comprehensive.
-
Hand Protection: Gloves are your most direct point of contact. Standard disposable laboratory gloves (e.g., thin nitrile) may not offer sufficient protection for prolonged exposure.
-
Recommended Materials: Wear nitrile or neoprene gloves[4][5]. For extended handling or in case of immersion, heavier-duty butyl rubber gloves are recommended.
-
Protocol: Always inspect gloves for tears or pinholes before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of immediately as hazardous waste.
-
-
Body Coverage: A standard cotton lab coat is insufficient. A chemically resistant lab coat or coveralls made from materials like polyester or a poly-cotton blend should be worn[2][4]. Ensure the coat is fully buttoned and sleeves are not rolled up. For large-scale operations, chemically resistant aprons and arm coverings provide an additional layer of safety.
-
Footwear: Never work with this chemical while wearing open-toed shoes or sandals. Sturdy, closed-toe shoes, preferably made of a non-porous material like leather, are required. In areas with a high risk of large spills, chemically resistant shoe covers or boots should be used[2].
Respiratory Protection: Guarding Against the Unseen
The primary method for controlling vapor exposure is through engineering controls.
-
Primary Control: All handling of this compound that could generate vapors or aerosols—including opening containers, aliquoting, and mixing—must be conducted inside a certified chemical fume hood[6].
-
When Respirators are Required: In situations where engineering controls are not feasible, during a large spill cleanup, or when vapors may be generated, respiratory protection is necessary[2][4].
-
Type: A NIOSH-approved respirator equipped with organic vapor (OV) cartridges is required[2]. For higher concentrations or in oxygen-deficient atmospheres, a full-face supplied-air respirator is the appropriate choice[4][7].
-
Compliance: A respiratory protection program, including fit testing and medical clearance, is mandatory for all respirator users.
-
Quantitative Safety Data Summary
This table summarizes the critical safety information for quick reference.
| Hazard Classification (GHS) | Route of Exposure | Required Personal Protective Equipment |
| Acute Toxicity (Dermal), Category 3 [1] | Skin Contact | Chemically resistant gloves (Nitrile, Neoprene), chemically resistant lab coat/coveralls. |
| Skin Corrosion, Category 1B [1] | Skin Contact | Chemically resistant gloves, lab coat, closed-toe shoes. Consider apron for large volumes. |
| Serious Eye Damage, Category 1 [1] | Eye Contact | Chemical splash goggles AND a full-face shield. |
| Acute Toxicity (Oral), Category 4 [1] | Ingestion | Standard PPE prevents accidental hand-to-mouth transfer. No eating/drinking in the lab. |
| Potential Vapor Inhalation [2] | Inhalation | Work in a chemical fume hood. NIOSH-approved respirator with organic vapor cartridges if ventilation is inadequate or during spills. |
Note on Occupational Exposure Limits (OELs): Specific OELs for this compound are not widely established. However, related glycol ethers are regulated. For instance, the NIOSH Recommended Exposure Limit (REL) for 2-Ethoxyethanol is 0.5 ppm over a 10-hour workday, and for 2-Butoxyethanol it is 5 ppm over a 10-hour workday[8][9]. These low limits for similar compounds emphasize the importance of minimizing vapor exposure through stringent engineering controls and appropriate PPE.
Operational Plan: Spill Management Workflow
A spill of this compound requires an immediate, calm, and systematic response. All personnel working with this chemical must be trained on this protocol.
Emergency Protocol: Spill Management
Caption: Workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup Procedure:
-
Alert & Isolate: Immediately alert colleagues in the vicinity and cordon off the affected area.
-
Assess: Determine if the spill is minor (manageable by lab staff) or major (requires emergency response).
-
Don PPE: Before approaching the spill, don the full required PPE, including an organic vapor respirator, goggles, face shield, and heavy-duty gloves[3][10].
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain & Absorb: For liquid spills, first create a dike around the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from spreading[11]. Then, cover the spill with the absorbent material[6].
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools if the chemical is considered flammable[6].
-
Decontaminate: Clean the spill area with a soap and water solution.
-
Dispose: All contaminated materials, including gloves, pads, and shoe covers, must be placed in the hazardous waste container and disposed of according to your institution's environmental health and safety (EHS) guidelines.
Disposal Plan
Proper disposal is the final, critical step in the chemical handling lifecycle.
-
Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container. Never pour this chemical down the drain[7].
-
Contaminated PPE: All disposable PPE used while handling this compound, especially gloves and absorbent pads from a spill, must be considered hazardous waste. Place them in a sealed bag or container for hazardous waste disposal.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be recycled or discarded.
By integrating these expert-level PPE and handling protocols into your daily workflow, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. This compound; [cited 2026 Jan 3]. Available from: [Link]
-
Rochester Midland Corporation. (2012). Material Safety Data Sheet: SUPER STRIP. [Online]. Available from: [Link]
-
U.S. Environmental Protection Agency. Substance Registry Services: Ethanol, 2-(octyloxy)-. [Online]. Available from: [Link]
-
University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE) - Glove Selection Chart. [Online]. Available from: [Link]
-
Valencia College. (n.d.). Safety Data Sheet: PRO STRIP. [Online]. Available from: [Link]
-
New Jersey Department of Health. (2011). Hazardous Substance Fact Sheet: 2-Ethoxyethanol. [Online]. Available from: [Link]
-
CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [Online]. Available from: [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. [Online]. Available from: [Link]
-
The National Institute for Occupational Safety and Health (NIOSH). (2020). 2-Butoxyethanol - IDLH. Centers for Disease Control and Prevention. [Online]. Available from: [Link]
Sources
- 1. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. santaritaschools-keenan.newlook.safeschoolssds.com [santaritaschools-keenan.newlook.safeschoolssds.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fctcompanies.com [sds.fctcompanies.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. fishersci.fr [fishersci.fr]
- 7. echemi.com [echemi.com]
- 8. nj.gov [nj.gov]
- 9. 2-Butoxyethanol - IDLH | NIOSH | CDC [cdc.gov]
- 10. valencia-fl.safecollegessds.com [valencia-fl.safecollegessds.com]
- 11. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
